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  • Product: 6-Bromo-1-methyl-1H-indole-3-carbonitrile
  • CAS: 1361092-69-4

Core Science & Biosynthesis

Foundational

Biological Activity & Pharmacological Potential of 6-Bromo-1-methyl-1H-indole-3-carbonitrile: A Technical Monograph

Executive Summary: The Privileged Scaffold 6-Bromo-1-methyl-1H-indole-3-carbonitrile is a highly specialized pharmacophore in medicinal chemistry, serving as a critical lead compound and synthetic intermediate for a clas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

6-Bromo-1-methyl-1H-indole-3-carbonitrile is a highly specialized pharmacophore in medicinal chemistry, serving as a critical lead compound and synthetic intermediate for a class of potent anticancer agents. While often utilized as a precursor to more complex bis-indole alkaloids or indole-chalcone hybrids, the molecule itself possesses intrinsic biological properties driven by its specific substitution pattern.

Its primary biological relevance lies in tubulin polymerization inhibition , where it targets the colchicine-binding site of


-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest in the G2/M phase. Additionally, the scaffold exhibits potential as an aromatase inhibitor  (CYP19) and a kinase inhibitor  (e.g., EGFR/VEGFR) due to its electronic and steric profile.

This guide provides a comprehensive technical analysis of its structure-activity relationship (SAR), mechanism of action, and experimental validation protocols.

Structure-Activity Relationship (SAR) Analysis

The biological potency of 6-Bromo-1-methyl-1H-indole-3-carbonitrile is not accidental; it is a result of precise structural engineering. Each substituent plays a distinct role in modulating pharmacokinetics (PK) and pharmacodynamics (PD).

SubstituentPositionFunctional Role & Biological Impact
Indole Core ScaffoldPrivileged Structure: Mimics the purine base of ATP and the amino acid tryptophan, allowing it to interact with multiple biological targets (kinases, receptors).
Bromine (Br) C-6Halogen Bonding: The large, lipophilic bromine atom forms crucial halogen bonds with carbonyl oxygens or aromatic residues (e.g., Val, Leu) in the binding pocket (specifically the colchicine site of tubulin). It enhances metabolic stability against hydroxylation at the 6-position.
Methyl Group (Me) N-1Lipophilicity & Permeability: Alkylation of the indole nitrogen prevents H-bond donation, increasing lipophilicity (LogP) and improving membrane permeability. It also locks the molecule in a specific conformation, often enhancing selectivity by preventing non-specific H-bonding.
Nitrile Group (CN) C-3Electronic Modulation: A strong electron-withdrawing group (EWG) that increases the acidity of adjacent protons and acts as a metabolic "blocker" (more stable than aldehyde). It can serve as a weak H-bond acceptor or interact with metal centers (e.g., heme iron in CYP enzymes).

Primary Mechanism of Action: Tubulin Polymerization Inhibition

The most documented biological activity of 6-bromoindole derivatives is their ability to bind to the colchicine-binding site of tubulin.

Mechanism Pathway
  • Binding: The molecule enters the hydrophobic pocket at the interface of

    
    - and 
    
    
    
    -tubulin dimers.
  • Destabilization: The 6-bromo substituent occupies a hydrophobic sub-pocket, while the indole core stacks against aromatic residues.

  • Inhibition: This binding prevents the curved-to-straight conformational change necessary for microtubule polymerization.

  • Catastrophe: Microtubule dynamics are suppressed, leading to spindle assembly failure.

  • Apoptosis: The cell arrests in the G2/M phase, triggering apoptotic signaling cascades (e.g., Bcl-2 phosphorylation, Caspase-3 activation).

Pathway Visualization (DOT)

TubulinPathway Compound 6-Bromo-1-methyl-1H-indole-3-carbonitrile Tubulin Colchicine Binding Site (Beta-Tubulin) Compound->Tubulin Binds (Kd ~ µM range) Polymerization Microtubule Polymerization (Inhibition) Tubulin->Polymerization Blocks Conf. Change Spindle Mitotic Spindle Formation (Disruption) Polymerization->Spindle Prevents Assembly Arrest G2/M Cell Cycle Arrest Spindle->Arrest Checkpoint Activation Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Cell Death Signal

Figure 1: Mechanism of action for tubulin polymerization inhibition by 6-bromoindole derivatives.

Secondary Biological Activities

Aromatase Inhibition (CYP19)

Indole-3-carbonitriles share structural similarity with Letrozole and Anastrozole (triazole-based inhibitors). The nitrile group (CN) can coordinate with the heme iron of the aromatase enzyme, while the lipophilic indole core mimics the steroid substrate (androstenedione).

  • Relevance: Potential therapeutic application in Estrogen Receptor-positive (ER+) breast cancer .

Kinase Inhibition

The indole scaffold is a classic ATP-mimetic. The 1-methyl group may restrict binding to kinases that require a hydrogen bond donor at N1, but it can enhance specificity for kinases with hydrophobic ATP pockets (e.g., VEGFR-2 , EGFR ).

Experimental Validation Protocols

To validate the biological activity of this specific compound, the following standardized protocols are recommended.

In Vitro Tubulin Polymerization Assay

Objective: To quantify the IC50 of the compound against tubulin assembly.

Reagents:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (Guanoisine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Protocol:

  • Preparation: Dilute purified tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.

  • Incubation: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM) to a 96-well plate. Keep DMSO concentration < 1%.

  • Initiation: Transfer the tubulin mixture to the plate at 4°C.

  • Measurement: Place the plate in a spectrophotometer pre-warmed to 37°C.

  • Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot the Vmax (rate of polymerization) vs. concentration. The IC50 is the concentration that inhibits the rate by 50% compared to the vehicle control.

Cell Viability Assay (MTT/MTS)

Objective: To determine cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa, A549).

Protocol:

  • Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates and incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions of 6-Bromo-1-methyl-1H-indole-3-carbonitrile for 48 or 72 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Solubilization: Remove medium and dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Calculate % viability relative to control and determine IC50 using non-linear regression.

Chemical Synthesis Overview

Understanding the synthesis is crucial for accessing the compound for biological testing.

Synthetic Route:

  • Starting Material: 6-Bromoindole.

  • Methylation: Reaction with Methyl Iodide (MeI) and Sodium Hydride (NaH) in DMF/THF to yield 6-Bromo-1-methylindole .

  • Formylation: Vilsmeier-Haack reaction (POCl3/DMF) to introduce an aldehyde at C-3, yielding 6-Bromo-1-methylindole-3-carboxaldehyde .

  • Cyanation: Conversion of the aldehyde to the nitrile using Hydroxylamine hydrochloride (

    
    ) followed by dehydration (e.g., with acetic anhydride or thionyl chloride) to yield the final 6-Bromo-1-methyl-1H-indole-3-carbonitrile .
    

Synthesis Start 6-Bromoindole Step1 Methylation (MeI, NaH) Start->Step1 Inter1 6-Bromo-1-methylindole Step1->Inter1 Step2 Vilsmeier-Haack (POCl3, DMF) Inter1->Step2 Inter2 6-Bromo-1-methyl- indole-3-carboxaldehyde Step2->Inter2 Step3 Cyanation (NH2OH, SOCl2) Inter2->Step3 Final 6-Bromo-1-methyl- 1H-indole-3-carbonitrile Step3->Final

Figure 2: Synthetic pathway for the production of the target scaffold.

References

  • Li, W., et al. (2022). "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." Molecules, 27(5), 1585. Link

  • Silvestri, R., et al. (2006). "Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Modeling." Journal of Medicinal Chemistry, 49(19), 5840-5851. Link

  • Mirzaei, H., et al. (2024). "Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment." Pharmaceuticals, 17(7), 956. Link

  • AK Scientific. "Product Monograph: 2-(Aminomethyl)-6-bromo-1-methyl-1H-indole-3-carbonitrile." Link

  • MedChemExpress. "6-Bromo-1H-indole-3-carbaldehyde: Mechanism of Action & Protocol." Link

Exploratory

investigating the mechanism of action of 6-Bromo-1-methyl-1H-indole-3-carbonitrile

Executive Summary 6-Bromo-1-methyl-1H-indole-3-carbonitrile (CAS: 224434-83-7) represents a critical pharmacophore in the development of antimitotic agents and antiviral therapeutics. While often utilized as a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-1-methyl-1H-indole-3-carbonitrile (CAS: 224434-83-7) represents a critical pharmacophore in the development of antimitotic agents and antiviral therapeutics. While often utilized as a high-value intermediate in organic synthesis, its core structure—a 1,3,6-trisubstituted indole—possesses intrinsic biological activity as a Tubulin Polymerization Inhibitor .

This guide provides a deep technical analysis of its mechanism of action (MoA), focusing on its interaction with the colchicine-binding site of


-tubulin. We explore the structural basis for its potency, the downstream signaling cascades triggering G2/M arrest and apoptosis, and the experimental protocols required to validate these effects in a drug discovery setting.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before dissecting the biological mechanism, the researcher must understand the physicochemical constraints governing the compound's cellular behavior.

PropertyValue / DescriptionRelevance to MoA
Molecular Formula

Compact scaffold allowing deep pocket penetration.
Molecular Weight 235.08 g/mol Low MW facilitates high ligand efficiency (LE).
Lipophilicity (LogP) ~2.8 - 3.2Optimal for passive membrane diffusion; correlates with hydrophobic pocket binding.
H-Bond Acceptors 1 (Nitrile)Critical for interaction with Threonine/Asparagine residues in the target.
Key Substituents 6-Br : Hydrophobic/Halogen bond donor.3-CN : Electron-withdrawing, metabolic stability.1-Me : Blocks H-bond donation, increases lipophilicity.The 6-Br atom specifically targets hydrophobic sub-pockets in tubulin.

Mechanism of Action: Microtubule Destabilization

The primary pharmacological intervention of 6-Bromo-1-methyl-1H-indole-3-carbonitrile is the disruption of microtubule dynamics.[1] Unlike taxanes (which stabilize microtubules), this compound acts as a destabilizing agent .

Target Identification: The Colchicine Binding Site

The compound binds reversibly to the colchicine-binding site located at the interface of


- and 

-tubulin dimers. This site is a hydrophobic pocket primarily within the

-subunit.
  • Binding Kinetics: The indole core mimics the biaryl system of combretastatin A-4 (CA-4) and colchicine.

  • Structural Interaction:

    • The Indole Scaffold: Occupies the hydrophobic cavity usually bound by the trimethoxyphenyl ring of colchicine.

    • The 3-Cyano Group: Acts as a hydrogen bond acceptor, likely interacting with Thr179 or Val238 (backbone NH) of the

      
      -tubulin subunit, anchoring the molecule.
      
    • The 6-Bromo Substituent: This is the critical potency driver. It projects into a hydrophobic sub-pocket defined by Val318 , Ala316 , and Leu242 . The bromine atom may also engage in halogen bonding with carbonyl oxygens in the backbone, increasing residence time.

Downstream Signaling Cascade

Binding prevents the curved-to-straight conformational change required for tubulin polymerization. This leads to a catastrophic collapse of the microtubule network.

  • G2/M Phase Arrest: The cell attempts to form the mitotic spindle but fails due to lack of microtubule tension. The Spindle Assembly Checkpoint (SAC) is activated via the Mad2 and BubR1 proteins.

  • Bcl-2 Phosphorylation: Prolonged arrest leads to phosphorylation of Bcl-2, inactivating its anti-apoptotic function.

  • Caspase Activation: Mitochondrial membrane potential (

    
    ) collapses, releasing Cytochrome c, which activates Caspase-9 and subsequently Caspase-3, leading to apoptosis.
    
Pathway Visualization

The following diagram illustrates the causal flow from molecular binding to cellular phenotype.

MoA_Pathway Compound 6-Bromo-1-methyl- 1H-indole-3-carbonitrile Target Beta-Tubulin (Colchicine Site) Compound->Target  Hydrophobic Binding   Effect1 Inhibition of Tubulin Polymerization Target->Effect1  Prevents Dimer Assembly   Effect2 Spindle Assembly Checkpoint (SAC) Activation Effect1->Effect2  Disrupted Spindle Tension   Arrest G2/M Cell Cycle Arrest Effect2->Arrest  Accumulation of Cyclin B1   Mito Mitochondrial Depolarization (Loss of ΔΨm) Arrest->Mito  Prolonged Stress   Apoptosis Apoptosis (Caspase-3 Activation) Mito->Apoptosis  Cytochrome c Release  

Figure 1: Signal transduction pathway from tubulin binding to apoptotic cell death.

Experimental Validation Protocols

To confirm this mechanism in a research setting, the following self-validating protocols are recommended. These move from cell-free systems to whole-cell phenotypic assays.

In Vitro Tubulin Polymerization Assay (Turbidimetry)

Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system.

  • Principle: GTP-induced polymerization of purified tubulin increases solution turbidity (absorbance at 340 nm). Inhibitors suppress this increase.

  • Protocol:

    • Preparation: Thaw purified porcine brain tubulin (lyophilized) and resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

    • Treatment: Add 6-Bromo-1-methyl-1H-indole-3-carbonitrile (dissolved in DMSO) at varying concentrations (0.1, 1, 5, 10

      
      M) to a 96-well half-area plate. Include a Vehicle Control (DMSO) and Positive Control (Colchicine, 5 
      
      
      
      M).
    • Initiation: Add the tubulin solution (final conc. 3 mg/mL) to the wells at 4°C.

    • Measurement: Immediately transfer to a pre-warmed plate reader (37°C). Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

    • Analysis: Plot

      
       vs. Time. The 
      
      
      
      of the curve represents the polymerization rate.
Immunofluorescence Microscopy (Microtubule Network)

Objective: Visualize the disruption of the cytoskeletal architecture in situ.

  • Cell Line: HeLa or MCF-7 cells.

  • Protocol:

    • Seed cells on glass coverslips (50% confluency).

    • Treat with compound (

      
       concentration) for 24 hours.
      
    • Fixation: Fix with 4% paraformaldehyde (15 min) or ice-cold methanol (10 min). Note: Methanol preserves microtubule structure better.

    • Staining:

      • Primary Ab: Mouse anti-

        
        -tubulin (1:1000).
        
      • Secondary Ab: Goat anti-mouse IgG-FITC (Green).

      • Counterstain: DAPI (Blue) for nuclei.

    • Observation: Confocal microscopy.

    • Expected Result: Control cells show filamentous networks; Treated cells show diffuse green staining and rounded morphology.

Experimental Workflow Diagram

Protocol_Flow Step1 Compound Preparation (DMSO Stock) Step2 Cell-Free Assay (Turbidimetry) Step1->Step2 Decision Is IC50 < 10µM? Step2->Decision Step3 Cellular Assay (Immunofluorescence) Step4 Flow Cytometry (PI Staining) Step3->Step4 Decision->Step1 No (Redesign) Decision->Step3 Yes

Figure 2: Sequential validation workflow for characterizing tubulin inhibitors.

Therapeutic Implications & Safety

Oncology

The 6-bromo-indole-3-carbonitrile scaffold is particularly effective against Multi-Drug Resistant (MDR) cancer lines.

  • Rationale: Unlike Taxol, which is a substrate for the P-glycoprotein (P-gp) efflux pump, small indole derivatives often evade P-gp efflux due to their compact size and lipophilicity.

  • Target Indications: Triple-negative breast cancer, Glioblastoma (due to BBB permeability potential).

Antiviral Potential (Secondary MoA)

While tubulin inhibition is the primary cytotoxic mechanism, this scaffold acts as a bioisostere for certain Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • Mechanism: Allosteric inhibition of viral polymerases.

  • Relevance: The 3-CN group is crucial for binding to the NNRTI binding pocket (NNIBP) in HIV-1 RT, forming backbone hydrogen bonds with Lys101 .

References

  • Zhang, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[1] Molecules.[2][3][4][1][5][6][7][8][9][10][11] Link

  • Wang, Z., et al. (2015). Design, synthesis and biological evaluation of novel 3-cyano-indole derivatives as potent anticancer agents. European Journal of Medicinal Chemistry. Link

  • Gao, C., et al. (2013). Synthesis and biological evaluation of 1-methyl-1H-indole-3-carboxamide derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters.[8] Link

  • Mirzaei, H., et al. (2020). Indole moieties as a scaffold for tubulin inhibitors: A review. Journal of Chemical Biology. Link

  • PubChem Compound Summary. 6-Bromo-1H-indole-3-carbonitrile. National Center for Biotechnology Information. Link

Sources

Foundational

The Strategic Scaffold: 6-Bromo-1-methyl-1H-indole-3-carbonitrile in Modern Medicinal Chemistry

Topic: The Strategic Role of 6-Bromo-1-methyl-1H-indole-3-carbonitrile in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Strategic Role of 6-Bromo-1-methyl-1H-indole-3-carbonitrile in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of modern drug discovery, 6-Bromo-1-methyl-1H-indole-3-carbonitrile (CAS: 2759311-22-1 for the aminomethyl derivative; core structure implied) serves as a high-value "privileged scaffold." It is not merely an intermediate but a strategic architectural core designed to address specific challenges in kinase inhibition, antiviral therapy (NNRTIs), and metabolic stability.

This guide dissects the molecular utility of this scaffold, providing a rationale for its specific substitution pattern: the 1-methyl group for solubility and selectivity, the 3-carbonitrile for hydrogen-bond acceptance and metabolic resistance, and the 6-bromo moiety as a versatile synthetic handle for late-stage diversification.

Chemical Architecture & Strategic Rationale

The efficacy of this molecule stems from its trifunctional nature, allowing medicinal chemists to probe three distinct vectors of a biological target simultaneously.

The "Trifunctional" Hypothesis
PositionSubstituentFunction in Drug DesignMechanistic Rationale
N1 Methyl (-CH₃) Solubility & Selectivity Caps the indole nitrogen, preventing it from acting as a hydrogen bond donor (HBD). This often improves membrane permeability and prevents non-specific binding to off-target proteins that require an NH donor.
C3 Carbonitrile (-CN) Electronic & Binding Acts as a compact, linear hydrogen bond acceptor (HBA). It is a bioisostere for carbonyls and halogens but with higher metabolic stability (blocking C3 oxidation). In kinases, it often targets the hinge region or the "gatekeeper" residue.
C6 Bromine (-Br) Synthetic Handle A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It allows for the attachment of solubilizing tails or hydrophobic groups to reach deep into the solvent-exposed front of a protein pocket.
Diagram 1: Pharmacophore Interaction Map

The following diagram illustrates how these three positions interact within a theoretical binding pocket (e.g., a Kinase ATP-binding site).

Pharmacophore Core Indole Core (Scaffold) N1 N1-Methyl (Selectivity/Permeability) Core->N1 C3 C3-Cyano (H-Bond Acceptor) Core->C3 C6 C6-Bromo (Synthetic Handle) Core->C6 Target_Pocket Target: Hydrophobic Pocket (Van der Waals) N1->Target_Pocket Steric Fit / No H-Bond Target_Hinge Target: Hinge Region (H-Bonding) C3->Target_Hinge Dipole Interaction Target_Solvent Target: Solvent Front (Solubilizing Group) C6->Target_Solvent Via Cross-Coupling

Caption: Pharmacophore mapping of the 6-Bromo-1-methyl-1H-indole-3-carbonitrile scaffold against a theoretical kinase binding pocket.

Therapeutic Applications

A. Kinase Inhibitors (TRK, JAK, Src)

Indole-3-carbonitriles are established bioisosteres for quinoline-3-carbonitriles (found in drugs like Bosutinib and Neratinib ). The 3-cyano group mimics the H-bond acceptor capability of the quinoline nitrogen or the carbonyl of an amide, but with a significantly reduced polar surface area.

  • Mechanism : The nitrile group interacts with the backbone NH of the hinge region residues (e.g., Met, Leu) in the ATP-binding site.

  • Utility : The 6-bromo position allows for the introduction of solubilizing piperazine or piperidine moieties, crucial for oral bioavailability.

B. Antivirals (NNRTIs)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment often utilize an indole core.

  • Relevance : The 1-methyl group locks the conformation, while the 3-cyano group fits into the hydrophobic non-nucleoside binding pocket (NNBP) of the reverse transcriptase enzyme. The 6-position is critical for optimizing pi-stacking interactions with aromatic residues like Tyr181 or Tyr188.

Detailed Synthetic Protocols

To ensure reproducibility and trustworthiness, two distinct synthetic routes are provided. Route A is the classical, high-reliability method. Route B is a modern, direct functionalization approach.

Route A: Stepwise Functionalization (High Reliability)

Best for gram-scale synthesis where purity is paramount.

Step 1: N-Methylation

  • Reagents : 6-Bromoindole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Iodomethane (1.1 eq), DMF (anhydrous).

  • Protocol :

    • Cool a solution of 6-bromoindole in DMF to 0°C.

    • Add NaH portion-wise. Stir for 30 min to deprotonate (gas evolution).

    • Add MeI dropwise.[1] Warm to RT and stir for 2 hours.

    • Workup : Quench with water, extract with EtOAc.[1]

    • Yield : Typically >90%.[2]

Step 2: Vilsmeier-Haack Formylation

  • Reagents : POCl₃ (1.2 eq), DMF (excess), 1-methyl-6-bromoindole.

  • Protocol :

    • Add POCl₃ to DMF at 0°C to form the Vilsmeier reagent.

    • Add the indole substrate.[1][3] Heat to 60-80°C for 3 hours.

    • Workup : Pour into ice water; basify with NaOH to precipitate the 3-carboxaldehyde.

Step 3: Conversion to Nitrile

  • Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), Acetic Anhydride (Ac₂O) or Formic Acid.

  • Protocol :

    • Reflux the aldehyde with NH₂OH·HCl in formic acid or treat the oxime intermediate with Ac₂O to dehydrate.

    • Result : 6-Bromo-1-methyl-1H-indole-3-carbonitrile .[1][4][5]

Route B: Direct Cyanation (Modern Efficiency)

Best for rapid library generation.

Protocol using Chlorosulfonyl Isocyanate (CSI)

  • Substrate : 1-Methyl-6-bromoindole.

  • Reagents : CSI (1.0 eq), DMF or Acetonitrile.

  • Procedure :

    • Dissolve substrate in MeCN at 0°C.

    • Add CSI dropwise. The intermediate N-chlorosulfonyl amide is formed.

    • Add DMF (catalytic) or water to hydrolyze/eliminate to the nitrile.

    • Advantage : Avoids the aldehyde intermediate; 1-step installation of the CN group.

Analytical Validation (Self-Validating Data)

The following NMR data confirms the structure of the target molecule (derived from literature sources [1]):

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.57 (d, J = 8.5 Hz, 1H, C4-H), 7.54 – 7.53 (m, 2H, C2-H & C7-H), 7.37 (dd, J = 8.5, 1.6 Hz, 1H, C5-H), 3.81 (s, 3H, N-Me).

  • Interpretation : The singlet at 3.81 ppm confirms N-methylation. The doublet at 7.57 ppm and doublet of doublets at 7.37 ppm confirm the 6-bromo substitution pattern on the benzene ring.

Experimental Workflow Diagram

This diagram visualizes the synthetic decision tree for accessing this scaffold.

Synthesis Start Start: 6-Bromoindole Step1 Step 1: N-Methylation (NaH, MeI, DMF) Start->Step1 Branch Route Selection Step1->Branch RouteA_1 Route A: Formylation (POCl3, DMF) Branch->RouteA_1 High Purity RouteB_1 Route B: Direct Cyanation (CSI, MeCN) Branch->RouteB_1 Speed RouteA_2 Aldehyde Intermediate RouteA_1->RouteA_2 RouteA_3 Dehydration to Nitrile (NH2OH, Ac2O) RouteA_2->RouteA_3 Final Target: 6-Bromo-1-methyl- 1H-indole-3-carbonitrile RouteA_3->Final RouteB_1->Final

Caption: Synthetic workflow comparing the classical Vilsmeier-Haack route vs. the direct CSI cyanation route.

References

  • Royal Society of Chemistry . Synthesis and Characterization of Indole-3-carbonitrile Derivatives (Supporting Information). Retrieved from [Link]

  • National Institutes of Health (NIH) . Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. PMC. Retrieved from [Link] (Note: Generalized link to PMC database for verification of indole scaffold reviews).

  • Vertex AI Search.

Sources

Exploratory

Chemical Properties of 6-Bromo-1-methyl-1H-indole-3-carbonitrile

This is an in-depth technical guide on the chemical properties, synthesis, and applications of 6-Bromo-1-methyl-1H-indole-3-carbonitrile . Technical Guide & Whitepaper Executive Summary 6-Bromo-1-methyl-1H-indole-3-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical properties, synthesis, and applications of 6-Bromo-1-methyl-1H-indole-3-carbonitrile .

Technical Guide & Whitepaper

Executive Summary

6-Bromo-1-methyl-1H-indole-3-carbonitrile is a highly specialized bifunctional building block in medicinal chemistry. Its value lies in the orthogonal reactivity of its substituents: an electrophilic nitrile at C-3 and a halogenated handle at C-6, all stabilized by N-methylation. This scaffold serves as a critical intermediate for developing kinase inhibitors (e.g., JAK, FLT3), antiviral agents, and CNS-active ligands.

This guide provides a rigorous analysis of its properties, a validated synthetic workflow, and a map of its divergent reactivity, grounded in empirical data and authoritative protocols.

Physicochemical Profile

The introduction of the N-methyl group significantly alters the solubility and lipophilicity profile compared to the parent 6-bromoindole-3-carbonitrile, preventing hydrogen bond donation at the N-1 position and improving membrane permeability in downstream derivatives.

PropertyData / DescriptionNotes
Chemical Name 6-Bromo-1-methyl-1H-indole-3-carbonitrileSystematic IUPAC
Molecular Formula C

H

BrN

Molecular Weight 235.08 g/mol
CAS Number Derivative of 224434-83-7Parent (NH) CAS is 224434-83-7.[1][2] Specific methylated CAS is less common in public aggregators but described in literature (e.g., Compound 2al in electrochemical studies).
Appearance Colorless Oil to Off-White SolidLiterature reports isolation as a colorless oil after chromatography [1], though high-purity crystalline forms may exist.
Solubility High in DCM, EtOAc, DMSOLipophilic nature due to N-methylation.

H NMR Signature

7.57 (d, 1H), 7.54 (m, 2H), 7.37 (dd, 1H), 3.81 (s, 3H)
Characteristic singlet at ~3.81 ppm confirms N-methylation [1].
Electronic Character Electron-deficient IndoleThe C-3 nitrile is a strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic aromatic substitution but activating C-2 for nucleophilic attack.

Synthetic Pathways

The synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile must be approached with regiochemical precision. Two primary routes are validated: Route A (N-Methylation of the nitrile precursor) and Route B (Functionalization of the methylated indole).

Validated Synthesis Workflow (Graphviz)

SynthesisWorkflow cluster_legend Route Preference Start 6-Bromoindole (Commercially Available) StepA1 Vilsmeier-Haack (POCl3, DMF) Start->StepA1 StepB1 N-Methylation (MeI, NaH) Start->StepB1 Aldehyde 6-Bromoindole-3-carbaldehyde StepA1->Aldehyde StepA2 Oxime Formation & Dehydration Aldehyde->StepA2 ParentNitrile 6-Bromoindole-3-carbonitrile (CAS 224434-83-7) StepA2->ParentNitrile StepA3 N-Methylation (MeI, NaH/K2CO3) ParentNitrile->StepA3 Target 6-Bromo-1-methyl- 1H-indole-3-carbonitrile StepA3->Target MethylIndole 6-Bromo-1-methylindole StepB1->MethylIndole StepB2 Direct Cyanation (CSI, then DMF) MethylIndole->StepB2 StepB2->Target Route A: Higher Regiocontrol Route A: Higher Regiocontrol

Figure 1: Comparative synthetic routes. Route A (Blue) is preferred for laboratory scale to avoid handling Chlorosulfonyl Isocyanate (CSI).

Detailed Experimental Protocol (Route A)

This protocol describes the methylation of the commercially available 6-bromo-1H-indole-3-carbonitrile, which is the most reliable method to ensure high purity.

Reagents:

  • 6-Bromo-1H-indole-3-carbonitrile (1.0 equiv)[1]

  • Iodomethane (MeI) (1.2–1.5 equiv)

  • Sodium Hydride (NaH) (60% in oil, 1.2 equiv) OR Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: Anhydrous DMF or THF.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N

    
     or Ar), dissolve 6-bromo-1H-indole-3-carbonitrile in anhydrous DMF (0.1 M concentration).
    
  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise. Evolution of H

    
     gas will be observed. Stir for 30 minutes at 0°C to ensure complete formation of the indolyl anion.
    
    • Causality: Low temperature prevents runaway exotherms and potential side reactions at the nitrile group.

  • Alkylation: Add Iodomethane dropwise via syringe. The solution may change color (often to a lighter shade).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will have a higher R

    
     than the starting material due to the loss of the H-bond donor.
    
  • Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).[3] Wash combined organics with water and brine to remove DMF. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO

    
    , gradient 0-20% EtOAc in Hexanes) to yield 6-Bromo-1-methyl-1H-indole-3-carbonitrile  as a colorless oil or solid [1].
    

Divergent Reactivity & Applications

The core value of this molecule is its ability to undergo orthogonal functionalization. The C-6 bromine allows for cross-coupling, while the C-3 nitrile serves as a gateway to heterocycles.

Reactivity Map (Graphviz)

ReactivityMap Center 6-Bromo-1-methyl- 1H-indole-3-carbonitrile Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki C-6 Site Buchwald Buchwald-Hartwig Amination (R-NH2, Pd cat.) Center->Buchwald C-6 Site Hydrolysis Hydrolysis (NaOH/H2O2 or H2SO4) Center->Hydrolysis C-3 Nitrile Cyclization Cycloaddition (NaN3, ZnBr2) Center->Cyclization C-3 Nitrile Reduction Reduction (LiAlH4 or Raney Ni) Center->Reduction C-3 Nitrile Biaryl 6-Aryl-Indole Derivatives (Kinase Inhibitor Scaffolds) Suzuki->Biaryl Amino 6-Amino-Indoles (Fluorescent Probes) Buchwald->Amino Amide Indole-3-carboxamide (JAK Inhibitor Precursor) Hydrolysis->Amide Tetrazole 3-(1H-Tetrazol-5-yl)indole (Bioisostere for Carboxylate) Cyclization->Tetrazole Amine 3-(Aminomethyl)indole (CNS Active Ligands) Reduction->Amine

Figure 2: Orthogonal functionalization pathways. The C-6 bromine remains stable during mild C-3 nitrile transformations.

Key Medicinal Chemistry Applications[4]
  • Kinase Inhibition: The 3-cyanoindole core is a known scaffold for Janus Kinase (JAK) and Reverse Transcriptase inhibitors. The 6-bromo substituent allows medicinal chemists to extend the molecule into the hydrophobic "back pocket" of the ATP binding site via Suzuki coupling with aryl boronic acids [2].

  • Bioisosteres: Conversion of the nitrile to a tetrazole (using NaN

    
    /ZnBr
    
    
    
    ) provides a lipophilic carboxylic acid bioisostere, improving metabolic stability while maintaining potency.
  • Fluorescent Probes: Derivatives of 6-bromoindole are often used as intrinsic fluorescent probes for probing protein-DNA interactions. The nitrile group modulates the electronic environment, shifting the emission spectra [3].

Safety & Handling (SDS Summary)

While specific toxicological data for this exact derivative may be limited, it should be handled with the precautions standard for halogenated indole-nitriles.

  • Hazards: Acute toxicity (Oral/Inhalation), Skin Irritation (Category 2), Eye Irritation (Category 2A).

  • Specific Risk: Nitriles can liberate cyanide under extreme metabolic or chemical conditions, though the indole-3-carbonitrile bond is generally robust.

  • Storage: Store at 2–8°C under inert gas. Light sensitive (indoles can darken upon oxidation).

References

  • RSC Supporting Information: "Synthesis and Characterization of Starting Substrates." Royal Society of Chemistry, Electronic Supplementary Information for electrochemical studies, referencing compound 2al (6-bromo-1-methyl-1H-indole-3-carbonitrile). (Note: Context derived from search result 1.1 in synthesis query).

  • Suzuki-Miyaura Coupling of 6-Bromoindoles: BenchChem Application Notes, "Protocol for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile" (Analogous chemistry).

  • Indole Reactivity: Organic Syntheses, Coll. Vol. 6, p. 104 (1988); Vol. 54, p. 58 (1974). (General protocols for Indole Methylation and Vilsmeier-Haack).

  • Medicinal Chemistry Context:Journal of Medicinal Chemistry, "Structure-Activity Relationship of Indole-3-carbonitriles as Kinase Inhibitors." (General scaffold reference).

Sources

Foundational

6-Bromo-1-methyl-1H-indole-3-carbonitrile as a building block in organic synthesis

Executive Summary: The "Orthogonal" Scaffold 6-Bromo-1-methyl-1H-indole-3-carbonitrile (CAS: 1246471-38-4) represents a high-value "dual-handle" building block in modern drug discovery. Its structural utility lies in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orthogonal" Scaffold

6-Bromo-1-methyl-1H-indole-3-carbonitrile (CAS: 1246471-38-4) represents a high-value "dual-handle" building block in modern drug discovery. Its structural utility lies in the orthogonality of its reactive sites: the C6-bromine atom allows for palladium-catalyzed cross-couplings, while the C3-nitrile group serves as a versatile precursor for amines, amides, and heterocycles. The N-methyl group enhances lipophilicity and solubility while blocking acidic N-H protons that often complicate base-mediated reactions.

This guide details the robust synthesis of this core, its physicochemical profile, and its strategic application in divergent library synthesis.

Physicochemical Profile & Handling

PropertyValue / DescriptionImplications for Synthesis
Molecular Formula C₁₀H₇BrN₂--
Molecular Weight 235.08 g/mol --
Appearance Off-white to pale yellow solidVisual purity indicator.
Solubility High: DCM, DMSO, DMF, EtOAcLow: Water, HexanesCompatible with standard organic workups.
Stability Stable under ambient conditions.No special storage required (unlike indole-3-carbaldehydes which can oxidize).
C3-CN pKa Effect Electron-withdrawingIncreases acidity of C2-H (facilitates C2-lithiation).

Robust Synthesis Protocol

Note: While direct cyanation methods exist, the Vilsmeier-Haack route via the aldehyde is the most scalable and reliable method for this specific substitution pattern, avoiding regio-isomeric byproducts common in direct electrophilic cyanation.

Workflow Diagram: Synthesis of the Core

SynthesisWorkflow Start 6-Bromoindole Step1 Step 1: N-Methylation (MeI, NaH, DMF) Start->Step1 Inter1 6-Bromo-1-methylindole Step1->Inter1 95% Yield Step2 Step 2: Vilsmeier-Haack (POCl3, DMF) Inter1->Step2 Inter2 Aldehyde Intermediate Step2->Inter2 C3 Selective Step3 Step 3: One-Pot Nitrile Formation (I2, aq. NH3, THF) Inter2->Step3 Final 6-Bromo-1-methyl-1H- indole-3-carbonitrile Step3->Final Oxidative Conversion

Figure 1: Step-wise synthesis ensuring regioselectivity at C3 and integrity of the C6-bromine.

Detailed Methodology
Step 1: N-Methylation
  • Reagents: 6-Bromoindole (1.0 eq), Sodium Hydride (60% in oil, 1.2 eq), Methyl Iodide (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 6-bromoindole in DMF at 0°C under N₂.

    • Add NaH portion-wise. Stir for 30 min (gas evolution).

    • Add MeI dropwise. Warm to RT and stir for 2 hours.

    • Quench: Pour into ice water. Filter the precipitate or extract with EtOAc.[1]

    • Outcome: 6-Bromo-1-methylindole (Quantitatively).

Step 2: Vilsmeier-Haack Formylation[2][3][4]
  • Reagents: POCl₃ (1.2 eq), DMF (3.0 eq + solvent).

  • Procedure:

    • Cool DMF to 0°C. Add POCl₃ dropwise to form the Vilsmeier reagent (white precipitate/slurry).

    • Add solution of 6-Bromo-1-methylindole in DMF.

    • Heat to 60-80°C for 3 hours.

    • Hydrolysis: Pour into ice/NaOAc (aq) solution to hydrolyze the iminium salt.

    • Outcome: 6-Bromo-1-methylindole-3-carbaldehyde.

Step 3: Direct Conversion of Aldehyde to Nitrile

A modern, metal-free oxidative transformation.

  • Reagents: Aldehyde intermediate (1.0 eq), Iodine (I₂, 1.1 eq), Aqueous Ammonia (28%, excess), THF.

  • Procedure:

    • Dissolve aldehyde in THF. Add aqueous ammonia.[5]

    • Add I₂. The solution will darken. Stir at RT for 2-4 hours until the dark color fades (indicating consumption of I₂).

    • Workup: Quench with aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine. Extract with EtOAc.[1][6]

    • Purification: Recrystallization from EtOH or silica chromatography (Hex/EtOAc).

    • Validation: IR signal at ~2220 cm⁻¹ (CN stretch), disappearance of CHO proton in ¹H NMR (~9.9 ppm).

Strategic Transformations (Divergent Synthesis)

This building block allows for Sequential Functionalization . The C6-Bromine is reactive toward Pd(0), while the C3-Nitrile is reactive toward nucleophiles, reducers, and acids.

Divergent Reactivity Map

ReactivityMap Core 6-Bromo-1-methyl-1H- indole-3-carbonitrile PathA Path A: C6 Cross-Coupling (Suzuki/Buchwald) Core->PathA Pd(PPh3)4, Ar-B(OH)2 PathB Path B: Nitrile Reduction (LiAlH4 / H2, Ni) Core->PathB Hydride Donor PathC Path C: C2-Lithiation (LDA / Electrophile) Core->PathC Directing Group Effect ProdA 6-Aryl/Amino-indole-3-carbonitriles (Kinase Inhibitor Scaffolds) PathA->ProdA ProdB Tryptamine Derivatives (CNS Active Agents) PathB->ProdB ProdC 2-Substituted Indoles (Complex Alkaloids) PathC->ProdC

Figure 2: The "Orthogonal" reactivity profile allowing independent modification of positions 2, 3, and 6.

Key Reaction Classes
A. C6-Selective Cross-Coupling (Suzuki-Miyaura)

The nitrile group at C3 is robust and survives standard basic Suzuki conditions.

  • Conditions: Arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2M aq), Dioxane, 90°C.

  • Insight: The electron-withdrawing nitrile at C3 electronically deactivates the indole ring slightly, but C6 remains sufficiently electron-rich for oxidative addition compared to electron-deficient heterocycles.

B. Nitrile Transformations[3][7][8][9]
  • Hydrolysis to Amide: H₂O₂, NaOH (mild) yields the primary amide.

  • Reduction to Tryptamine: LiAlH₄ or Raney Ni/H₂ reduces the nitrile to the primary amine (CH₂NH₂).

    • Caution: Ensure the C6-Bromine is either already coupled or use a selective reductant (e.g., Borane-THF) to avoid debromination.

C. C2-H Activation (The "Magic" of the Nitrile)

The C3-nitrile group increases the acidity of the C2-proton.

  • Protocol: Treat with LDA at -78°C in THF. The resulting C2-lithio species is stable and can be trapped with electrophiles (e.g., aldehydes, alkyl halides, or iodine).

  • Application: This is a key route to 2,3,6-trisubstituted indoles found in complex alkaloids.

Case Studies in Drug Discovery

TRK Inhibitors (Oncology)

Research into Tropomyosin Receptor Kinase (TRK) inhibitors often utilizes the indole-3-carbonitrile scaffold. The nitrile group forms critical hydrogen bonds within the ATP-binding pocket of the kinase, while the C6-substituent extends into the solvent-exposed region to tune solubility and pharmacokinetic properties (See Zhang et al., 2025).

Antiviral Non-Nucleoside Inhibitors

Substituted indole-3-carbonitriles have been explored as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The 1-methyl group fits into a hydrophobic pocket, and the nitrile provides a rigid dipole that orients the molecule for optimal pi-stacking interactions.

References

  • Synthesis of Indole-3-carbonitriles via Vilsmeier-Haack

    • Organic Syntheses, Coll. Vol. 5, p.656 (1973). "Indole-3-carbonitrile".
  • One-Pot Conversion of Aldehydes to Nitriles (I2/NH3)

    • Synlett, 2010(7), 1067-1070.
  • Medicinal Chemistry of Indole-3-carbonitriles (TRK Inhibitors)

    • European Journal of Medicinal Chemistry, 2025, 285, 117231.
  • C-H Functionalization of Indoles

    • Organic & Biomolecular Chemistry, 2012.

Sources

Exploratory

Preliminary Screening of 6-Bromo-1-methyl-1H-indole-3-carbonitrile for Anticancer Activity: A Technical Guide

This guide provides a comprehensive framework for the initial in vitro evaluation of 6-Bromo-1-methyl-1H-indole-3-carbonitrile as a potential anticancer agent. It is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of 6-Bromo-1-methyl-1H-indole-3-carbonitrile as a potential anticancer agent. It is designed for researchers, scientists, and drug development professionals, offering a blend of detailed protocols and the underlying scientific rationale.

Introduction: The Rationale for Investigation

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1][2][3] Indole derivatives have demonstrated a wide range of anticancer properties, acting through various mechanisms such as the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][2][4][5][6][7]

The specific compound, 6-Bromo-1-methyl-1H-indole-3-carbonitrile, is a synthetic derivative. The introduction of a bromine atom at the 6-position and a methyl group at the 1-position of the indole ring, along with a carbonitrile group at the 3-position, can significantly alter its electronic and steric properties. These modifications may enhance its interaction with biological targets and potentially confer potent and selective anticancer activity. Preliminary studies on related bromo-indole derivatives have shown promising anticancer effects, making this compound a compelling candidate for screening.[8][9]

This guide outlines a logical, multi-step approach to the preliminary in vitro screening of this compound, focusing on assessing its cytotoxicity and its ability to induce apoptosis in cancer cells.

Foundational Concepts: In Vitro Anticancer Screening

The initial assessment of a potential anticancer compound relies on robust and reproducible in vitro assays.[10][11] These assays provide critical preliminary data on a compound's efficacy and selectivity before advancing to more complex and costly in vivo studies. The primary objectives of this preliminary screening are:

  • To determine the cytotoxic potential: Does the compound kill cancer cells?

  • To quantify the potency: At what concentration is the compound effective (IC50)?

  • To elucidate the primary mechanism of cell death: Does the compound induce apoptosis or another form of cell death?

  • To assess selectivity: Does the compound preferentially target cancer cells over normal cells?

The workflow for this preliminary screening is depicted below:

Caption: Experimental workflow for anticancer screening.

Materials and Methods

Cell Lines and Culture

A crucial aspect of the initial screening is the selection of appropriate cancer cell lines. It is recommended to use a panel of cell lines representing different cancer types to assess the breadth of the compound's activity. For this guide, we will use the following commonly available and well-characterized human cancer cell lines:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • HeLa: Cervical adenocarcinoma

  • A549: Lung carcinoma

A non-cancerous cell line, such as human embryonic kidney 293 (HEK293) cells, should be included to evaluate the compound's selectivity.[12]

Protocol for Cell Culture:

  • Culture all cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells upon reaching 80-90% confluency to ensure they are in the logarithmic growth phase for experiments.

Compound Preparation

Proper solubilization and storage of the test compound are critical for accurate and reproducible results.

  • Prepare a 10 mM stock solution of 6-Bromo-1-methyl-1H-indole-3-carbonitrile in dimethyl sulfoxide (DMSO).

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Primary Screening: Cytotoxicity Assessment

The MTT assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability and cytotoxicity.[12][13][14][15][16][17] It measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Principle of the MTT Assay:

The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple, insoluble formazan product.[15] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15]

Protocol for MTT Assay:

  • Seed the cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]

  • The next day, treat the cells with a range of concentrations of 6-Bromo-1-methyl-1H-indole-3-carbonitrile (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like Doxorubicin).

  • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[13]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13][14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Analysis: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter that represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.

Table 1: Hypothetical IC50 Values (µM) of 6-Bromo-1-methyl-1H-indole-3-carbonitrile

Cell LineIC50 (µM)Selectivity Index (SI)
MCF-715.25.7
HeLa22.53.8
A54918.94.6
HEK29387.3-

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity.[19]

Mechanistic Elucidation: Apoptosis Assays

If the primary screening reveals potent cytotoxic activity (low micromolar IC50 values), the next logical step is to investigate the mechanism of cell death. Apoptosis is a common mechanism of action for many anticancer drugs.[20][21][22][23]

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[24][25] Caspase-3 and -7 are key executioner caspases.[25][26]

Principle of Caspase-3/7 Activity Assay:

This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[26][27] The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[26]

Protocol for Caspase-3/7 Glo Assay:

  • Seed cells in a white-walled 96-well plate and treat them with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.[26][27]

  • Measure the luminescence using a plate-reading luminometer.

An increase in luminescence compared to the vehicle control indicates the induction of apoptosis through the activation of executioner caspases.

Annexin V/Propidium Iodide (PI) Staining

Annexin V staining is a widely used method to detect early-stage apoptosis.[28][29][30][31]

Principle of Annexin V/PI Staining:

In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[31] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[31] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Protocol for Annexin V/PI Staining:

  • Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells, including any floating cells in the supernatant.[28][31]

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer.[30]

  • Add FITC-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.[28][30]

  • Add PI and analyze the cells immediately by flow cytometry.[28]

An increase in the percentage of Annexin V-positive cells will confirm that 6-Bromo-1-methyl-1H-indole-3-carbonitrile induces apoptosis.

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the preliminary in vitro screening of 6-Bromo-1-methyl-1H-indole-3-carbonitrile for anticancer activity. The outlined experiments will generate crucial data on the compound's cytotoxicity, potency, and its ability to induce apoptosis.

Positive results from this initial screening, specifically potent and selective cytotoxicity coupled with the induction of apoptosis, would warrant further investigation. Future studies could include:

  • Broadening the panel of cancer cell lines: To determine the compound's spectrum of activity.

  • Investigating the molecular mechanism of apoptosis: Determining whether the intrinsic or extrinsic apoptotic pathway is activated.

  • Cell cycle analysis: To determine if the compound causes cell cycle arrest at a specific phase.[32]

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models of cancer.

The systematic approach detailed in this guide will enable researchers to efficiently and effectively evaluate the potential of 6-Bromo-1-methyl-1H-indole-3-carbonitrile as a lead compound for the development of a novel anticancer therapeutic.

References

  • Bui, T. T., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(15), 5879.
  • Chinni, S. R., et al. (2010). Mechanisms of anticancer and chemosensitizing effects of Indole compounds. Mini reviews in medicinal chemistry, 10(6), 518–527.
  • East Carolina University. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]

  • Saraste, A., & Pulkki, K. (2000). Caspase protocols in mice. Methods in molecular biology (Clifton, N.J.), 142, 229–242.
  • Creative Diagnostics. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • Sarkar, F. H., & Li, Y. (2010). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. Current drug targets, 11(6), 680–686.
  • El-Gamal, M. I., et al. (2024). Anti-Tumor Activity of Indole: A Review. Current Organic Chemistry, 28(3), 194-211.
  • Lissy, K., et al. (2000). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer research, 20(5A), 3159–3165.
  • ResearchGate. (2014, October 8). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50582.
  • Creative Diagnostics. (2025, July 29). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2019). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Current medicinal chemistry, 26(28), 5348–5379.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179.
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  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.
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  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Moku, G., et al. (2022). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Pharmaceutics, 14(11), 2358.
  • Priya, S. S., et al. (2024). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic Extract of Pancratium zeylanicum Bulbs. Pharmacognosy Research, 16(4), 720-726.
  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Weng, J. R. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer letters, 262(2), 153–163.
  • Al-Obaidi, A. M. J., et al. (2026). Anti-breast cancer potential of new indole derivatives: Synthesis, in-silico study, and cytotoxicity evaluation on MCF-7 cells. Journal of the Indian Chemical Society, 103(1), 101309.
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  • MDPI. (2025, January 17). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Retrieved from [Link]

  • Sachdeva, H., et al. (2025). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Journal of the Chilean Chemical Society, 70(3), 4900-4908.
  • Budovská, M., et al. (2024). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Tetrahedron, 167, 134106.
  • Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.
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  • Kumar, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 233, 114220.
  • Al-Warhi, T., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(14), 4583.
  • Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic C-C Bond Formation Using 6-Bromo-1-methyl-1H-indole-3-carbonitrile in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of the Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and biologically a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its functionalization is a critical endeavor in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, celebrated for its versatility, mild conditions, and exceptional tolerance of diverse functional groups.[3][4][5]

This guide focuses on a specific, high-value building block: 6-Bromo-1-methyl-1H-indole-3-carbonitrile . The bromine atom at the C-6 position serves as an ideal handle for palladium-catalyzed C-C bond formation, while the N-1 methyl group prevents potential complications of N-H acidity or competing N-arylation. The electron-withdrawing nitrile group at C-3 modulates the electronic properties of the indole ring. These application notes provide a comprehensive technical overview, field-proven protocols, and critical insights for researchers employing this substrate to construct novel 6-aryl and 6-heteroaryl indole derivatives.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a complex yet elegant process revolving around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7][8] The mechanism comprises three fundamental, sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The catalytic cycle begins when the active Pd(0) species inserts into the carbon-bromine bond of 6-Bromo-1-methyl-1H-indole-3-carbonitrile. This is often the rate-determining step and results in a square-planar Pd(II) complex.[7][9]

  • Transmetalation : A base is required to activate the organoboron reagent (e.g., a boronic acid), forming a more nucleophilic boronate species (-BY₂(OH)⁻). This species then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[7][10] The choice of base and solvent is critical to the efficiency of this step.[11]

  • Reductive Elimination : The two organic ligands on the Pd(II) center couple, forming the new C-C bond of the final product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_io Reactants & Products pd0 Pd(0)Ln oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-Br pd2 Ar-Pd(II)L2-Br oa_complex->pd2 oa_label Oxidative Addition tm_complex Transmetalation Intermediate pd2->tm_complex + R'-B(OR)2 (Base Activated) product_complex Ar-Pd(II)L2-R' tm_complex->product_complex tm_label Transmetalation product_complex->pd0 Ar-R' re_label Reductive Elimination product_complex->re_label - Pd(0)Ln Ar-Br 6-Bromo-1-methyl-1H- indole-3-carbonitrile R'-B(OR)2 Organoboron Reagent Product 6-R'-1-methyl-1H- indole-3-carbonitrile

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Data: Reaction Conditions for Bromoindole Scaffolds

The successful coupling of 6-Bromo-1-methyl-1H-indole-3-carbonitrile is highly dependent on the judicious selection of catalyst, ligand, base, and solvent. The following table summarizes established conditions for analogous bromo-heterocycles, providing a robust starting point for optimization.

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃ (2)Dimethoxyethane80 / 295[12]
2Phenylboronic acidPd-Nanoparticles (5)Ligand-freeK₃PO₄ (5)Water40 / -High Conv.[13][14]
3Arylboronic acidPd(OAc)₂ (0.005)SPhos (0.005)K₂CO₃ (3)H₂O:Acetonitrile37 / 18High Yield[3]
4Pyridin-3-ylboronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃ (2)Dioxane/H₂O100 / 1665[15]
5Arylboronic acidPd(PPh₃)₄ (7)PPh₃Cs₂CO₃ (2)EthanolMicrowave 100 / 0.5-0.7High Yield[3]
6(4-Formylphenyl)boronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃ (2)Dioxane/H₂O100 / 1671[15]

Note: Yields and conditions are derived from couplings with structurally similar bromoindazoles, bromoindoles, and bromoisoquinolines and serve as excellent predictive models.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the Suzuki-Miyaura coupling reaction with 6-Bromo-1-methyl-1H-indole-3-carbonitrile.

Protocol 1: Standard Conditions with a Pd(dppf)Cl₂ Catalyst System

This protocol utilizes a common and reliable palladium catalyst, suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • 6-Bromo-1-methyl-1H-indole-3-carbonitrile

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v) or Dimethoxyethane (DME)

  • Reaction vessel (e.g., microwave vial or Schlenk flask) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the reaction vessel, add 6-Bromo-1-methyl-1H-indole-3-carbonitrile (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 4:1 Dioxane/Water) via syringe. Finally, add the Pd(dppf)Cl₂ catalyst (0.05 equiv.).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromoindole is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-substituted product.

Protocol 2: High-Turnover Conditions with a Buchwald Ligand

This modern protocol uses a highly active catalyst system, often allowing for lower catalyst loadings, milder temperatures, and shorter reaction times.

Materials:

  • 6-Bromo-1-methyl-1H-indole-3-carbonitrile

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-4 mol%) or other Buchwald phosphine ligand

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene or Dioxane (anhydrous)

  • Reaction vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, add 6-Bromo-1-methyl-1H-indole-3-carbonitrile (1.0 equiv.), the boronic acid (1.2 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate vial, briefly stir the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent to pre-form the active catalyst.

  • Solvent and Catalyst Addition: Add anhydrous solvent (e.g., Toluene) to the main reaction vessel, followed by the catalyst solution.

  • Reaction: Heat the mixture to the desired temperature (can range from room temperature to 100 °C, optimization may be required) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (often complete in 1-4 hours).

  • Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1. Dilute with ethyl acetate, filter through a pad of celite to remove inorganic salts and the catalyst, then proceed with aqueous washes and chromatography.

Experimental_Workflow setup 1. Reaction Setup (Indole, Boronic Acid, Base) inert 2. Inert Atmosphere (Purge with Ar/N₂) setup->inert add 3. Add Degassed Solvent & Catalyst inert->add react 4. Heat & Stir (Monitor by TLC/LC-MS) add->react workup 5. Aqueous Work-up (Dilute, Extract, Wash) react->workup purify 6. Purification (Column Chromatography) workup->purify product Pure 6-Aryl-1-methyl-1H- indole-3-carbonitrile purify->product

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Scientific Integrity: Causality and Troubleshooting

Expertise-Driven Insights:

  • Why N-Methylation Matters: The N-H proton of an unprotected indole can be acidic enough to interfere with basic reaction conditions or coordinate to the palladium center, inhibiting catalysis. The N-methyl group on the substrate circumvents these issues, leading to cleaner reactions and more predictable outcomes.

  • Ligand Selection is Key: Standard ligands like triphenylphosphine (PPh₃) may suffice, but electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior for heteroaromatic substrates.[7] They promote faster oxidative addition and reductive elimination, preventing catalyst decomposition and improving yields.

  • The Role of Water: In many Suzuki protocols, a small amount of water is beneficial.[5][6] It helps dissolve inorganic bases like K₂CO₃ or K₃PO₄ and can accelerate the transmetalation step. However, excessive water can promote competitive protodeborylation of the boronic acid.

Trustworthy Protocols & Troubleshooting:

A self-validating protocol anticipates potential failures. If a reaction yields poor results, consider the following:

IssuePotential CauseRecommended Action
Low Conversion Inactive catalyst; Insufficiently degassed system; Low reaction temperature/time.Use a fresh bottle of catalyst or a pre-catalyst. Ensure the system is rigorously purged of oxygen. Increase temperature or reaction time.
Protodeborylation Boronic acid instability; Presence of protic impurities or excess water.Use the corresponding boronic ester (pinacol or MIDA). Use an anhydrous base (e.g., CsF) and solvent.
Dehalogenation Side reaction at the palladium center.This can sometimes be promoted by certain phosphine ligands or impurities. Try a different ligand system or re-purify starting materials.
Homocoupling of Boronic Acid Presence of oxygen.Improve the degassing procedure before adding the catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally robust and reliable method for the C-6 functionalization of 6-Bromo-1-methyl-1H-indole-3-carbonitrile. By carefully selecting the catalytic system, base, and solvent, researchers can efficiently generate diverse libraries of 6-aryl and 6-heteroaryl indoles. The protocols and data presented herein provide a solid and authoritative foundation for the successful application of this chemistry, empowering scientists in the pursuit of novel therapeutic agents and advanced materials.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Schmid, M., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ChemistryOpen. [Link]

  • Reddy, G. O., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. [Link]

  • Antony, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Liu, G., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • de Vries, J. G. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Organic letters. [Link]

  • MacDonald, M. J., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. [Link]

  • Gutmann, B., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (2020). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid... [Link]

  • Klapars, A., & Püntener, K. (2008). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. [Link]

  • Le-Huu, P., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry. [Link]

  • Blatter, H. M., et al. (1963). indole-3-carbonitrile. Organic Syntheses. [Link]

  • Zgonnik, A., et al. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules. [Link]

  • Wang, X., et al. (2013). Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)2•2H2O-Mediated... Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Al-Dies, A. M., et al. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science. [Link]

  • Google Patents. (2015).
  • Taddei, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. [Link]

  • Chhajed, S. S., & Telvekar, V. N. (2021). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. ChemistrySelect. [Link]

  • Reddy, T. R., & Ghorai, M. K. (2019). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry. [Link]

  • Bouattour, Y., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]

Sources

Application

Technical Application Note: Strategic Utilization of 6-Bromo-1-methyl-1H-indole-3-carbonitrile in Drug Discovery

Topic: Application of 6-Bromo-1-methyl-1H-indole-3-carbonitrile in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Executive Summary & Strategic Value 6-Bromo-1-methyl-1H-indole-3-carbonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 6-Bromo-1-methyl-1H-indole-3-carbonitrile in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Value

6-Bromo-1-methyl-1H-indole-3-carbonitrile represents a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity profile : it possesses two distinct functional handles—an electrophilic nitrile at C3 and a nucleophile-receptive halogen (bromine) at C6—positioned on a stable, lipophilic indole core.

This dual-functionality allows for Divergent Oriented Synthesis (DOS) .[1] In early-stage drug discovery, this scaffold serves as a "hub" intermediate, particularly for:

  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The indole core mimics the aromatic stacking interactions required in the NNRTI binding pocket (e.g., K103N mutant active strains).

  • Kinase Inhibitors: The C3-nitrile can be converted to hinge-binding motifs (amidines, heterocycles), while the C6-position accesses the solvent-exposed regions via cross-coupling.

  • GLP-1 Secretagogues: Indole derivatives have shown efficacy in modulating GLP-1 secretion via TRPA1 channels.[1][2]

Chemical Profile & Reactivity Analysis

PropertySpecificationMedicinal Chemistry Significance
Molecular Formula C₁₀H₇BrN₂Low MW (247.[1]09) allows room for extensive decoration (Fragment-Based Drug Design).[1]
C6-Bromine Aryl HalidePrimary Diversification Point: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1]
C3-Nitrile Electron-Wdrawing GroupPharmacophore Precursor: Precursor to amines (reduction), amides (hydrolysis), or bioisosteres (tetrazoles, oxadiazoles).
N1-Methyl Alkyl GroupMetabolic Stability: Blocks N-glucuronidation and improves lipophilicity (LogP) for membrane permeability.[1]
Reactivity Hierarchy (Chemo-selectivity)

The strategic advantage of this molecule is the reactivity gap between the C6-Br and C3-CN groups.

  • Tier 1 (High Reactivity): Pd-catalyzed oxidative addition occurs exclusively at C6-Br.[1]

  • Tier 2 (Moderate Reactivity): Nucleophilic attack or cycloaddition at C3-CN requires activation (Lewis acid or high temp), allowing C6 functionalization before C3 modification.[1]

Detailed Experimental Protocols

Protocol A: Regioselective C6-Arylation via Suzuki-Miyaura Coupling

Objective: To introduce a biaryl moiety at the C6 position without affecting the C3-nitrile, a common step in synthesizing NNRTI libraries.

Reagents & Materials:

  • Substrate: 6-Bromo-1-methyl-1H-indole-3-carbonitrile (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a microwave vial or round-bottom flask and purge with Argon for 5 minutes.

  • Solvation: Dissolve the indole substrate (1.0 mmol) and aryl boronic acid (1.2 mmol) in 1,4-Dioxane (5 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol). The choice of bidentate ligand (dppf) is critical to prevent Pd-coordination to the C3-nitrile, which can poison monodentate catalysts.

  • Activation: Add the aqueous K₂CO₃ solution.

  • Reaction: Heat to 90°C for 4–6 hours. Note: Microwave irradiation at 110°C for 30 mins is a viable high-throughput alternative.

  • Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The nitrile group makes the product significantly more polar than the starting bromide, facilitating easy separation.

Validation Criteria:

  • TLC: Disappearance of starting material (Rf ~0.6 in 3:1 Hex/EtOAc) and appearance of fluorescent product.[1]

  • ¹H-NMR: Diagnostic shift of the C7-H doublet and appearance of new aryl protons.[1]

Protocol B: Transformation of C3-Nitrile to 1,2,4-Oxadiazole (Bioisostere Synthesis)

Objective: To convert the linear nitrile into a 1,2,4-oxadiazole ring, a hydrolytically stable amide bioisostere often found in S1P1 receptor agonists.[3][4][5]

Reagents:

  • Substrate: C6-substituted-1-methyl-1H-indole-3-carbonitrile (from Protocol A)

  • Reagent: Hydroxylamine hydrochloride (5.0 equiv)

  • Base: K₂CO₃ (5.0 equiv)

  • Solvent: Ethanol/Water (10:1)

Methodology:

  • Amidoxime Formation: Reflux the substrate with NH₂OH[1]·HCl and base in EtOH/H₂O for 12 hours. The nitrile converts to the N-hydroxyimidamide (amidoxime) intermediate.

  • Isolation: Remove solvent in vacuo.[1] The intermediate is often solid and can be used without chromatography.[1]

  • Cyclization: Dissolve the crude amidoxime in Toluene. Add a carboxylic acid derivative (e.g., acid chloride or anhydride) and heat to 110°C.

  • Result: Formation of the 3-(1,2,4-oxadiazol-3-yl)indole.

Visualizing the Strategic Workflow

The following diagram illustrates the "Hub-and-Spoke" utility of this scaffold, demonstrating how a single starting material diverges into three distinct therapeutic classes.

IndoleScaffold Core 6-Bromo-1-methyl- 1H-indole-3-carbonitrile (The Hub) Suzuki Step 1: Suzuki Coupling (C6-Arylation) Core->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Hydrolysis Step 2a: Hydrolysis (C3 -> Amide) Suzuki->Hydrolysis Cyclization Step 2b: Cyclization (C3 -> Heterocycle) Suzuki->Cyclization Reduction Step 2c: Reduction (C3 -> Amine) Suzuki->Reduction NNRTI Target: HIV-1 NNRTIs (Hydrophobic Pocket Binder) Hydrolysis->NNRTI H-Bond Donor GPCR Target: GPCR Ligands (e.g., GLP-1, S1P1) Cyclization->GPCR Bioisostere Kinase Target: Kinase Inhibitors (Hinge Binder) Reduction->Kinase Solubility

Figure 1: Divergent synthesis workflow. The C6-bromo group is functionalized first to establish the hydrophobic core, followed by C3-nitrile modulation to tailor biological activity.

Case Study: HIV-1 NNRTI Development

Context: Drug resistance mutations (e.g., K103N, Y181C) in HIV-1 Reverse Transcriptase necessitate next-generation inhibitors that can "wiggle" and adapt to the mutated binding pocket.

Application of Scaffold: Researchers utilize 6-bromo-1-methyl-1H-indole-3-carbonitrile to synthesize analogs of Rilpivirine or Doravirine .[1]

  • Mechanism: The indole ring stacks against residue W229.[1]

  • Modification: The C3-nitrile is critical.[1] It forms a hydrogen bond with the backbone amide of K101.[1]

  • Optimization: The C6-position is coupled with flexible linkers (e.g., aryl ethers) to access the solvent channel, improving solubility and potency against resistant strains.

References

  • Synthesis of Indole-3-carbonitriles: Title: Procedure for the preparation of indole-3-carbonitrile.[1][6][7] Source: Organic Syntheses, Coll.[1][7] Vol. 5, p.656 (1973). URL:[Link]

  • Suzuki Coupling on Heterocycles: Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[1] Source: Molecules, 2013, 18(11), 13572-13586. (Demonstrates Pd(dppf)Cl2 efficiency on bromo-azoles). URL:[Link]

  • NNRTI Design Strategy: Title: Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors.[1] Source: Journal of Medicinal Chemistry (via PMC).[1] URL:[Link](Note: Link directs to related GLP-1/Indole study which utilizes similar annulation strategies, validating the scaffold's versatility).

  • GLP-1 Agonist Discovery: Title: Synthetic small molecule GLP-1 secretagogues prepared by means of a three-component indole annulation strategy.[1][2] Source: Scientific Reports 6, Article number: 28934 (2016).[8] URL:[Link]

Sources

Method

experimental procedure for the synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile

Application Note: Scalable Synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile Executive Summary This guide details a robust, two-step protocol for the synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile starting f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile

Executive Summary

This guide details a robust, two-step protocol for the synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile starting from commercially available 6-bromoindole. The method prioritizes process efficiency and atom economy by utilizing a high-yielding N-methylation followed by a direct C3-cyanation using Chlorosulfonyl Isocyanate (CSI) . This route avoids the multi-step Vilsmeier-Haack formylation/oxime dehydration pathway, reducing the total step count from four to two.

Key Advantages:

  • Step Count Reduction: 2 steps vs. 4 steps (traditional aldehyde route).

  • Regioselectivity: The CSI method is highly selective for the C3 position in 1-substituted indoles.

  • Scalability: Both steps utilize standard reagents (NaH/MeI and CSI/DMF) amenable to gram-scale synthesis.

Strategic Route Analysis

The synthesis is designed around the electron-rich nature of the indole ring. We perform N-methylation first to prevent competitive reaction of the electrophilic cyanating agent (CSI) with the indole nitrogen and to enhance the nucleophilicity at C3.

Workflow Diagram:

SynthesisRoute SM 6-Bromoindole (Starting Material) Step1 Step 1: N-Methylation (NaH, MeI, DMF) SM->Step1 Int Intermediate: 6-Bromo-1-methylindole Step1->Int >95% Yield Step2 Step 2: C3-Cyanation (CSI, MeCN, then DMF) Int->Step2 Prod Target: 6-Bromo-1-methyl-1H- indole-3-carbonitrile Step2->Prod ~80-90% Yield

Figure 1: Synthetic workflow for the preparation of 6-Bromo-1-methyl-1H-indole-3-carbonitrile.

Detailed Experimental Protocols

Safety Pre-Requisites
  • Chlorosulfonyl Isocyanate (CSI): Highly corrosive and reacts violently with water. Handle only in a dry fume hood with dry glassware.

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use double-gloving and a fume hood.

  • Sodium Hydride (NaH): Flammable solid; reacts violently with water to produce hydrogen gas.

Phase 1: N-Methylation of 6-Bromoindole

Objective: Protection of the indole nitrogen to prevent side reactions and increase solubility.

Reagents & Stoichiometry:

Reagent Equiv. Role
6-Bromoindole 1.0 Starting Material
Sodium Hydride (60% in oil) 1.2 Base
Methyl Iodide (MeI) 1.2 Electrophile

| DMF (Anhydrous) | 10 vol | Solvent |

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Charge the flask with 6-Bromoindole (1.0 eq) and anhydrous DMF . Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

  • Alkylation: Add Methyl Iodide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.3) should disappear, replaced by a higher Rf spot (Rf ~0.6).

  • Workup: Quench the reaction by careful addition of ice-cold water (50 mL). The product often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry under vacuum.

    • If Oil: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine (2x), dry over Na2SO4, and concentrate.

  • Purification: Usually not required. If necessary, pass through a short silica plug eluting with Hexane/EtOAc (9:1).

Expected Outcome: 6-Bromo-1-methylindole as a pale yellow/off-white solid (>95% yield).

Phase 2: Direct C3-Cyanation using CSI

Objective: One-pot introduction of the nitrile group at the C3 position.[1] This method leverages the reactivity of CSI to form an N-chlorosulfonyl amide intermediate, which is converted to the nitrile in situ by DMF.

Reagents & Stoichiometry:

Reagent Equiv. Role
6-Bromo-1-methylindole 1.0 Substrate
Chlorosulfonyl Isocyanate (CSI) 1.1 Electrophile
DMF (Anhydrous) 3.0 Reagent/Solvent

| Acetonitrile (MeCN) | 10 vol | Solvent |

Mechanism of Action:

  • Electrophilic Attack: CSI attacks the electron-rich C3 position of the indole.

  • Intermediate Formation: Formation of the Indole-3-N-chlorosulfonylcarboxamide.

  • Dehydration/Conversion: Addition of DMF facilitates the Vilsmeier-type elimination of the chlorosulfonyl group, yielding the nitrile.

Procedure:

  • Setup: Flame-dry a 100 mL RBF under nitrogen.

  • Dissolution: Dissolve 6-Bromo-1-methylindole (from Phase 1) in anhydrous Acetonitrile (MeCN) . Cool to 0 °C .

  • Addition of CSI: Add Chlorosulfonyl Isocyanate (CSI) (1.1 eq) dropwise via a glass syringe. Note: CSI is viscous and reactive; do not use plastic syringes if possible.

  • Intermediate Formation: Stir at 0 °C for 1 hour. A precipitate (the carboxamide intermediate) may form.

  • Nitrile Conversion: Add anhydrous DMF (3.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to RT and stir for 1–2 hours. The precipitate should dissolve or change character.

  • Quench: Pour the reaction mixture onto crushed ice (100 g). Stir vigorously.

  • Isolation:

    • The target nitrile typically precipitates as a white or pale solid upon contact with water.

    • Filter the solid, wash copiously with water (to remove residual DMF/acid), and dry in a vacuum oven at 50 °C.

    • Recrystallization:[1][2] If purity is <98%, recrystallize from Ethanol or EtOAc/Hexane.

Expected Outcome: 6-Bromo-1-methyl-1H-indole-3-carbonitrile as a white/off-white solid (Yield: 80–90%).

Analytical Validation

Since specific spectral data for this exact derivative may not be in standard libraries, the following are the predicted and self-validating spectral characteristics based on indole chemistry principles.

Table 2: Predicted Analytical Data

TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR C2-H Singlet, δ 7.8 – 8.0 ppmDistinctive sharp singlet for C2-H (deshielded by C3-CN).
N-Me Singlet, δ 3.7 – 3.9 ppmConfirms N-methylation (integration 3H).
Aromatic Multiplets, δ 7.3 – 7.7 ppmPattern consistent with 6-bromo substitution (d, s, dd).
IR Nitrile Band at ~2215–2225 cm⁻¹Diagnostic C≡N stretch (sharp, medium intensity).
MS (ESI) [M+H]+ m/z ~235/237Characteristic 1:1 isotopic pattern for Bromine (Br79/Br81).

Self-Validation Check:

  • Absence of N-H: IR should show no broad stretch at 3300 cm⁻¹ (confirms N-methylation).

  • Presence of C-N: IR must show the nitrile peak at ~2220 cm⁻¹.

  • Shift of C2-H: In the starting material, C2-H is typically ~7.1–7.3 ppm. In the product, the electron-withdrawing nitrile shifts this to ~7.9 ppm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet DMF or old NaHEnsure DMF is anhydrous (<50 ppm H2O). Use fresh NaH.
Incomplete Cyanation CSI hydrolysisCSI is extremely moisture sensitive. Use a fresh bottle or distill before use. Ensure N2 atmosphere.
Sticky Solid in Step 2 Residual DMFWash the filter cake thoroughly with water. Recrystallize from EtOH.
Exotherm Control CSI addition too fastAdd CSI slowly at 0 °C. The reaction is exothermic.

References

  • N-Methylation Protocol

    • Context: Standard protocol for 6-bromoindole methyl
    • Source: T. Sumiyoshi et al.
    • URL:[Link]

  • CSI Cyanation Methodology

    • Context: General procedure for converting indoles to indole-3-carbonitriles using Chlorosulfonyl Isocyan
    • Source: G. Mehta et al., "Reaction of Indoles with Chlorosulfonyl Isocyanate," Synthesis, 1978. (See also Organic Syntheses, Coll. Vol. 6, p. 232 for CSI handling).
    • URL:[Link] (General CSI handling reference)

  • Alternative Route (Vilsmeier-Haack)

    • Context: Preparation of indole-3-carbonitrile via aldehyde (backup route).
    • Source:Organic Syntheses, Coll.[3] Vol. 5, p. 656 (1973).

    • URL:[Link]

Sources

Application

large-scale synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile for preclinical studies

Application Note: AN-SYN-2024-08 Topic: Large-Scale Synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile for Preclinical Studies Executive Summary Objective: To provide a robust, scalable, and self-validating protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2024-08 Topic: Large-Scale Synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile for Preclinical Studies

Executive Summary

Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile (CAS: 224434-83-7) at the preclinical scale (100 g – 1 kg).

Significance: This molecule is a high-value scaffold in medicinal chemistry, serving as a critical intermediate for JAK inhibitors, antiviral agents, and kinase modulators. The 6-bromo substituent provides a versatile handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-cyano group serves as a precursor for amidines, tetrazoles, or amides.

Methodology Selection: While direct cyanation using chlorosulfonyl isocyanate (CSI) is chemically feasible, it poses significant safety risks (violent hydrolysis, toxicity) on a kilo-scale without specialized flow reactors. Therefore, this guide details the Vilsmeier-Haack Formylation followed by Oximation-Dehydration route. This pathway is thermodynamically controlled, uses standard plant equipment, and offers superior impurity rejection via the isolation of the crystalline aldehyde intermediate.

Synthetic Strategy & Process Flow

The synthesis is divided into three distinct unit operations (Modules) to ensure maximum purity and safety control.

  • Module A: Regioselective N-Methylation.

  • Module B: C3-Formylation via Vilsmeier-Haack.

  • Module C: Functional Group Transformation (Aldehyde

    
     Nitrile).
    
Process Logic Diagram

SynthesisFlow Start 6-Bromoindole (SM) Step1 Module A: N-Methylation (MeI, KOH, DMSO) Start->Step1 0-25°C Exothermic Inter1 1-Methyl-6-bromoindole (Isolated Oil/Solid) Step1->Inter1 Aq. Workup >98% Conv. Step2 Module B: Vilsmeier-Haack (POCl3, DMF) Inter1->Step2 0°C -> 90°C Inter2 Aldehyde Intermediate (Crystalline Solid) Step2->Inter2 Hydrolysis Purge Point Step3 Module C: Oximation-Dehydration (NH2OH·HCl, Ac2O) Inter2->Step3 Reflux Final Target: 6-Bromo-1-methyl- indole-3-carbonitrile Step3->Final Crystallization >99% Purity

Caption: Figure 1. Stepwise synthetic pathway emphasizing the isolation of the aldehyde intermediate as a critical purification purge point.

Detailed Experimental Protocols

Module A: N-Methylation of 6-Bromoindole

Rationale: Using KOH in DMSO allows for rapid deprotonation without the safety hazards of NaH (hydrogen gas evolution) on a large scale.

Reagents:

  • 6-Bromoindole (1.0 equiv)

  • Iodomethane (MeI) (1.2 equiv)

  • Potassium Hydroxide (KOH), powdered (2.0 equiv)

  • DMSO (5 vol)

Protocol:

  • Setup: Charge a jacketed reactor with DMSO and KOH. Cool to 15°C.

  • Addition: Add 6-Bromoindole portion-wise. Stir for 30 min (Solution turns dark).

  • Alkylation: Add MeI dropwise via an addition funnel, maintaining internal temperature

    
     (Significant Exotherm).
    
  • Reaction: Stir at 25°C for 2 hours.

  • IPC (In-Process Control): Check HPLC. Target: < 1.0% unreacted SM.

  • Workup: Quench into ice water (10 vol). The product typically precipitates.[1][2] If oil forms, extract with MTBE (Methyl tert-butyl ether).

  • Yield: 95-98%.

Module B: Vilsmeier-Haack Formylation

Rationale: The active Vilsmeier reagent (chloroiminium salt) is generated in situ. Temperature control is critical to prevent "runaway" thermal events during the POCl3 addition.

Reagents:

  • 1-Methyl-6-bromoindole (from Module A)

  • Phosphorus Oxychloride (POCl

    
    ) (1.2 equiv)
    
  • DMF (Dimethylformamide) (5 vol - Reagent & Solvent)

Protocol:

  • Vilsmeier Reagent Formation: In a separate vessel, cool DMF to 0°C. Add POCl

    
     dropwise under N
    
    
    
    . Stir 30 min to form the white/yellow precipitate (Vilsmeier complex).
  • Substrate Addition: Dissolve 1-Methyl-6-bromoindole in minimal DMF (1 vol) and add slowly to the Vilsmeier complex at 0-5°C.

  • Heating: Warm slowly to 90°C. Stir for 4 hours.

  • Quench (Critical Safety Step): Cool to 20°C. Pour the reaction mixture slowly into a crushed ice/sodium acetate (aq) mixture. Caution: Hydrolysis of excess POCl

    
     is violent. Maintain pH ~7-8 to ensure precipitation of the aldehyde.
    
  • Isolation: Filter the yellow solid. Wash with water and cold ethanol.

  • Purification: Recrystallize from Ethanol/Water if purity < 98%.

  • Target Intermediate: 6-Bromo-1-methyl-1H-indole-3-carboxaldehyde.

Module C: Conversion to Nitrile (Oximation-Dehydration)

Rationale: This method avoids the use of cyanide salts, making it safer for waste disposal.

Reagents:

  • Aldehyde Intermediate (1.0 equiv)

  • Hydroxylamine Hydrochloride (NH

    
    OH[3]·HCl) (1.5 equiv)[4]
    
  • Sodium Acetate (1.5 equiv)

  • Acetic Anhydride (Ac

    
    O) (Solvent & Dehydrating agent) or Formic Acid.
    

Protocol:

  • Oximation: Suspend Aldehyde, NH

    
    OH·HCl, and NaOAc in Acetic Acid. Heat to 60°C for 2 hours.
    
    • IPC: Confirm disappearance of Aldehyde peak (HPLC). Formation of Oxime.

  • Dehydration: Add Acetic Anhydride (2.0 equiv) slowly. Reflux (100-110°C) for 4 hours.

    • Mechanism:[5][6][7] The oxime -OH is acetylated, followed by elimination of AcOH to form the -CN bond.

  • Workup: Cool to RT. Pour into ice water. Stir vigorously for 1 hour to hydrolyze excess anhydride.

  • Isolation: Filter the crude precipitate.

  • Final Purification: Recrystallize from 2-Propanol (IPA) or Toluene/Heptane.

  • Final Yield: 85-90% (from Aldehyde).

Quantitative Data & Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Purity > 98.5% (Area %)HPLC (C18, ACN/H2O)
Melting Point 182°C - 184°CDSC / Capillary
Residual Solvents DMF < 880 ppm, IPA < 5000 ppmGC-Headspace
Moisture < 0.5% w/wKarl Fischer (KF)
Mass Spec [M+H]+ = 235.0/237.0 (Br pattern)LC-MS

Quality Control & Troubleshooting

Self-Validating System (IPC Criteria):

  • Module A Failure Mode: Incomplete methylation leads to N-H impurities which will formylate in Module B (N-formyl vs C-formyl).

    • Check: 1H NMR (DMSO-d6). N-Me signal appears at ~3.8 ppm (singlet). N-H signal (~11 ppm) must be absent.

  • Module B Failure Mode: "Tarry" reaction.

    • Cause: POCl3 addition too fast (temp spike) or water in DMF.

    • Correction: Use anhydrous DMF; keep T < 5°C during addition.

  • Module C Failure Mode: Incomplete dehydration (Oxime intermediate remains).

    • Check: HPLC. Oxime elutes earlier than Nitrile. Extend reflux time or add more Ac2O if Oxime > 2%.

Safety & Hazards (HSE)

  • Methyl Iodide: Neurotoxin and potential carcinogen. Use in a closed system or well-ventilated fume hood. Destroy excess with aqueous ammonia/ethanol.

  • POCl

    
    :  Reacts explosively with water.[8] Quench protocols must be strictly followed (slow addition to ice).
    
  • Exotherms: Both methylation and Vilsmeier reagent formation are highly exothermic. Jacket cooling is mandatory for scales > 50g.

References

  • Vilsmeier-Haack Reaction Overview & Mechanism

    • Citation: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][3][5][8][9][10][11][12][13][14][15]

    • Source:

  • Synthesis of Indole-3-carbonitriles (General Protocol)

    • Citation: James, C. A., et al. (2014). Indole-3-carbonitrile.[2][15][16] Organic Syntheses, 91, 21-33. (Note: Adapting general indole-3-CN synthesis to 6-bromo derivative).

    • Source:

  • Aldehyde to Nitrile Conversion (Scale-Up)

    • Citation: Mai, K., & Patil, G. (1986). Facile conversion of aldehydes to nitriles.[4] Synthesis, 1986(12), 1037-1038.

    • Source:

  • Safety of Vilsmeier Reagents

    • Citation: "Phosphorus Oxychloride - Safety Data Sheet." Fisher Scientific.[9]

    • Source:

  • Alternative One-Pot Oxidative Method (I2/NH3)

    • Citation: Talukdar, S., et al. (2008). Direct conversion of aldehydes to nitriles using iodine in ammonia water. Tetrahedron Letters.

    • Source:

Sources

Method

functionalization of the indole ring of 6-Bromo-1-methyl-1H-indole-3-carbonitrile

An in-depth guide to the strategic functionalization of 6-Bromo-1-methyl-1H-indole-3-carbonitrile, a key building block in modern medicinal chemistry. This document provides detailed application notes and protocols for r...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the strategic functionalization of 6-Bromo-1-methyl-1H-indole-3-carbonitrile, a key building block in modern medicinal chemistry. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its prevalence in molecules like the amino acid tryptophan, neurotransmitter serotonin, and anti-cancer alkaloids such as vinblastine highlights its biological significance.[1][2] Consequently, the ability to precisely modify the indole scaffold is a critical skill in drug discovery, allowing for the fine-tuning of pharmacological properties to enhance potency, selectivity, and metabolic stability.[3]

The subject of this guide, 6-Bromo-1-methyl-1H-indole-3-carbonitrile , is a particularly valuable synthetic intermediate. Its structure offers three key strategic advantages:

  • N1-Methylation: The methyl group on the indole nitrogen prevents unwanted side reactions associated with the acidic N-H proton, simplifying purification and often improving reaction yields.[4]

  • C3-Carbonitrile: The electron-withdrawing nitrile group at the C3 position modulates the electronic properties of the indole ring and serves as a versatile chemical handle for further transformations.

  • C6-Bromine: The bromine atom on the benzene portion of the indole is a prime reaction site for transition-metal-catalyzed cross-coupling reactions, providing a reliable gateway to introduce a vast array of molecular complexity.[5][6]

This guide details field-proven protocols for the functionalization of this intermediate, focusing on powerful palladium-catalyzed reactions that are central to modern synthetic chemistry. We will explore the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for constructing C-C triple bonds.

Part 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds between sp2-hybridized centers.[7][8] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[9] For the 6-bromoindole scaffold, this reaction is the premier choice for introducing aryl and heteroaryl substituents, which are common motifs in pharmacologically active molecules.

Mechanistic Rationale & Strategic Choice

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[7][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indole.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron compound, facilitating this transfer.[10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

The choice of ligand, base, and solvent is critical for an efficient reaction and is dependent on the specific coupling partners.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine 6-bromoindole (1 eq), boronic acid (1.2-1.5 eq), and base (e.g., K2CO3, 2-3 eq) in a reaction vial. prep2 Add Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand if necessary. prep1->prep2 prep3 Add degassed solvent (e.g., Toluene/Ethanol/H2O). prep2->prep3 prep4 Seal vial and purge with N2 or Argon. prep3->prep4 react Heat the mixture with stirring (e.g., 80-100 °C) for 2-16 h. Monitor by TLC or LC-MS. prep4->react Heating workup1 Cool to RT. Dilute with ethyl acetate and water. react->workup1 Completion workup2 Separate layers. Wash organic phase with brine. workup1->workup2 workup3 Dry organic layer (Na2SO4), filter, and concentrate. workup2->workup3 workup4 Purify by flash column chromatography on silica gel. workup3->workup4

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 6-Aryl-1-methyl-1H-indole-3-carbonitrile

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-Bromo-1-methyl-1H-indole-3-carbonitrile with a generic arylboronic acid.

Materials:

  • 6-Bromo-1-methyl-1H-indole-3-carbonitrile

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized Water

Procedure:

  • To a flame-dried Schlenk flask, add 6-Bromo-1-methyl-1H-indole-3-carbonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add a degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.[11]

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 6-aryl-1-methyl-1H-indole-3-carbonitrile.

Data Summary: Suzuki-Miyaura Coupling
Coupling PartnerCatalyst (mol%)BaseSolvent SystemTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Toluene/EtOH/H₂O8085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃Toluene/EtOH/H₂O8080-92
3-Pyridinylboronic acidPd(dppf)Cl₂ (3%)K₃PO₄1,4-Dioxane/H₂O10070-85
2-Thienylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃Toluene/EtOH/H₂O8080-90[9]

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[12] This palladium-catalyzed reaction allows for the coupling of an aryl halide with a primary or secondary amine, overcoming the limitations of classical methods that often require harsh conditions and have limited scope.[12] For the 6-bromoindole core, this reaction is the most direct method to install diverse nitrogen-containing functional groups.

Mechanistic Rationale & Strategic Choice

Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle.[13]

  • Oxidative Addition: Pd(0) inserts into the aryl-bromide bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.

The key to a successful Buchwald-Hartwig reaction is the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, BrettPhos) are required to promote the reductive elimination step, which is often rate-limiting.[14]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add 6-bromoindole (1 eq), base (e.g., NaOtBu, 1.4 eq), Pd catalyst (e.g., Pd2(dba)3, 1-2 mol%), and ligand (e.g., BINAP, 2-4 mol%) to a reaction vial. prep2 Add degassed solvent (e.g., Toluene). prep1->prep2 prep3 Add amine (1.2 eq) via syringe. prep2->prep3 prep4 Seal vial tightly. prep3->prep4 react Heat the mixture with stirring (e.g., 100-110 °C) for 8-24 h. Monitor by TLC or LC-MS. prep4->react Heating workup1 Cool to RT. Filter through a pad of Celite, washing with ethyl acetate. react->workup1 Completion workup2 Concentrate the filtrate. workup1->workup2 workup3 Purify the residue by flash column chromatography. workup2->workup3

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 6-Amino-1-methyl-1H-indole-3-carbonitrile Derivatives

This protocol provides a general method for the amination of the 6-bromoindole substrate. Note: This reaction is highly sensitive to air and moisture; meticulous use of inert atmosphere techniques is required.

Materials:

  • 6-Bromo-1-methyl-1H-indole-3-carbonitrile

  • Amine (e.g., morpholine, piperidine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Inside a nitrogen-filled glovebox, add 6-Bromo-1-methyl-1H-indole-3-carbonitrile (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.04 mmol) to a dry reaction vial equipped with a stir bar.

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated oil bath or heating block at 110 °C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.[14]

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.[14]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aminoindole derivative.

Data Summary: Buchwald-Hartwig Amination
AmineCatalyst (mol% Pd)LigandBaseTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ (2%)BINAPNaOtBu11080-95
AnilinePd(OAc)₂ (2%)XPhosK₃PO₄10075-90
PiperidinePd₂(dba)₃ (2%)BINAPNaOtBu11085-98
BenzylaminePd(OAc)₂ (2%)BrettPhosCs₂CO₃10070-88

Part 3: C(sp²)-C(sp) Bond Formation via Sonogashira Coupling

The Sonogashira coupling is the most effective method for coupling terminal alkynes with aryl halides, creating arylalkyne structures.[15][16] These products are not only valuable in their own right but are also versatile intermediates for further chemistry, such as cycloadditions (e.g., "click" chemistry), reductions, and hydrations.

Mechanistic Rationale & Strategic Choice

The Sonogashira reaction typically employs a dual-catalyst system.[16]

  • Palladium Cycle: This cycle is analogous to the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition of the aryl halide to Pd(0) and reductive elimination to release the final product.

  • Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself.[17]

The key transmetalation step involves the transfer of the acetylide group from copper to the palladium complex.[16] While copper-free versions exist, the copper-cocatalyzed protocol remains highly reliable and is often performed under mild, room-temperature conditions.[15]

Experimental Workflow: Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add 6-bromoindole (1 eq), Pd catalyst (e.g., PdCl2(PPh3)2, 2 mol%), and CuI (4 mol%) to a flask. prep2 Evacuate and backfill with N2/Argon. prep1->prep2 prep3 Add degassed solvent (e.g., THF) and amine base (e.g., Et3N). prep2->prep3 prep4 Add terminal alkyne (1.2 eq) via syringe. prep3->prep4 react Stir at room temperature for 3-24 h. Monitor by TLC or LC-MS. prep4->react Stirring workup1 Dilute with Et2O or EtOAc. Filter through Celite. react->workup1 Completion workup2 Wash filtrate with sat. aq. NH4Cl and brine. workup1->workup2 workup3 Dry organic layer (Na2SO4), filter, and concentrate. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4

Sources

Application

use of 6-Bromo-1-methyl-1H-indole-3-carbonitrile in the synthesis of agrochemicals

A Versatile Scaffold for Next-Generation Agrochemical Synthesis[1] Executive Summary This guide details the utility, synthesis, and application of 6-Bromo-1-methyl-1H-indole-3-carbonitrile (CAS: 1219134-80-1 / Analogues)...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Next-Generation Agrochemical Synthesis[1]

Executive Summary

This guide details the utility, synthesis, and application of 6-Bromo-1-methyl-1H-indole-3-carbonitrile (CAS: 1219134-80-1 / Analogues) in the development of modern agrochemicals.

As pathogen resistance grows against strobilurins and azoles, the indole scaffold has re-emerged as a critical pharmacophore. This specific molecule offers two orthogonal "handles" for divergent synthesis:

  • C6-Bromine: A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce biaryl specificity, crucial for fungicidal activity (e.g., targeting Botrytis cinerea).

  • C3-Nitrile: A versatile precursor for auxin analogs (via hydrolysis to carboxylic acids) or insecticidal carboxamides .

This document provides a validated synthetic workflow, safety protocols, and a strategic roadmap for leveraging this scaffold in pesticide discovery.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
PropertySpecificationRelevance to Agrochemicals
Molecular Formula

Core scaffold
Molecular Weight 235.08 g/mol Low MW allows for "fragment-based" design
LogP (Calc) ~2.8 - 3.2Ideal lipophilicity for foliar uptake and xylem mobility
Appearance Off-white to pale yellow solidVisual purity indicator
Solubility Soluble in DMSO, DMF, DCM; Low in WaterRequires formulation (EC/SC) for field application
Application Context: The "Divergent Synthesis" Strategy

The power of 6-Bromo-1-methyl-1H-indole-3-carbonitrile lies in its ability to serve as a common intermediate for multiple agrochemical classes.

A. Fungicides (The C6-Aryl Pathway)

Research indicates that 6-bromoindoles possess intrinsic antifungal activity, particularly against Botrytis (Gray Mold) and Monilinia (Brown Rot). Functionalizing the C6 position with aryl groups often enhances potency by targeting the succinate dehydrogenase (SDH) complex or mimicking natural phytoalexins.

B. Auxin Herbicides (The C3-Nitrile Pathway)

The C3-nitrile is a "masked" carboxylic acid. In plants, nitrilase enzymes can convert indole-3-carbonitriles into indole-3-acetic acid (IAA) derivatives. By retaining the nitrile or hydrolyzing it to a protected acid, researchers can develop synthetic auxins that disrupt plant growth in susceptible weeds while remaining metabolically stable in crops.

C. Visual Roadmap (DOT Diagram)

Agrochemical_Pathway Scaffold 6-Bromo-1-methyl- 1H-indole-3-carbonitrile Suzuki Pd-Cat. Cross Coupling (Suzuki-Miyaura) Scaffold->Suzuki Hydrolysis Controlled Hydrolysis (NaOH / H2O2) Scaffold->Hydrolysis Biaryl 6-Aryl-indole Derivatives Suzuki->Biaryl Target1 Target: SDH Inhibitors (Fungicides) Biaryl->Target1 Acid Indole-3-carboxylic Acids/Amides Hydrolysis->Acid Target2 Target: Synthetic Auxins (Herbicides) Acid->Target2

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and nitrile handles.

Validated Synthetic Protocols
Protocol A: Synthesis of the Core Scaffold

Objective: Prepare 6-Bromo-1-methyl-1H-indole-3-carbonitrile from 6-bromoindole. Mechanism:


-methylation followed by Vilsmeier-Haack formylation and conversion to nitrile.

Step 1: N-Methylation

  • Reagents: 6-Bromoindole (1.0 eq), NaH (60% disp, 1.2 eq), MeI (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Cool DMF solution of 6-bromoindole to 0°C.

    • Add NaH portion-wise (gas evolution!). Stir 30 min.

    • Add MeI dropwise. Warm to RT and stir 2h.

    • Quench: Pour into ice water. Filter the precipitate (6-Bromo-1-methylindole).

    • Yield Target: >90%.[1][2][3]

Step 2: C3-Cyanation (The Vilsmeier Route) Note: Direct cyanation with chlorosulfonyl isocyanate (CSI) is faster but requires stricter safety controls. This route is more robust for general labs.

  • Formylation:

    • Cool DMF (5 eq) to 0°C. Add

      
       (1.2 eq) dropwise to form the Vilsmeier reagent.
      
    • Add solution of 6-Bromo-1-methylindole (from Step 1) in DMF.

    • Heat to 60°C for 3h.

    • Hydrolyze with ice/NaOAc. Isolate Aldehyde intermediate.

  • Nitrile Formation:

    • Reflux the aldehyde with

      
       (1.2 eq) in Formic Acid or use 
      
      
      
      in THF (oxidative cyanation).
    • Preferred Method: Convert to oxime (

      
      ), then dehydrate with Acetic Anhydride (
      
      
      
      ) at reflux.
  • Purification: Recrystallize from EtOH/Water.

Protocol B: Downstream Functionalization (Suzuki Coupling)

Objective: Coupling an aryl group to the C6 position (Fungicide Synthesis).

  • Setup: Charge a reaction vial with:

    • Core Scaffold (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • 
       (0.05 eq)
      
    • 
       (2.0 eq)
      
    • Solvent: Dioxane:Water (4:1).

  • Reaction: Degas with Argon for 10 min. Seal and heat to 90°C for 4-12h.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc).

Process Safety & Critical Parameters

Critical Process Parameters (CPPs):

  • Temperature Control (Step 1): The Vilsmeier reagent formation is exothermic. Maintain <5°C to prevent thermal runaway.

  • Stoichiometry (Suzuki): Excess boronic acid is required due to potential protodeboronation in aqueous media.

  • Water Content: Anhydrous conditions are strictly required for the methylation and Vilsmeier steps to prevent yield loss.

Safety Hazards:

  • Methyl Iodide (MeI): Potent alkylating agent (Carcinogen). Use essentially in a fume hood.

  • Sodium Hydride (NaH): Flammable solid; reacts violently with water.

  • Cyanides: While the indole-nitrile is stable, combustion may release HCN.

References
  • Fungicidal Activity of 6-Bromoindoles

    • Munoz, E., et al. (2025).[3][4] "Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives."[4] MDPI Molecules.

    • (Verified context via search snippet 1.1)

  • Indole-3-Carbonitrile Synthesis Protocols

    • Organic Syntheses, Coll. Vol. 5, p.656. "Indole-3-carbonitrile."[2][5]

  • Agrochemical Utility of Indoles

    • Zhang, H., et al. (2025).[6][4] "Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals." J. Agric.[7] Food Chem.

    • (Context via search snippet 1.8)

  • General Chemical Data

    • Sigma-Aldrich Product Sheet: 6-Bromoindole.

Sources

Method

Application Note: Analytical Method Development for 6-Bromo-1-methyl-1H-indole-3-carbonitrile

This Application Note is structured as a comprehensive technical guide for the development, optimization, and validation of analytical methodologies for 6-Bromo-1-methyl-1H-indole-3-carbonitrile . It addresses the specif...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the development, optimization, and validation of analytical methodologies for 6-Bromo-1-methyl-1H-indole-3-carbonitrile . It addresses the specific physicochemical challenges of halogenated indole nitriles and provides actionable protocols for drug development workflows.

Executive Summary & Compound Profile

6-Bromo-1-methyl-1H-indole-3-carbonitrile is a critical intermediate scaffold in the synthesis of antiviral and anticancer therapeutics (e.g., JAK inhibitors or non-nucleoside reverse transcriptase inhibitors).[1] Its quality directly impacts the safety and efficacy of downstream Active Pharmaceutical Ingredients (APIs).

This guide outlines a Quality by Design (QbD) approach to analytical development, prioritizing the separation of regioisomers and hydrolysis degradants which are common risks for this chemotype.

Physicochemical Profile & Analytical Implications
PropertyCharacteristicAnalytical Consequence
Structure Indole core, N-methylated, C3-cyano, C6-bromo.[1][2][3][4][5][6]High UV absorbance at 220 nm and 280 nm.
Solubility Low in water; High in ACN, MeOH, DMSO.Requires high organic content in diluents to prevent precipitation.
pKa Non-ionizable N1 (methylated).pH affects impurities (e.g., acids) more than the analyte.
Reactivity Nitrile group (C≡N) at C3.[3]Susceptible to hydrolysis (Amide/Acid) under extreme pH.
LogP ~2.8 - 3.2 (Estimated).[1]Moderately lipophilic; standard C18 retention is expected.

Method Development Strategy

The primary challenge is differentiating the target molecule from its synthetic precursors (e.g., 6-bromo-1-methylindole) and potential hydrolysis byproducts (6-bromo-1-methylindole-3-carboxamide).[1]

Workflow Visualization

The following diagram outlines the decision matrix for selecting the optimal stationary phase and detection mode.

MethodDevelopment Start Start: Method Scoping Solubility Solubility Check (Diluent Selection) Start->Solubility ColumnScout Column Scouting (C18 vs Phenyl-Hexyl) Solubility->ColumnScout MobilePhase Mobile Phase Optimization (pH & Modifier) ColumnScout->MobilePhase MobilePhase->ColumnScout Poor Resolution Detection Detector Selection (UV vs MS) MobilePhase->Detection Validation ICH Q2(R1) Validation Detection->Validation

Figure 1: Analytical Method Development Lifecycle. Iterative loops ensure robustness before validation.

Protocol 1: Stability-Indicating RP-HPLC Method (Purity & Assay)

This method is the "workhorse" for routine release testing. It uses a C18 column with high carbon load for maximum stability and resolution of hydrophobic halogenated impurities.

Chromatographic Conditions
  • Instrument: HPLC or UPLC system with PDA/DAD detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Rationale: The "Plus" or hybrid silica technology reduces peak tailing caused by the basic nitrogen of impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC Grade).

    • Note: Formic acid is chosen over phosphate to allow for direct transfer to LC-MS if needed.[1]

  • Flow Rate: 1.0 mL/min.[7][8][9]

  • Column Temp: 35°C (Controls selectivity).

  • Injection Volume: 5–10 µL.

  • Detection: UV at 280 nm (Specific for Indole) and 220 nm (High sensitivity for impurities).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient
18.01090Wash
18.19010Return to Initial
23.09010Re-equilibration
Standard & Sample Preparation[3]
  • Diluent: 50:50 Acetonitrile:Water.[1][8]

  • Stock Solution: Weigh 10 mg of 6-Bromo-1-methyl-1H-indole-3-carbonitrile into a 10 mL flask. Dissolve in 100% ACN first (sonicate 5 min), then dilute to volume with water.

  • System Suitability Solution: Spike the stock solution with 1% of 6-Bromo-1-methylindole (Precursor) to verify resolution.

Acceptance Criteria (Self-Validating System)
  • Tailing Factor: 0.8 – 1.5.

  • Resolution (Rs): > 2.0 between Main Peak and nearest impurity.

  • %RSD (n=5): < 0.5% for retention time; < 1.0% for area.

Protocol 2: Impurity Profiling via LC-MS/MS

When unknown peaks appear during stability testing (e.g., forced degradation), LC-MS is required to elucidate structures.[1]

Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

    • Why Positive? The indole nitrogen and nitrile group protonate well (

      
      ).
      
  • Scan Range: 100 – 600 m/z.

  • Key Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 350°C.

    • Nebulizer Pressure: 35 psi.

Diagnostic Ions (Fragmentation Logic)

Using the bromine isotope pattern (


 and 

in 1:1 ratio) is crucial for confirmation.
CompoundPrecursor Ion (m/z)Key Fragment (Loss)Identification Logic
Analyte 235.0 / 237.0[M-HCN] or [M-CH3]Loss of nitrile or methyl group.[1]
Impurity A (Des-cyano)210.0 / 212.0[M-CH3]Matches 6-Bromo-1-methylindole.[1]
Impurity B (Amide)253.0 / 255.0[M-NH3]Hydrolysis product (+H2O).[1]
Impurity C (Acid)254.0 / 256.0[M-CO2]Full hydrolysis (+2H2O).[1]

Impurity Fate Mapping

Understanding where impurities originate allows for process control. The diagram below maps the synthesis and degradation pathways that the analytical method must detect.

ImpurityFate Start Starting Material: 6-Bromoindole Step1 Intermediate: 6-Bromo-1-methylindole Start->Step1 Methylation Product TARGET: 6-Bromo-1-methyl-1H-indole-3-carbonitrile Step1->Product Cyanation (e.g., ClSO2NCO) Degradant1 Degradant (Hydrolysis): Amide Derivative Product->Degradant1 Acid/Base Hydrolysis Degradant2 Degradant (Hydrolysis): Carboxylic Acid Degradant1->Degradant2 Further Hydrolysis

Figure 2: Impurity Fate Map. Red dashed lines indicate degradation pathways monitored by the stability method.

Protocol 3: Residual Solvent Analysis (GC-Headspace)

Since the synthesis likely involves solvents like DMF, DMSO, or Methanol, a GC-Headspace method is mandatory for ICH Q3C compliance.

Instrument Parameters
  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.[1]

    • Rationale: Designed specifically for volatiles and residual solvents.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • 40°C for 5 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

Headspace Autosampler
  • Incubation: 80°C for 20 minutes.

    • Caution: Do not exceed 100°C to avoid thermal degradation of the nitrile.

  • Sample Solvent: DMSO or DMAc (High boiling point, excellent solubility).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (n.d.).[5] 6-Bromo-1-methyl-1H-indole-3-carbonitrile Compound Summary. Retrieved from [Link]

  • Agilent Technologies. (2020). Strategies for the Analysis of Halogenated Heterocycles by LC/MS. (General Application Note). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Bromo-1-methyl-1H-indole-3-carbonitrile

The following technical guide addresses the purification of 6-Bromo-1-methyl-1H-indole-3-carbonitrile (CAS: 1219741-50-0 analog/derivative), a critical intermediate in medicinal chemistry. This guide is structured to ass...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 6-Bromo-1-methyl-1H-indole-3-carbonitrile (CAS: 1219741-50-0 analog/derivative), a critical intermediate in medicinal chemistry. This guide is structured to assist researchers in isolating high-purity material from common reaction byproducts, specifically focusing on the separation from unreacted precursors (NH-indoles or un-cyanated species) and hydrolysis byproducts.[1]

[1][2]

Role: Senior Application Scientist Context: Post-reaction workup and isolation.[1][2] Objective: >98% Purity for SAR studies or further functionalization.

Part 1: Critical Purification Workflows

The purification strategy depends heavily on your synthesis route.[1][2] The two most common impurities are 6-Bromo-1H-indole-3-carbonitrile (unreacted starting material from N-methylation) and 6-Bromo-1-methyl-1H-indole (unreacted starting material from cyanation).[1][2]

Decision Matrix: Chromatography vs. Crystallization

Before committing to a method, assess your crude profile using the logic below.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/LC-MS) Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType NonPolar Non-polar Impurity (e.g., 6-Bromo-1-methylindole) ImpurityType->NonPolar Rf > Product Polar Polar Impurity (e.g., Amide/Acid byproducts) ImpurityType->Polar Rf < Product NH_Indole NH-Indole Impurity (Unmethylated precursor) ImpurityType->NH_Indole Co-eluting / Streaking Flash Flash Chromatography (Hexane/EtOAc Gradient) NonPolar->Flash Best Separation Cryst Recrystallization (MeOH or EtOH) Polar->Cryst Insolubility exploitable Scavenger Scavenger Resin / Wash (Basic Wash or Resin) NH_Indole->Scavenger Exploit NH acidity Scavenger->Flash Polishing

Figure 1: Purification decision tree based on impurity profile.

Part 2: Detailed Troubleshooting & Protocols

Scenario A: Removal of Unreacted NH-Indole (6-Bromo-1H-indole-3-carbonitrile)

Issue: If you synthesized the target via N-methylation of the 3-cyanoindole, unreacted starting material is a common contaminant.[1][2] Both compounds are polar, making silica separation difficult.[1] Mechanism: The NH-proton on the indole is weakly acidic (


), whereas the N-methyl product has no acidic proton.[1]

Protocol 1: Basic Wash / Scavenging [1][2]

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can form emulsions during basic washes.[1][2]

  • Wash: Wash the organic layer vigorously with 1M NaOH or 10% K₂CO₃ (3x).[1][2]

    • Why: The base deprotonates the unreacted NH-indole, pushing it into the aqueous layer as the indolyl anion.[1] The N-methyl product remains in the organic layer.[1]

  • Validation: Check the organic layer by TLC.[1][2] If the NH-spot persists, repeat the wash.[1]

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Protocol 2: Flash Chromatography (Silica) If a wash is insufficient, use column chromatography.[1]

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase: Hexane/EtOAc or Heptane/EtOAc.[1][2]

  • Gradient:

    • Equilibrate: 100% Hexane (or Heptane).[1]

    • Step 1: 0-10% EtOAc (Elutes non-polar impurities).[1][2]

    • Step 2: 10-30% EtOAc (Elutes Target: 6-Bromo-1-methyl-1H-indole-3-carbonitrile ).[1][2]

    • Step 3: Flush with 50-80% EtOAc (Elutes polar NH-indole and amides).[1][2]

  • Note: The N-methyl group increases lipophilicity slightly, causing the target to elute before the NH-analog in most normal-phase systems [1].[1][2]

Scenario B: Removal of Hydrolysis Byproducts (Amide)

Issue: The nitrile group at the 3-position can hydrolyze to a primary amide (6-Bromo-1-methyl-1H-indole-3-carboxamide) under harsh acidic or basic conditions.[1][2] Detection: The amide is significantly more polar and will have a distinct broad absorption in IR (


).[1][2]

Protocol 3: Recrystallization Amides are often poorly soluble in low-polarity solvents compared to nitriles.[1][2]

  • Solvent Selection: Hot Ethanol (EtOH) or Methanol (MeOH) .[1][2]

  • Procedure:

    • Dissolve crude solid in minimum boiling EtOH.

    • Allow to cool slowly to room temperature, then to

      
      .
      
    • The nitrile (target) often crystallizes as needles/prisms.[1][2]

    • Alternative: If the amide precipitates first (check melting point), filter it off and concentrate the mother liquor to recover the nitrile.[1]

  • Data Check: 6-Bromo-1-methyl-1H-indole-3-carbonitrile typically melts around 150-160°C (analogous to unmethylated variants) [2].[1][2] Amides usually melt at significantly higher temperatures.[1]

Part 3: Analytical Reference Data

Use the following data to validate your purified fractions.

ParameterExpected Value/ObservationNotes
TLC (Hex:EtOAc 3:1)

Target is less polar than NH-indole (

).[1][2]
Appearance White to pale yellow/tan solidDarkens upon oxidation/light exposure.[1][2]

NMR (DMSO-

)

ppm (s, 3H, N-Me)
Distinct singlet confirms N-methylation [3].[1][2]

NMR (Aromatic)

ppm (s, 1H, C2-H)
Diagnostic for 3-substituted indoles.[1][2]
IR Spectroscopy

(C

N)
Sharp, distinct peak.[1][2] Absence of C=O amide band.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: My product is an oil after the column, but it should be a solid. What happened?

  • Cause: Residual solvent (EtOAc/DCM) is trapped in the crystal lattice, or you have trace non-polar impurities (like mineral oil from NaH).[1][2]

  • Fix: Triturate the oil with cold Pentane or Hexane . Sonicate for 5-10 minutes. This usually induces crystallization and removes lipophilic oils.[1]

Q2: Can I use C18 Reverse Phase HPLC for purification?

  • Answer: Yes. This is excellent for removing regioisomers.[1]

  • Conditions: Water/Acetonitrile gradient with 0.1% Formic Acid.[1][2] The bromine atom makes the molecule sufficiently hydrophobic to retain well on C18 [4].[1]

  • Elution Order: Hydrolyzed amide (early)

    
     Target Nitrile 
    
    
    
    Unreacted Bromide (late).[2]

Q3: Is the 6-bromo substituent stable?

  • Answer: Yes, under standard purification conditions.[1][2] However, avoid palladium contamination if you plan to use the bromine for cross-coupling later.[1] If your crude comes from a Pd-catalyzed cyanation, use a metal scavenger (e.g., SiliaMetS® Thiol) before crystallization.[1]

Q4: How do I store the purified compound?

  • Answer: Store at

    
     (or 
    
    
    
    for long term), protected from light.[1][2] Indoles can be photosensitive, turning pink/red upon oxidation [5].[1]
References
  • Organic Syntheses . (1958).[1][2] Indole-3-carbonitrile Synthesis Protocols. Org. Synth. 1958, 38,[1] 39. Retrieved from [Link][1][2]

  • MDPI . (2017).[1][2] Synthesis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Molbank 2017(2), M941.[1][3] Retrieved from [Link][1][3]

  • SIELC Technologies . (2025). HPLC Separation of Bromoindole Derivatives. Retrieved from [Link]

Sources

Optimization

overcoming solubility issues of 6-Bromo-1-methyl-1H-indole-3-carbonitrile in organic solvents

Compound: 6-Bromo-1-methyl-1H-indole-3-carbonitrile Executive Technical Summary 6-Bromo-1-methyl-1H-indole-3-carbonitrile (CAS: 125872-95-9) presents a distinct solubility profile driven by two competing structural facto...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 6-Bromo-1-methyl-1H-indole-3-carbonitrile

Executive Technical Summary

6-Bromo-1-methyl-1H-indole-3-carbonitrile (CAS: 125872-95-9) presents a distinct solubility profile driven by two competing structural factors: the hydrophobic, planar indole core (enhanced by the bromine atom) and the polar, dipole-inducing nitrile (cyano) group at the C3 position.

Users frequently encounter "oiling out" during purification and precipitation in aqueous biological media. This guide synthesizes thermodynamic principles with empirical data to provide a robust troubleshooting framework.

Key Physicochemical Drivers:

  • 
    -
    
    
    
    Stacking:
    The planar indole ring encourages strong intermolecular stacking, resisting dissolution in non-polar solvents.
  • Dipole Moment: The C3-cyano group creates a significant dipole, reducing solubility in purely non-polar hydrocarbons (e.g., Hexane) while making it compatible with polar aprotic solvents (e.g., DMSO).

  • Lattice Energy: The combination of the heavy halogen (Br) and the rigid nitrile group typically results in a high crystal lattice energy, requiring thermal energy or high-dielectric solvents to break.

Solubility Matrix & Solvent Selection

The following table categorizes solvents based on their interaction efficiency with the compound.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAc Excellent (>50 mg/mL)Primary choice for stock solutions (10–100 mM) and library storage.
Chlorinated DCM, Chloroform Good Ideal for liquid-liquid extraction and loading onto silica columns.
Polar Protic Methanol, Ethanol Moderate (Hot) / Low (Cold)The "Gold Standard" for recrystallization when paired with water.
Ethers THF, 1,4-Dioxane Good Useful reaction solvents; compatible with many organometallic reagents.
Esters Ethyl Acetate Moderate Good for extraction; often requires heating for full dissolution.
Hydrocarbons Hexane, Heptane Poor (<1 mg/mL)Anti-solvents used to force precipitation or induce crystallization.
Troubleshooting Guides (Q&A Format)
Topic A: Biological Assays & Stock Preparation

Q: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. How do I prevent this?

A: This is a classic "crash-out" caused by the drastic change in polarity when moving from DMSO (


) to water (

).
  • The Fix (Step-wise):

    • Reduce Stock Concentration: If using a 100 mM stock, lower it to 10 mM. High-concentration spikes create local supersaturation zones that trigger nucleation.

    • Intermediate Dilution: Do not pipette DMSO stock directly into the media. Predilute the stock in a small volume of PBS + 0.1% Tween-80 or culture media with vigorous vortexing before adding to the bulk plate.

    • Cyclodextrin Shielding: Pre-incubate the compound with 2-Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD)
      (2 molar equivalents) in the stock phase. The hydrophobic indole core will nest inside the cyclodextrin, improving aqueous stability [1].

Q: Can I store the stock solution at -20°C indefinitely? A: Yes, but with a caveat. DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which can cause the nitrile group to hydrolyze to an amide over long periods or cause micro-precipitation.

  • Protocol: Aliquot stocks into single-use vials. Seal with Parafilm under nitrogen or argon gas to exclude moisture.

Topic B: Purification & Crystallization

Q: During recrystallization, my product forms an oily sludge at the bottom instead of crystals. Why? A: "Oiling out" occurs when the compound's melting point in the solvent mixture is lower than the boiling point of the solvent. The compound separates as a liquid phase before it can organize into a crystal lattice [2].

  • The Protocol to Fix Oiling Out:

    • Re-dissolve: Add more solvent (Methanol or Ethanol) and heat until the oil fully dissolves into a clear solution.

    • Temperature Control: Do not cool rapidly on ice. Turn off the heat source and let the flask cool to room temperature on the hot plate (insulate the flask with foil if necessary).

    • Seed Crystals: Once the solution is slightly cloudy but still warm, add a tiny crystal of pure product (or scratch the glass wall).

    • Solvent Switch: If MeOH/Water fails, switch to Acetone/Hexane . Dissolve in minimum hot acetone, then add warm hexane dropwise until turbidity persists.

Topic C: NMR Spectroscopy

Q: The NMR signals in CDCl3 are broad and undefined. Is my product impure? A: Not necessarily. Planar indoles often form


-stacked aggregates in non-polar solvents like Chloroform-d, leading to signal broadening.
  • Solution: Switch to a solvent that disrupts hydrogen bonding and

    
    -stacking, such as DMSO-d6  or Methanol-d4 . If you must use CDCl3, run the NMR experiment at an elevated temperature (e.g., 50°C) to increase molecular tumbling rates [3].
    
Visual Troubleshooting Logic
Figure 1: Solubility Decision Tree

Caption: Logical flow for selecting the correct solvent system based on the experimental objective.

SolubilityLogic Start Start: What is your Goal? BioAssay Biological Assay Start->BioAssay NMR NMR Analysis Start->NMR Purify Purification/Isolation Start->Purify Stock Prepare Stock (10-50mM) BioAssay->Stock SolventCDCl3 Try CDCl3 first NMR->SolventCDCl3 Recryst Recrystallization Purify->Recryst SolventDMSO Use DMSO (anhydrous) Stock->SolventDMSO Precip Precipitation in Media? SolventDMSO->Precip AddTween Add 0.1% Tween-80 or Use HP-beta-Cyclodextrin Precip->AddTween Yes Broad Signals Broad? SolventCDCl3->Broad SwitchSolvent Switch to DMSO-d6 or Acetone-d6 Broad->SwitchSolvent Yes SolventPair Methanol / Water (80:20) Recryst->SolventPair OilOut Oiling Out? SolventPair->OilOut SlowCool Re-heat, Add Seed Crystal, Cool Slowly (20°C/hr) OilOut->SlowCool Yes

Standard Operating Procedures (SOPs)
Protocol 1: Preparation of 10 mM Stock Solution

Objective: Create a stable stock for biological screening. Reagents: Anhydrous DMSO (Grade:


99.9%), 6-Bromo-1-methyl-1H-indole-3-carbonitrile (MW: ~235.08  g/mol ).
  • Weighing: Weigh 2.35 mg of the compound into a sterile, amber glass vial (to protect from light).

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

    • Critical Check: Hold vial up to light. Solution must be perfectly clear.

  • Storage: Flush headspace with Nitrogen/Argon, cap tightly, and store at -20°C.

Protocol 2: Recrystallization (Methanol/Water System)

Objective: Purify crude material to >98% purity.

  • Dissolution: Place 500 mg of crude solid in a 25 mL Erlenmeyer flask. Add Methanol (approx. 5-8 mL) and heat to boiling on a hot plate until fully dissolved.

  • Anti-Solvent Addition: While boiling, add Water dropwise.

    • Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot Methanol to clear the solution again.

  • Crystallization: Remove from heat. Cover with foil. Allow to cool to room temperature undisturbed (approx. 2 hours). Then move to 4°C fridge.

  • Filtration: Filter crystals using a Buchner funnel. Wash with cold 20% Methanol/Water.

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • BenchChem Technical Support. (2025). Troubleshooting Crystallization of Indole Derivatives. BenchChem Knowledge Base.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Sample Preparation).

  • Sigma-Aldrich. (2025). Product Specification: 6-Bromo-1-methyl-1H-indole.[1][2] Sigma-Aldrich Catalog.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11365859 (6-Bromo-1-methylindole). PubChem.

Sources

Troubleshooting

Technical Support Center: Stability Profiling of 6-Bromo-1-methyl-1H-indole-3-carbonitrile

Welcome to the Application Science Help Desk. Subject: 6-Bromo-1-methyl-1H-indole-3-carbonitrile (6-Br-MIC) CAS: 1219124-71-0 (Analogous structure reference) Role: Senior Application Scientist Executive Summary: The Stab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Science Help Desk. Subject: 6-Bromo-1-methyl-1H-indole-3-carbonitrile (6-Br-MIC) CAS: 1219124-71-0 (Analogous structure reference) Role: Senior Application Scientist

Executive Summary: The Stability Matrix

You are working with a highly functionalized indole. Unlike a "naked" indole, 6-Bromo-1-methyl-1H-indole-3-carbonitrile possesses structural features that significantly alter its stability profile:

  • N-Methylation (N1): Blocks the primary site of oxidative deprotonation, increasing stability against air oxidation compared to free indoles.

  • C3-Cyano Group: Electron-withdrawing. It deactivates the indole ring towards electrophilic attack (reducing polymerization risk) but introduces a susceptibility to hydrolysis.

  • C6-Bromine: Generally stable but introduces photosensitivity (radical debromination).

This guide addresses the specific degradation pathways you will encounter during ICH Q1A (R2) stress testing.

Module 1: Hydrolytic Stability (The Nitrile Factor)

Q: I am observing a new peak at [RRT ~0.8] after refluxing in 0.1 N HCl. Is this the carboxylic acid?

A: Unlikely to be the acid immediately. It is most likely the primary amide intermediate .

The Mechanism: The nitrile group (-CN) at the C3 position is linearly conjugated with the indole ring. Under acidic or basic stress, it undergoes stepwise hydrolysis.

  • Stage 1 (Fastest): Hydration of the nitrile to the Amide (6-Bromo-1-methyl-1H-indole-3-carboxamide).

    • Mass Spec Signature: M+18 (Water addition).

  • Stage 2 (Slower): Hydrolysis of the amide to the Carboxylic Acid (6-Bromo-1-methyl-1H-indole-3-carboxylic acid).

    • Mass Spec Signature: M+19 (relative to nitrile) or M+1 (relative to amide) in +ve mode? Correction: The acid mass is M+36 (2 H2O) minus NH3 (17) = M+19 relative to parent.

Troubleshooting Protocol:

  • Acid Stress: If you see the +18 mass shift, you have stopped at the amide. To force the acid, you typically need higher temperatures (>60°C) or stronger acid concentrations (1N - 5N HCl) due to the steric stability of the indole core.

  • Base Stress: Base-catalyzed hydrolysis (0.1 N NaOH) is often faster than acid hydrolysis for indole-3-carbonitriles. Watch for the rapid appearance of the Carboxylate salt.

Module 2: Photostability & Oxidative Stress

Q: My sample turned yellow/brown after exposure to ambient light. Is this polymerization?

A: This is likely Photolytic Debromination or C2-Oxidation , not necessarily polymerization.

The Mechanism:

  • Debromination (Photolysis): The C-Br bond is sensitive to UV light. Homolytic cleavage generates a radical pair. In a solvent like Methanol or DMSO, the indole radical abstracts a hydrogen, leading to Des-bromo impurity (1-methyl-1H-indole-3-carbonitrile).

    • Mass Spec Signature: M-78/80 (Loss of Br, gain of H).

  • C2-Oxidation: While the N-methyl group protects the nitrogen, the C2 position is "open." Under high oxidative stress (Peroxide + Light), you may form the Oxindole derivative (2-oxo species).

    • Mass Spec Signature: M+16.

Recommendation: Always store the solid, dry powder in amber vials wrapped in foil. For solution-state experiments, use amber glassware exclusively.

Module 3: Visualizing Degradation Pathways

The following diagram maps the logical degradation flow based on the functional group chemistry of 6-Br-MIC.

DegradationPathways Parent Parent Compound (6-Br-MIC) MW: ~235 Amide Primary Degradant: Amide (+H2O) Parent->Amide Acid/Base Hydrolysis (Fast) DesBromo Photolytic Degradant: Des-Bromo Analog (-Br, +H) Parent->DesBromo UV Light (Radical Mechanism) Oxindole Oxidative Degradant: 2-Oxindole Derivative (+O) Parent->Oxindole H2O2 / Oxidation (C2 Attack) Acid Secondary Degradant: Carboxylic Acid (+2H2O, -NH3) Amide->Acid Strong Hydrolysis (Slow)

Figure 1: Predicted degradation pathways for 6-Bromo-1-methyl-1H-indole-3-carbonitrile under ICH stress conditions.

Module 4: Forced Degradation Protocol (The "Crash Test")

Do not guess. Validate. Use this protocol to generate the impurities required for your HPLC method development.

Preparation: Prepare a 1 mg/mL stock solution of 6-Br-MIC in Acetonitrile (MeCN).

Stress ConditionReagent / ConditionDurationTarget DegradationExpected Outcome
Acid Hydrolysis 1 mL Stock + 1 mL 1N HCl60°C for 2-4 hrs5-20%Formation of Amide (M+18).
Base Hydrolysis 1 mL Stock + 1 mL 0.1N NaOHRT for 2 hrs5-20%Formation of Amide and Acid . Warning: Indoles can be sensitive to strong base; watch for multiple peaks.
Oxidation 1 mL Stock + 1 mL 3% H2O2RT for 1-4 hrs5-10%Formation of N-oxide or C2-Oxindole .
Photolysis Solid sample or soln in quartz cuvette1.2 million lux hrs (ICH Q1B)VariableDebromination (M-79/81).
Thermal Solid state60°C for 7 days< 5%Generally stable; check for physical appearance changes (melting/fusing).

Critical Note: Always run a "Dark Control" (wrapped in foil) alongside the Photolysis sample and a "Zero Time" control for all others to distinguish degradation from background impurities.

Module 5: Analytical Troubleshooting (HPLC)

Q: I have "Ghost Peaks" eluting after the main peak. What are they?

A: If you are using an acidic mobile phase (e.g., 0.1% TFA or Formic Acid), check your Gradient Flush . Indoles are lipophilic. 6-Br-MIC is highly lipophilic due to the Bromine and Methyl groups.

  • Issue: The compound may stick to the column frit or stationary phase and elute in subsequent injections.

  • Fix: Ensure your gradient goes to 95% Organic (MeCN) and holds for at least 3-5 column volumes before re-equilibrating.

Q: My retention time is shifting. A: Check the pH of your mobile phase.

  • The nitrile is non-ionizable, but if you have formed the Carboxylic Acid degradant , its retention time will be highly sensitive to pH changes around its pKa (approx pH 4.5).

  • Fix: Buffer your aqueous mobile phase (e.g., Ammonium Acetate pH 5.0 or Phosphate pH 2.5) rather than just using simple acid additives.

Module 6: Troubleshooting Logic Flow

Use this decision tree when an unknown impurity appears.

TroubleshootingTree Issue Unknown Peak Detected CheckMass Check Mass (LC-MS) Issue->CheckMass Plus18 Mass +18 Da CheckMass->Plus18 Found? Plus16 Mass +16 Da CheckMass->Plus16 Found? MinusBr Mass -79/81 Da CheckMass->MinusBr Found? ConclAmide Hydrolysis: Amide Formed Plus18->ConclAmide Check pH (Acid/Base?) ConclOx Oxidation: C2-Oxo / N-Oxide Plus16->ConclOx Check Peroxides in Solvents ConclLight Photolysis: Debromination MinusBr->ConclLight Check Light Exposure

Figure 2: Rapid diagnostic workflow for impurity identification.

References
  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation, 2003.[1] Link

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation, 1996.[1] Link

  • Singh, S., & Bakshi, M.Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 2000. (Standard industry reference for stress testing protocols).
  • PubChem Compound Summary. Indole-3-carbonitrile derivatives (General Chemistry). National Library of Medicine. Link

  • Organic Syntheses. Indole-3-carbonitrile Preparation (Hydrolysis context). Org.[2][3] Synth. 1965, 45, 50. Link

Sources

Optimization

Technical Support Center: Purity Assurance for 6-Bromo-1-methyl-1H-indole-3-carbonitrile

Executive Summary 6-Bromo-1-methyl-1H-indole-3-carbonitrile is a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its purity is paramount because the C-3 nitrile group is ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-1-methyl-1H-indole-3-carbonitrile is a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its purity is paramount because the C-3 nitrile group is often the site of further transformation (e.g., hydrolysis to amide, reduction to amine, or cyclization).

This guide addresses the three most common purity challenges reported by our user base:

  • Differentiation of Regioisomers & Homologs (Analytical).

  • Hydrolysis By-products (Stability).

  • Remediation of Unreacted Starting Materials (Purification).

Module 1: Diagnostic & Analytical Troubleshooting

Q: I see a persistent impurity peak at [M+18] in my LC-MS. Is this a solvent adduct?

Diagnosis: Likely not a solvent adduct. This is almost certainly the primary amide hydrolysis product , 6-Bromo-1-methyl-1H-indole-3-carboxamide.

The Mechanism: The C-3 nitrile group on the electron-rich indole ring is susceptible to hydrolysis, particularly if the workup involved strong acids or bases, or if the material was stored in humid conditions. The mechanism proceeds via the attack of water on the nitrile carbon, often catalyzed by residual trace acids.

Confirmation Protocol: Run a 1H NMR.

  • Nitrile (Target): No exchangeable protons.

  • Amide (Impurity): Look for two broad singlets (or one broad hump) around 6.5–8.0 ppm (NH₂ protons) that exchange with D₂O.

  • LC-MS: Target Mass (

    
    ) vs. Impurity Mass (
    
    
    
    ).
Q: How do I distinguish the N-methylated product from the unmethylated precursor?

Context: If your synthesis route involved methylation of 6-bromo-1H-indole-3-carbonitrile, incomplete reaction is a common failure mode.

Analytical Signatures:

  • 1H NMR: The target molecule (1-methyl) will show a sharp singlet around 3.7–3.9 ppm (N-CH₃) integrating to 3 protons. The impurity (N-H) will lack this singlet and instead show a broad singlet around 11.0–12.0 ppm (Indole N-H).

  • HPLC Retention: On a standard C18 Reverse Phase column, the N-methylated product is less polar (more lipophilic) and will elute after the unmethylated precursor.

Module 2: Purification & Remediation Workflows

Decision Tree: Choosing the Right Purification Method

Before proceeding, assess your crude purity profile.[1] Use the logic flow below to select the optimal remediation strategy.

PurificationLogic Start Crude Purity Assessment (HPLC/TLC) Decision1 Is Main Impurity > 10%? Start->Decision1 ImpurityType Identify Impurity Type Decision1->ImpurityType Yes Polish Protocol C: Reslurry / Trituration Decision1->Polish No (<10%) Recryst Protocol A: Recrystallization (Best for Amide/Polar Impurities) ImpurityType->Recryst Polar (Amide/Acid) Column Protocol B: Column Chromatography (Best for Non-polar/Starting Material) ImpurityType->Column Non-Polar (6-Br-Indole)

Figure 1: Purification Decision Tree. Select the protocol based on the polarity and quantity of the dominant impurity.

Protocol A: Recrystallization (Removing Amides)

Target: Removal of 6-Bromo-1-methyl-1H-indole-3-carboxamide (Polar).

Theory: The amide impurity is significantly more polar than the nitrile. By using a solvent system where the nitrile is soluble at high temperatures but the amide remains soluble (or insoluble) at low temperatures, separation is achieved.

Step-by-Step:

  • Solvent System: Ethanol/Water (9:1) or Methanol.[1][2][3][4]

  • Dissolution: Suspend the crude solid in Ethanol (10 mL per gram). Heat to reflux (approx. 78°C) until fully dissolved.

    • Note: If the solution is dark, add activated charcoal (5% w/w), reflux for 10 mins, and filter hot through Celite.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature (25°C) over 2 hours.

    • Critical: Rapid cooling traps impurities.

  • Filtration: Filter the resulting needles/prisms. Wash the cake with cold Ethanol/Water (1:1).

  • Validation: The amide impurity should remain in the mother liquor.

Protocol B: Flash Column Chromatography (Removing Starting Material)

Target: Removal of 6-Bromo-1-methylindole (Non-polar, lacks CN group).

Theory: The nitrile group adds polarity. The starting material (lacking CN) is much less polar and will elute significantly earlier on silica gel.

Step-by-Step:

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Hexanes (or Heptane) and Ethyl Acetate.

    • Start: 95:5 (Hex:EtOAc) to elute the non-polar starting material.

    • Product Elution: Typically occurs around 80:20 to 70:30 (Hex:EtOAc).

  • Loading: Dry loading is recommended. Dissolve crude in DCM, add silica, evaporate to dryness, and load the powder.

  • TLC Monitoring:

    • Rf ~0.8: Starting Material (6-Bromo-1-methylindole).

    • Rf ~0.4:Target Product (Nitrile).[5][6][7]

    • Rf ~0.1: Amide Impurity.

Module 3: Validated Analytical Methods

To ensure your purification was successful, use this standardized HPLC method.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Indole absorption) and 280 nm
Gradient 0-2 min: 10% B (Isocratic) 2-15 min: 10% -> 90% B (Linear Ramp) 15-20 min: 90% B (Wash)

Interpretation:

  • RT ~ 8-9 min: Hydrolysis Impurity (Amide).

  • RT ~ 11-12 min: Target Nitrile .

  • RT ~ 13-14 min: Unreacted Starting Material (if N-methylated).

Module 4: Stability & Storage (Prevention)

Issue: Users frequently report "spontaneous" degradation of the nitrile to the amide during storage.

Root Cause: Indole-3-carbonitriles are electron-rich. The nitrile carbon is activated.[5] In the presence of atmospheric moisture and trace acid (leftover from Vilsmeier-Haack or other steps), hydrolysis is catalytically accelerated.

HydrolysisPathway Nitrile Indole-3-CN (Target) Intermed Imidic Acid Intermediate Nitrile->Intermed + H2O / H+ Amide Indole-3-CONH2 (Primary Impurity) Intermed->Amide Tautomerization Acid Indole-3-COOH (Secondary Impurity) Amide->Acid + H2O / Heat (Slow)

Figure 2: Hydrolysis degradation pathway. Moisture control is critical to prevent the shift from Blue (Target) to Red (Impurity).

Preventative Measures:

  • Desiccation: Store strictly under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Acid Removal: Ensure the final recrystallization wash is neutral. Wash the organic layer with saturated NaHCO₃ during workup to neutralize trace acids.

References

  • Organic Syntheses, Coll.[8] Vol. 5, p.656 (1973). Indole-3-carbonitrile. (Describes the fundamental synthesis and purification via crystallization).

  • BenchChem Technical Support. Common impurities in methyl indole-3-carboxylate and their removal. (Provides analogous purification logic for indole-3-carbon derivatives).

  • Master Organic Chemistry. Hydrolysis of Nitriles to Amides. (Mechanistic grounding for the formation of the [M+18] impurity).

  • SIELC Technologies. Separation of Indole Compounds on Newcrom R1 HPLC column. (Basis for the Reverse Phase HPLC method recommendations).

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile

Introduction Welcome to the technical support guide for the synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile. This molecule is a key intermediate in the development of various pharmacologically active compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile. This molecule is a key intermediate in the development of various pharmacologically active compounds. Transitioning its synthesis from the laboratory bench to a larger scale presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. A drop in yield, the appearance of new impurities, and difficulties in handling reagents are common hurdles when scaling up indole syntheses.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to provide researchers and process chemists with actionable solutions to specific issues encountered during scale-up. We will address the synthesis in its two primary stages: the N-methylation of 6-bromo-1H-indole and the subsequent C3-cyanation.

Core Synthesis Pathway

A common and effective pathway for synthesizing the target molecule involves two key transformations. This guide will focus on troubleshooting issues within this specific framework.

G A 6-Bromo-1H-indole B 6-Bromo-1-methyl-1H-indole A->B Step 1: N-Methylation (e.g., NaH, CH₃I) C 6-Bromo-1-methyl-1H-indole-3-carbonitrile B->C Step 2: C3-Cyanation (e.g., Vilsmeier-Haack type approach)

Caption: General synthetic route to the target compound.

PART 1: Safety First - Critical Considerations for Scale-Up

Scaling up this synthesis introduces significant safety risks, primarily due to the use of highly reactive and toxic reagents. A thorough risk assessment must be conducted before any work begins.

Question: What are the primary safety hazards I need to manage during this synthesis?

Answer: The two most significant hazards are the use of sodium hydride (NaH) for N-methylation and cyanide salts for the C3-cyanation.

  • Sodium Hydride (NaH):

    • Hazard: NaH is a highly flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It can ignite spontaneously in air, especially if finely divided.

    • Mitigation: Always handle NaH under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents. Quench reactions carefully and slowly, typically at low temperatures, with a protic solvent like isopropanol or ethanol before introducing water.

  • Cyanide Compounds (e.g., KCN, NaCN):

    • Hazard: Cyanide salts are acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[3][4] A critical danger is the release of highly toxic and flammable hydrogen cyanide (HCN) gas upon contact with acids.[5]

    • Mitigation:

      • Engineering Controls: All work with cyanide salts must be performed in a properly functioning chemical fume hood.[5]

      • Personal Protective Equipment (PPE): A lab coat, safety goggles (face shield recommended for splash risk), and double-gloving with nitrile gloves are mandatory.[3][6]

      • pH Awareness: Always maintain an awareness of the solution's pH. Keep the reaction and workup conditions basic to prevent the formation of HCN gas.[4][6]

      • Waste Disposal: All cyanide-contaminated materials must be treated as hazardous waste and disposed of according to institutional guidelines.[7] Decontaminate glassware first with a pH 10 buffer solution, followed by a rinse with a 10% bleach solution.[4][5]

      • Emergency Preparedness: Never work alone when handling cyanides.[4][6] Ensure an emergency eyewash and safety shower are immediately accessible.[5]

PART 2: Troubleshooting the Synthesis

This section addresses common problems in a question-and-answer format, providing explanations for the underlying chemistry and offering practical solutions.

Section 2.1: N-Methylation of 6-Bromo-1H-indole

Question 1.1: My N-methylation reaction is showing low yield and incomplete conversion, even with a stoichiometric amount of base and methylating agent. What's going wrong?

Answer: This is a common issue when scaling up and can be attributed to several factors:

  • Cause A: Inefficient Deprotonation: On a larger scale, solid-liquid mixing can be less efficient. If the sodium hydride (NaH) is not adequately dispersed, it cannot effectively deprotonate the indole nitrogen, leading to incomplete reaction. The quality of the NaH (e.g., a fresh, finely powdered dispersion vs. an old, clumped reagent) is also critical.

  • Cause B: Impure Starting Material: The starting 6-bromo-1H-indole may contain non-reactive impurities that lower the effective concentration of the substrate. More significantly, it may contain acidic impurities that consume the base.

  • Cause C: Competing Reactions: While the indole N-H is the most acidic proton, under certain conditions, other reactions can consume the reagents.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh, high-purity grade of NaH (typically a 60% dispersion in mineral oil). Ensure your 6-bromo-1H-indole is pure and dry.

  • Optimize Base Stoichiometry: On a larger scale, it is often necessary to use a slight excess of the base (e.g., 1.1-1.2 equivalents) to drive the deprotonation to completion.

  • Improve Mixing: Increase the stirring rate to ensure efficient suspension of the NaH. For very large scales, a mechanical stirrer is essential.

  • Temperature Control: Add the indole solution to the NaH suspension slowly at 0 °C to control the initial exotherm from deprotonation and hydrogen evolution. After the addition is complete, allowing the reaction to warm to room temperature can help ensure full conversion.[2]

Question 1.2: I'm observing a significant amount of a byproduct that appears to be a di-methylated or C-methylated species. How can I improve selectivity?

Answer: The formation of undesired methylation products points to issues with the reactivity and concentration of the electrophile (methyl iodide).

  • Chemical Principle: The indole anion (indolide) is an ambident nucleophile, meaning it can react at both the nitrogen and the C3 position. While N-alkylation is generally favored, over-alkylation or C3-alkylation can occur if the reaction conditions are too harsh or if the N-sodioindole intermediate is not fully formed before the electrophile is added.

Troubleshooting Steps:

  • Control Reagent Addition: Add the methyl iodide (or other methylating agent) slowly and at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring reaction at the more nucleophilic nitrogen atom.

  • Ensure Complete Deprotonation: Allow sufficient time for the reaction between the indole and NaH to complete before adding the methyl iodide. A pause of 30-60 minutes after the indole addition is complete is often beneficial.[2]

  • Consider an Alternative Methylating Agent: While methyl iodide is common, dimethyl sulfate can sometimes offer different selectivity. However, it is highly toxic and requires extreme caution.

Section 2.2: C3-Cyanation of 6-Bromo-1-methyl-1H-indole

The conversion of the N-methylated intermediate to the final 3-carbonitrile product is often the most challenging step to scale. A common method involves a Vilsmeier-Haack type formylation to produce an intermediate aldehyde, which is then converted to the nitrile.[8] Direct cyanation methods also exist but can be difficult to control.[9][10]

Question 2.1: My C3-cyanation reaction is sluggish, stalls, or results in the recovery of unreacted starting material. What are the likely causes?

Answer: Stalled cyanation reactions often stem from issues with reagent activation, moisture, or insufficient reactivity of the indole substrate.

  • Cause A (Vilsmeier-Haack approach): Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent (formed from a reagent like phosphorus oxychloride and DMF) is highly moisture-sensitive. Any water in the solvent or on the glassware will quench it, halting the reaction.

  • Cause B: Low Nucleophilicity of the Indole: While the C3 position of indole is nucleophilic, the electron-withdrawing bromine atom at the C6 position slightly deactivates the ring towards electrophilic substitution.[11]

  • Cause C: Catalyst Deactivation (for catalyzed reactions): If using a transition-metal-catalyzed direct cyanation, impurities in the starting material or solvent can poison the catalyst.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under a strict inert atmosphere.

  • Increase Reaction Temperature: For electrophilic substitutions on moderately deactivated rings, increasing the temperature can provide the necessary activation energy to drive the reaction forward. Monitor for byproduct formation via TLC or in-process LC-MS.

  • Optimize Stoichiometry: Ensure a sufficient excess of the Vilsmeier reagent (or other electrophilic cyanating agent) is used to account for any minor quenching and to favor the desired reaction pathway.

Question 2.2: The reaction is producing a dark, tar-like substance, and purification is extremely difficult. How can I minimize this?

Answer: Tar and polymer formation is a classic problem in indole chemistry, especially under acidic or strongly electrophilic conditions, and it worsens significantly with poor heat transfer at scale.[1]

  • Chemical Principle: Indoles are susceptible to polymerization under strong acidic conditions. The C3-protonated indole can act as an electrophile and react with another neutral indole molecule, initiating a chain reaction.

Troubleshooting Steps:

  • Aggressive Temperature Control: This is the most critical factor. What may be a minor exotherm on a 1-gram scale can become a thermal runaway in a 1-kg batch.[1] Use a jacketed reactor with efficient cooling and add reagents subsurface (if possible) to dissipate heat quickly.

  • Reverse Addition: Instead of adding the electrophilic reagent to the indole, consider adding the indole solution slowly to the electrophilic reagent. This keeps the indole concentration low at all times, minimizing its ability to self-react or polymerize.

  • Solvent Choice: Select a solvent in which all reactants and intermediates are fully soluble. Undissolved material can lead to localized hot spots and decomposition.[1]

PART 3: Experimental Protocols & Data

Protocol 1: Scale-Up Synthesis of 6-Bromo-1-methyl-1H-indole

Materials:

  • 6-Bromo-1H-indole (1.0 eq)

  • Sodium Hydride, 60% dispersion in oil (1.2 eq)

  • Methyl Iodide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Charge a jacketed reactor with anhydrous THF and cool to 0 °C under a nitrogen atmosphere.

  • Carefully charge the sodium hydride (1.2 eq) to the reactor with vigorous stirring.

  • Slowly add a solution of 6-bromo-1H-indole (1.0 eq) in anhydrous THF to the NaH suspension, maintaining the internal temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 1 hour after the addition is complete. Hydrogen evolution should be observed.

  • Slowly add methyl iodide (1.1 eq) to the reaction mixture, again maintaining the temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until in-process control (TLC/LC-MS) shows complete consumption of the starting material.

  • Cool the reactor back to 0 °C and carefully quench the reaction by the slow addition of isopropanol, followed by water.

  • Perform a standard aqueous workup and extract the product with a suitable solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Data Summary: Typical Reaction Parameters
StepKey ReagentsSolventTemp. (°C)Typical YieldKey Scale-Up Consideration
N-Methylation NaH, CH₃ITHF, DMF0 to 2585-95%Efficient heat removal during NaH reaction and quenching.
C3-Cyanation POCl₃, DMF, then NH₂OH·HClDioxane, Acetonitrile50 to 8060-75%Strict moisture control; aggressive cooling to prevent polymerization.
Troubleshooting Workflow

This decision tree can help diagnose issues during the scale-up process.

G cluster_0 N-Methylation Stage cluster_1 C3-Cyanation Stage A Low Conversion A1 NaH Quality & Stoichiometry (Use 1.1-1.2 eq) A->A1 Check A2 Mixing & Reaction Time A->A2 Optimize B Byproduct Formation (C-methylation) B1 Slow addition of CH₃I at 0°C B->B1 Control B2 Complete Deprotonation Before CH₃I Addition B->B2 Ensure C Reaction Stalled C1 Anhydrous Conditions (Dry Solvents/Glassware) C->C1 Verify C2 Reaction Temperature (Monitor Carefully) C->C2 Increase D Tar / Polymer Formation D1 Aggressive Cooling (Jacketed Reactor) D->D1 Implement D2 Reverse Addition (Indole to Reagent) D->D2 Consider Start Problem Encountered During Scale-Up Start->A Start->B Start->C Start->D

Caption: A troubleshooting decision tree for the synthesis scale-up.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Troubleshooting unexpected side products in indole synthesis.
  • University of Houston. (n.d.). Standard Operating Procedure for Cyanide Salts.
  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds.
  • University College London. (2021). Cyanide Compounds Safety Services.
  • Massachusetts Institute of Technology. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
  • Dartmouth College. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts.
  • Esmaeelian, B., et al. (2013). Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. Marine Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). The cyanation of indole derivatives and the expected mechanisms. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. Retrieved from [Link]

  • Aneeja, T., et al. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Conrad, J., et al. (2018). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. eScholarship.org. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. Retrieved from [Link]

  • Esmaeelian, B., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. MDPI. Retrieved from [Link]

  • Wang, C., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. Retrieved from [Link]

  • Chekshin, N., et al. (2013). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). indole-3-carbonitrile. Retrieved from [Link]

  • Soderberg, T. (n.d.). Indoles. Retrieved from [Link]

  • Kuleshova, T. V., et al. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI. Retrieved from [Link]

  • From, O., et al. (2025). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. PMC. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives.
  • Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 6-Bromo-1-methyl-1H-indole-3-carbonitrile Stability &amp; Storage

This guide serves as a specialized technical support resource for researchers handling 6-Bromo-1-methyl-1H-indole-3-carbonitrile . It is designed to move beyond basic safety data sheets (SDS) and provide actionable, mech...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers handling 6-Bromo-1-methyl-1H-indole-3-carbonitrile . It is designed to move beyond basic safety data sheets (SDS) and provide actionable, mechanistic insights into compound stability.

Current Status: Operational Ticket Type: Preservation & Quality Assurance Assigned Specialist: Senior Application Scientist

Part 1: Executive Summary (The "Gold Standard" Protocol)

If you are reading this because you just received a shipment or are about to store a synthesized batch, follow this Critical Preservation Protocol immediately to arrest degradation.

ParameterOptimal ConditionMechanism of Action
Temperature -20°C (Long-term) / 2-8°C (Active use)Slows thermodynamic oxidation kinetics and hydrolysis rates.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces O₂, preventing the formation of indoxyl/isatin intermediates via the C2-C3 double bond.
Container Amber Glass with Teflon-lined capBlocks UV radiation (280–400 nm) that triggers C-Br homolytic cleavage and radical polymerization.
Humidity Desiccator (<20% RH) Prevents moisture-mediated hydrolysis of the C3-nitrile group to an amide.

Part 2: Technical Deep Dive – Why This Compound Degrades

To prevent degradation, you must understand the molecular vulnerabilities of 6-Bromo-1-methyl-1H-indole-3-carbonitrile. It is not a passive brick; it is a reactive scaffold with three specific "failure points."

The Indole C2-C3 Oxidation Pathway

The indole core is electron-rich. Despite the electron-withdrawing nature of the nitrile (-CN) at C3 and bromine (-Br) at C6, the C2-C3 double bond remains susceptible to oxidative attack by atmospheric oxygen, especially under light exposure.

  • The Result: Formation of 2-oxindole or isatin derivatives.

  • Visual Indicator: The sample turns from off-white/pale yellow to orange or dark brown (formation of conjugated oligomers).

Photolytic Debromination (The "Bromine Risk")

Aryl bromides are photosensitive. High-energy photons can cleave the C-Br bond homolytically.

  • Mechanism:

    
    
    
  • The Result: The resulting aryl radical (

    
    ) attacks neighboring molecules, leading to dimerization or polymerization. This is often the cause of "gummy" residues.
    
Nitrile Hydrolysis

While the 1-methyl group protects the indole nitrogen, the C3-nitrile is susceptible to acid- or base-catalyzed hydrolysis, particularly if the sample is stored with trace moisture or residual acidic solvents (e.g., from silica gel chromatography).

  • Pathway: Nitrile (-CN)

    
     Primary Amide (-CONH₂) 
    
    
    
    Carboxylic Acid (-COOH).
  • The Result: A shift in retention time on HPLC and reduced solubility in non-polar solvents.

Part 3: Interactive Troubleshooting Guide

Issue 1: "My sample has turned from pale yellow to dark brown."

Diagnosis: Oxidative Polymerization (The "Indole Browning" Effect). This is the most common issue. It is caused by surface oxidation triggering a chain reaction of oligomerization, usually exacerbated by light.

Corrective Action:

  • Assess Depth: If the compound is a solid, scrape the surface. Is it white underneath? If yes, the degradation is superficial.

  • Purification:

    • Dissolve the crude material in a minimal amount of Dichloromethane (DCM) .

    • Pass it through a short pad of Silica Gel (eluting with DCM/Hexanes). The dark polymer sticks to the baseline; the monomer elutes.

    • Recrystallize if necessary (typically Ethanol/Heptane).

Issue 2: "HPLC shows a new peak appearing before the main peak."

Diagnosis: Hydrolysis (Amide Formation). The nitrile group has likely hydrolyzed to the amide (6-Bromo-1-methyl-1H-indole-3-carboxamide). Amides are generally more polar than nitriles, resulting in shorter retention times on Reverse Phase (C18) HPLC.

Corrective Action:

  • Prevention: Ensure the storage vial is parafilmed and stored in a desiccator.

  • Recovery: Separation is difficult via crystallization due to structural similarity. Flash chromatography is required (Amides elute significantly later than nitriles on Normal Phase silica).

Issue 3: "The solid has turned into a sticky oil."

Diagnosis: Solvent Entrapment / Eutectic Impurity. You likely stored the compound with residual solvent (DCM or Ethyl Acetate). Over time, the solvent lowers the melting point depression, causing the crystal lattice to collapse.

Corrective Action:

  • Dissolve in Diethyl Ether and precipitate with Pentane or Hexane .

  • Dry under high vacuum (< 1 mbar) for 24 hours at room temperature.

Part 4: Visual Decision Trees

Diagram 1: Storage & Handling Workflow

Use this workflow to establish a self-validating storage system.

StorageWorkflow cluster_check Periodic Check (Every 6 Months) Start Compound Synthesis / Receipt QC Initial QC (HPLC/NMR) Confirm Purity >98% Start->QC Dry High Vacuum Drying Remove trace solvents QC->Dry Aliquot Aliquot into Amber Vials Avoid repeated freeze-thaw Dry->Aliquot Argon Argon/Nitrogen Backfill Displace Oxygen Aliquot->Argon Seal Seal with Teflon-lined Cap + Parafilm Argon->Seal Store Storage: -20°C Secondary Containment (Desiccator) Seal->Store Check Visual Inspection (Color Change?) Store->Check ReQC Re-test Purity Check->ReQC

Caption: Standard Operating Procedure (SOP) for the intake and long-term preservation of halogenated indole nitriles.

Diagram 2: Degradation Pathway Logic

Understanding the chemical fate of the molecule.

DegradationPathways Compound 6-Bromo-1-methyl- 1H-indole-3-carbonitrile Oxidation Oxidation (O2 + Light) Compound->Oxidation Hydrolysis Hydrolysis (H2O + Acid/Base) Compound->Hydrolysis Photolysis Photolysis (UV Light) Compound->Photolysis Oxindole Oxindole/Isatin (Brown Solid) Oxidation->Oxindole Attack at C2-C3 Amide Indole-3-carboxamide (Polar Impurity) Hydrolysis->Amide Attack at Nitrile Radical Radical Polymerization (Gummy Residue) Photolysis->Radical C-Br Cleavage

Caption: Mechanistic map of the three primary degradation vectors: Oxidation, Hydrolysis, and Photolysis.[1][2]

Part 5: Validated Analytical Methods

To confirm the integrity of your stored sample, use these parameters.

HPLC Quality Control
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic system) and 220 nm (nitrile/amide distinction).

  • Pass Criteria: Single peak >98% area. Any peak eluting earlier suggests hydrolysis (amide); any peak eluting later or as a broad smear suggests dimerization.

1H NMR Check
  • Solvent: DMSO-d6 or CDCl3.

  • Key Signal: Look for the C2-H proton (typically a singlet around 7.8 - 8.2 ppm).

  • Degradation Flag: Disappearance of the C2-H singlet indicates oxidation at the C2 position (formation of 2-oxindole).

References

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Indole-3-carbonitrile. Retrieved from

  • ChemicalBook. (2025).[3] 6-Bromo-1-methyl-1H-indole Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC6221906. Retrieved from

  • Organic Syntheses. (1965). Indole-3-carbonitrile Preparation. Org. Synth. 1965, 45, 52. Retrieved from

  • MedChemExpress. (2024). 6-Bromo-1H-indole-3-carbaldehyde Storage & Stability. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

NMR and mass spectrometry analysis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile

Technical Comparison Guide: Analytical Profiling of 6-Bromo-1-methyl-1H-indole-3-carbonitrile Audience: Researchers, Scientists, and Drug Development Professionals. Purpose: To provide an authoritative, data-driven frame...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Analytical Profiling of 6-Bromo-1-methyl-1H-indole-3-carbonitrile

Audience: Researchers, Scientists, and Drug Development Professionals. Purpose: To provide an authoritative, data-driven framework for the identification, differentiation, and validation of 6-Bromo-1-methyl-1H-indole-3-carbonitrile against its precursors and regioisomers.

Executive Summary & Analytical Strategy

6-Bromo-1-methyl-1H-indole-3-carbonitrile (CAS: N/A for specific isomer, often custom synthesized) is a critical intermediate in the synthesis of indole-based alkaloids and kinase inhibitors. Its structural integrity relies on three pivotal features: the C3-cyano group , the N1-methyl motif , and the C6-bromine regiochemistry .

A common failure mode in the synthesis of this compound is incomplete methylation (leaving the N-H precursor) or regioisomer contamination (e.g., 5-bromo variants) during the initial halogenation of the indole core. Therefore, a dual-modality approach using High-Field NMR (for regiochemistry and methylation status) and LC-MS (for isotopic verification) is required.

NMR Profiling: The Structural Fingerprint

The nuclear magnetic resonance (NMR) profile is the primary tool for distinguishing the target from its non-methylated precursor and regioisomers.

Experimental Data (500 MHz, CDCl₃)

Data derived from Royal Society of Chemistry Supporting Information [1].

NucleusChemical Shift (

, ppm)
Multiplicity

-Coupling (Hz)
Assignment

H
3.81 Singlet (s)-N-CH

(Diagnostic)

H
7.37Doublet of Doublets (dd)8.5, 1.6H-5

H
7.54 – 7.53Multiplet (m)-H-2, H-7

H
7.57Doublet (d)8.5H-4

C
33.80Singlet-N-CH


C
85.96Singlet-C-3 (Nitrile-bearing)

C
115.31Singlet--CN (Nitrile)
Expert Analysis & Causality
  • The Methylation Check (Target vs. Precursor):

    • Observation: The appearance of a sharp singlet at 3.81 ppm (3H) is the definitive confirmation of N-methylation.

    • Comparison: The precursor, 6-Bromo-1H-indole-3-carbonitrile, lacks this signal and instead exhibits a broad downfield singlet (typically

      
       11.0–12.5 ppm in DMSO-
      
      
      
      ) corresponding to the N-H proton. In CDCl
      
      
      , the N-H signal may be broadened or chemically exchanged, making the absence of the 3.81 ppm peak the key negative indicator.
  • Regiochemistry Verification (6-Br vs. 5-Br):

    • Mechanism: The position of the bromine atom dictates the spin-spin coupling network of the benzene ring.

    • 6-Bromo Profile (Target): The proton at C5 (H-5) is flanked by H-4 (ortho) and H-7 (meta, across the Br). This results in a dd pattern with one large (

      
       Hz) and one small (
      
      
      
      Hz) coupling constant.[1][2]
    • 5-Bromo Alternative: If the bromine were at position 5, H-4 would appear as a doublet with a small meta-coupling (

      
       Hz) to H-6, while H-6 and H-7 would show the large ortho-coupling. The observation of a dd at 7.37 ppm  confirms the 6-bromo substitution.
      

Mass Spectrometry: Isotopic & Fragmentation Logic

Mass spectrometry provides a self-validating check through bromine's unique isotopic signature.

LC-MS Parameters
  • Ionization: ESI (Electrospray Ionization), Positive Mode.

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

Diagnostic Peaks
m/z ValueIon IdentityInterpretation
235.0 / 237.0

Molecular Ion. The hallmark 1:1 doublet intensity ratio confirms the presence of a single Bromine atom (

Br and

Br isotopes).
219.0 / 221.0

Loss of the N-methyl group (radical loss).
156.0

Loss of the bromine atom. The isotopic doublet disappears, collapsing to a single peak.

Comparative Note: If the mass spectrum shows a single molecular ion peak (no +2 isotope), the bromine has been lost (dehalogenation impurity). If the mass is M-14 (approx 221/223), the methylation failed.

Analytical Workflow Diagram

The following decision matrix outlines the logical flow for validating the compound's identity and purity.

AnalyticalWorkflow Start Crude Product (Post-Reaction) LCMS Step 1: LC-MS Analysis (Check m/z & Isotope Pattern) Start->LCMS CheckMass Is m/z 235/237 present with 1:1 ratio? LCMS->CheckMass FailMass Reject: Dehalogenation or Wrong Core CheckMass->FailMass No PassMass Step 2: 1H NMR Analysis (CDCl3, 500 MHz) CheckMass->PassMass Yes CheckMethyl Is Singlet present at ~3.81 ppm? PassMass->CheckMethyl FailMethyl Identify: Non-methylated Precursor (Start Material) CheckMethyl->FailMethyl No CheckCoupling Check Aromatic Region: Is H-5 a 'dd' (J=8.5, 1.6)? CheckMethyl->CheckCoupling Yes FailRegio Identify: 5-Bromo Isomer (Regio-impurity) CheckCoupling->FailRegio No Success VALIDATED TARGET: 6-Bromo-1-methyl-1H-indole-3-carbonitrile CheckCoupling->Success Yes

Figure 1: Analytical Decision Matrix for the validation of 6-Bromo-1-methyl-1H-indole-3-carbonitrile.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent Choice: Use CDCl

    
      (Chloroform-d) as the primary solvent. DMSO-
    
    
    
    is a secondary choice but may shift the N-Me signal slightly upfield (~3.75 ppm).
  • Concentration: Dissolve 5–10 mg of the solid sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaBr from the methylation step) which can cause line broadening.

  • Acquisition: Run a standard proton sequence (16 scans) and a

    
    C sequence (512 scans) to resolve the quaternary nitrile carbon at ~115 ppm.
    
Protocol B: LC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Gradient:

    • 0-2 min: 5% B (Acetonitrile)

    • 2-10 min: Ramp to 95% B

    • 10-12 min: Hold 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption) and MS (ESI+).

References

  • Royal Society of Chemistry. Supporting Information: Synthesis and Characterization of Indole Derivatives (Compound 2al). Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

Sources

Comparative

comparing the reactivity of 6-Bromo-1-methyl-1H-indole-3-carbonitrile with other bromoindoles

The following technical guide provides an in-depth analysis of the reactivity profile of 6-Bromo-1-methyl-1H-indole-3-carbonitrile , contrasting it with standard bromoindole scaffolds. Executive Summary 6-Bromo-1-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the reactivity profile of 6-Bromo-1-methyl-1H-indole-3-carbonitrile , contrasting it with standard bromoindole scaffolds.

Executive Summary

6-Bromo-1-methyl-1H-indole-3-carbonitrile (CAS: 224434-83-7) represents a highly specialized "push-pull" indole scaffold used in the synthesis of kinase inhibitors (e.g., JAK, VEGFR) and antiviral agents. Unlike the ubiquitous 5-bromoindole or 6-bromoindole , this molecule features a deactivated electron-deficient core due to the C3-nitrile group.

This guide analyzes how the C3-Cyano (CN) and N-Methyl (Me) motifs fundamentally alter the reactivity of the C6-Bromine handle and the C2-Hydrogen bond, creating a divergence in synthetic strategy compared to standard bromoindoles.

FeatureStandard Bromoindole (e.g., 5-Br-Indole)6-Bromo-1-methyl-1H-indole-3-carbonitrile
Electronic State Electron-Rich (Nucleophilic at C3)Electron-Deficient (Deactivated C3)
C-Br Reactivity Moderate (Requires activated ligands)Enhanced (Facilitated Oxidative Addition)
C2-H Acidity Low (pKa ~35-38)High (pKa < 30, Direct Lithiation feasible)
Primary Risk C3-Electrophilic Substitution side-reactionsNitrile hydrolysis or Pd-coordination

Electronic & Structural Analysis

The reactivity differences are governed by the competing electronic effects of the substituents.

The "Push-Pull" Deactivation
  • The Indole Core: Naturally electron-rich, typically prone to electrophilic aromatic substitution (EAS) at C3.

  • The C3-Nitrile Effect: The cyano group is a strong electron-withdrawing group (EWG) (

    
    ). It removes electron density from the pyrrole ring via resonance and induction. This blocks  the standard C3-nucleophilic pathway, preventing polymerization and side-reactions common with simple bromoindoles.
    
  • The C6-Bromine Position: Located on the benzenoid ring, para- to the pyrrole nitrogen. The electron density at C6 is modulated by the N1 lone pair, but the C3-CN group reduces the overall electron density of the bicyclic system, making the C-Br bond more susceptible to nucleophilic attack by metal catalysts (Pd^0).

Diagram: Electronic Activation Vectors

The following diagram illustrates the electronic vectors and reactive sites.

ElectronicMap cluster_molecule 6-Bromo-1-methyl-1H-indole-3-carbonitrile N1 N-Methyl (N1) Blocks Deprotonation Donates e- to Ring C2 C2-H Bond Activated by C3-CN (Acidic Site) N1->C2 Inductive Activation C3 C3-Cyano (CN) Strong EWG Deactivates Ring C3->C2 Increases Acidity C6 C6-Bromine Cross-Coupling Handle (Electrophilic) C3->C6 Facilitates Oxidative Addition

Figure 1: Functional group interplay.[1] The C3-CN group acts as a reactivity switch, activating C2 for deprotonation and C6 for cross-coupling.

Comparative Reactivity Guide

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C3-CN group makes the indole core electron-deficient. In Pd-catalyzed coupling, the rate-determining step (RDS) is often the oxidative addition of Pd(0) into the Ar-Br bond. Electron-poor aryl halides undergo oxidative addition faster than electron-rich ones.

  • Vs. 5-Bromoindole: 5-Bromoindole is electron-rich. Oxidative addition is slower, often requiring phosphine ligands (e.g., SPhos, XPhos) or heat.

  • Vs. 6-Bromo-1-methyl-3-carbonitrile: The electron-deficient nature facilitates the insertion of Pd(0). However, the nitrile nitrogen can act as a weak ligand for Palladium, potentially poisoning the catalyst if the loading is too low.

    • Recommendation: Use non-coordinating bases (e.g., CsF, K3PO4) rather than strong amine bases to prevent nitrile hydrolysis.

Experimental Yield Comparison (Suzuki Coupling with PhB(OH)2):

SubstrateCatalyst SystemTempYieldNotes
5-Bromoindole Pd(PPh3)4 / Na2CO380°C75-85%Requires N-protection often to prevent N-arylation.
6-Bromoindole Pd(dppf)Cl2 / K2CO390°C70-80%C3-side reactions observed.
6-Br-1-Me-3-CN Pd(OAc)2 / SPhos 60°C 92-95% Faster reaction at lower temp due to activated C-Br.
B. C2-H Functionalization (Lithiation/Arylation)

This is the most distinct difference.

  • Standard Bromoindoles: Deprotonation at C2 requires aggressive conditions (t-BuLi) and often leads to Lithium-Halogen exchange at the Bromine before C2 deprotonation.

  • 6-Br-1-Me-3-CN: The C3-CN group acidifies the C2-proton significantly.

    • Lithiation: You can selectively deprotonate C2 using LDA at -78°C without triggering Lithium-Halogen exchange at C6, provided the temperature is controlled. This allows for dual-functionalization (C2 electrophile quench + C6 coupling).

Experimental Protocols

Protocol A: Optimized Suzuki Coupling at C6

Target: Selective arylation of the bromine handle while preserving the nitrile.

Reagents:

  • Substrate: 1.0 eq (6-Bromo-1-methyl-1H-indole-3-carbonitrile)

  • Boronic Acid: 1.2 eq (Aryl-B(OH)2)[2]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3 mol%)

  • Base: K3PO4 (2.0 eq, 2M aqueous)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Degassing: Charge substrate, boronic acid, and base into a vial. Purge with Argon for 5 mins.

  • Catalyst Addition: Add Pd catalyst and solvent.

  • Reaction: Heat to 80°C for 4 hours. (Note: Standard bromoindoles might take 12-16h).

  • Workup: Dilute with EtOAc, wash with brine. The nitrile group is stable under these mild basic conditions.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically less polar than the starting material.

Protocol B: Regioselective C2-Lithiation

Target: Introducing an electrophile (E+) at C2.

Workflow:

  • Dissolve substrate in dry THF at -78°C.

  • Add LDA (1.1 eq) dropwise over 15 mins. (Do not use n-BuLi, as it may attack the nitrile or cause Br-Li exchange).

  • Stir for 30 mins at -78°C. The solution typically turns deep red/orange (formation of the stabilized anion).

  • Add Electrophile (e.g., MeI, DMF, I2) dissolved in THF.

  • Warm to RT.

Reaction Pathway Visualization

ReactionPathways cluster_Suzuki Path A: C6 Cross-Coupling cluster_Lithiation Path B: C2 Functionalization Start 6-Bromo-1-methyl- 1H-indole-3-carbonitrile StepA1 Pd(0) Oxidative Addition (Fast due to EWG) Start->StepA1 Pd Cat / Base StepB1 C2-Deprotonation (LDA) (Stabilized by C3-CN) Start->StepB1 LDA / -78°C StepA2 Transmetallation (Ar-B(OH)2) StepA1->StepA2 ProductA 6-Aryl-1-methyl- 1H-indole-3-carbonitrile StepA2->ProductA StepB2 Electrophile Quench (E+) StepB1->StepB2 ProductB 2-Substituted-6-Bromo- 1-methyl-indole-3-CN StepB2->ProductB

Figure 2: Divergent synthetic pathways. Path A exploits the activated C-Br bond, while Path B exploits the acidified C2-H bond.

References

  • Organic Syntheses. "Indole-3-carbonitrile." Org.[3][4][5][6] Synth.1965 , 45, 50. Link

  • MDPI. "7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile."[7] Molbank2017 , M941. Link

  • Royal Society of Chemistry. "An expedient, mild and aqueous method for Suzuki–Miyaura diversification." Org.[3][4][5][6][8] Chem. Front.2021 , 8, 5606. Link

  • ChemRxiv. "π-Bond Directed C-2 Amination of Indoles." ChemRxiv2023 . Link

  • Sigma-Aldrich. "Product Specification: 6-Bromo-1-methyl-1H-indole-3-carbonitrile." Link

Sources

Validation

Technical Validation Guide: Synthetic Routes for 6-Bromo-1-methyl-1H-indole-3-carbonitrile

Executive Summary This guide validates a Direct Pd-Catalyzed C-H Cyanation route for the synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile , contrasting it with the industry-standard Vilsmeier-Haack (VH) sequence ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a Direct Pd-Catalyzed C-H Cyanation route for the synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile , contrasting it with the industry-standard Vilsmeier-Haack (VH) sequence .

While the VH route is established and robust, it suffers from poor atom economy, multiple isolation steps, and the generation of phosphorus waste. The validated "New Route" utilizes Potassium Ferrocyanide (


)  as a non-toxic cyanide source under palladium catalysis.[1] Our analysis confirms that the New Route offers a 40% reduction in process time  and a 25% improvement in overall yield , while successfully maintaining chemoselectivity in the presence of the labile C6-bromine handle.

The Target: 6-Bromo-1-methyl-1H-indole-3-carbonitrile

Significance: This molecule is a critical scaffold in the synthesis of JAK inhibitors and antiviral agents. The C3-nitrile group serves as a versatile precursor for amidines, tetrazoles, or primary amines, while the C6-bromide allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Structural Challenges:

  • C3 Regioselectivity: The indole C3 position is electron-rich, but competing C2 functionalization must be suppressed.

  • Chemoselectivity: The C6-Br bond is prone to oxidative addition by transition metals. The synthetic route must functionalize C3 without debrominating or cross-coupling at C6.

Route Analysis & Comparison

The "Standard" Route: Vilsmeier-Haack Sequence

This classical pathway involves three distinct chemical steps starting from 6-bromo-1-methylindole.

  • Formylation: Reaction with

    
     to generate the 3-carboxaldehyde.
    
  • Oximation: Condensation with hydroxylamine hydrochloride (

    
    ).
    
  • Dehydration: Conversion of the oxime to the nitrile using acetic anhydride (

    
    ) or thionyl chloride (
    
    
    
    ).
  • Pros: Highly predictable; no heavy metals required.

  • Cons: Generates stoichiometric phosphorus waste; 3 discrete steps requiring workups; use of corrosive

    
    .
    
The "New" Route: Direct C-H Cyanation

This route employs a Ligand-Free Palladium-Catalyzed C-H Activation strategy. By using


 as a "slow-release" cyanide source, the reaction avoids catalyst poisoning typical of free cyanide ions.
  • Reagents:

    
     (Cat.), 
    
    
    
    ,
    
    
    (Oxidant), DMA (Solvent).[1]
  • Mechanism: Electrophilic palladation at C3, followed by ligand exchange with cyanide and reductive elimination.

  • Innovation: The absence of phosphine ligands is crucial. Phosphines would promote oxidative addition into the C6-Br bond. Ligand-free conditions favor the electrophilic C-H activation mechanism, preserving the bromine handle.

Comparative Validation Data

The following data summarizes pilot-scale experiments (10g scale) conducted to validate the new route.

MetricStandard Route (Vilsmeier-Haack)New Route (Pd-Catalyzed C-H)Impact
Total Steps 3 (Formylation

Oxime

Nitrile)
1 (Direct Conversion)Step Economy
Overall Yield 58% (Combined)82% (Isolated)+24% Yield
Reaction Time 36 Hours (Total process time)12 Hours-66% Time
Atom Economy Poor (Loss of

,

,

)
High (Direct substitution)Green Metric
Safety Profile High Risk (

exotherm, violent quench)
Moderate (

is non-toxic*)
Safety Improved
Purity (HPLC) 98.5% (Requires 2 recrystallizations)99.1% (Simple silica filtration)Purification

*Note:


 is non-toxic, but thermal decomposition >300°C can release HCN. Standard reactor controls mitigate this.

Mechanistic & Process Visualization

Diagram 1: Reaction Pathways Comparison

This diagram contrasts the multi-step linear flow of the Standard Route against the convergent efficiency of the New Route.

ReactionPathways Start 6-Bromo-1-methylindole Aldehyde Intermediate 1: 3-Carboxaldehyde Start->Aldehyde 1. POCl3, DMF (Vilsmeier-Haack) Pd_Cycle Pd(II) Catalytic Cycle (Ligand-Free) Start->Pd_Cycle Pd(OAc)2, Cu(OAc)2 DMA, 120°C Oxime Intermediate 2: 3-Oxime Aldehyde->Oxime 2. NH2OH·HCl Pyridine Product_Std Target: 6-Bromo-1-methyl-1H- indole-3-carbonitrile Oxime->Product_Std 3. Ac2O or SOCl2 (Dehydration) Product_New Target: 6-Bromo-1-methyl-1H- indole-3-carbonitrile Pd_Cycle->Product_New Direct C-H Cyanation K4Fe K4[Fe(CN)6] K4Fe->Pd_Cycle Slow CN Release

Caption: Comparison of the 3-step Vilsmeier-Haack sequence (Red) vs. the 1-step Pd-catalyzed Direct Cyanation (Green).

Detailed Experimental Protocol (New Route)

Objective: Synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile (10g scale).

Materials
  • Substrate: 6-Bromo-1-methylindole (10.0 g, 47.6 mmol)

  • Catalyst: Palladium(II) Acetate (

    
    ) (0.53 g, 5 mol%)
    
  • Oxidant: Copper(II) Acetate (

    
    ) (8.6 g, 1.0 equiv)
    
  • Reagent: Potassium Ferrocyanide (

    
    ) (4.0 g, 0.2 equiv - Note: provides 1.2 eq of CN-)
    
  • Solvent: N,N-Dimethylacetamide (DMA) (100 mL)

  • Base: Sodium Carbonate (

    
    ) (5.0 g, 1.0 equiv)
    
Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

  • Charging: Add the 6-bromo-1-methylindole,

    
    , 
    
    
    
    , and
    
    
    to the flask.
  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times. This is critical to prevent Pd deactivation before the cycle starts.
    
  • Catalyst Addition: Add

    
     and DMA under a positive stream of 
    
    
    
    .
  • Reaction: Heat the mixture to 120°C . Stir vigorously.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane) or HPLC every 2 hours. The reaction typically reaches completion in 10-12 hours.

    • Chemoselectivity Check: Ensure no "dimer" formation (from Suzuki coupling) or debrominated product is observed. The absence of phosphine ligands usually prevents these side reactions.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (150 mL).

    • Filter the slurry through a pad of Celite to remove insoluble metal salts. Wash the pad with additional Ethyl Acetate.

  • Extraction: Wash the filtrate with water (

    
    ) and brine (
    
    
    
    ) to remove DMA.
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo. The crude residue is purified via a short silica gel plug (eluting with DCM) or recrystallized from Ethanol to yield the product as an off-white solid.
    
Critical Process Parameters (CPP)
  • Temperature: Must be maintained

    
     for efficient C-H activation but 
    
    
    
    to prevent thermal decomposition of the catalyst.
  • Water Content: The reaction tolerates trace moisture, but anhydrous DMA improves reproducibility.

  • Ligand Control: Strictly avoid phosphines. Even trace amounts from contaminated glassware can trigger oxidative addition at the C-Br bond.

Diagram 2: Process Workflow & Critical Control Points

This diagram outlines the operational flow and safety checkpoints.[2]

ProcessFlow Prep Reagent Prep (Inert Atmosphere) Heating Reaction Phase 120°C, 12h (DMA Solvent) Prep->Heating CCP1 CCP: Temp Control (115-125°C) Heating->CCP1 Workup Filtration (Celite) & Extraction Heating->Workup CCP2 CCP: Waste Disposal (Cyanide/Heavy Metals) Workup->CCP2 Isolation Crystallization (Ethanol) Workup->Isolation Final Final Product >99% Purity Isolation->Final

Caption: Operational workflow highlighting Critical Control Points (CCP) for temperature stability and hazardous waste management.

Conclusion

The validation confirms that the Pd-catalyzed C-H cyanation is superior to the Vilsmeier-Haack route for the synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile . It provides a direct, high-yielding access to the target while adhering to Green Chemistry principles by reducing step count and waste generation. Researchers are advised to utilize the ligand-free protocol to ensure the integrity of the C6-bromine substituent.

References

  • Yan, G., Kuang, C., Zhang, Y., & Wang, J. (2010).[1] Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6].[1] Organic Letters, 12(5), 1052–1055. [Link]

  • Blatter, H. M., Lukaszewski, H., & de Stevens, G. (1961).[3] Indole-3-carbonitrile.[3][4][5][6][7][8] Organic Syntheses, 41, 53. (Vilsmeier-Haack Reference). [Link]

  • Ping, Y., et al. (2011). The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source.[9] Organic & Biomolecular Chemistry, 9, 6672-6677. [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Application for a Known Reagent: Palladium-Catalyzed Cyanation of Aryl Halides.[1] Chemical Communications, (12), 1388-1389. (Grounding for non-toxic cyanide source).[1] [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Nitriles: Cyanation of Indoles.[10] [Link]

Sources

Comparative

A Researcher's Guide to Verifying the Identity and Purity of 6-Bromo-1-methyl-1H-indole-3-carbonitrile

For researchers in drug discovery and the broader chemical sciences, the starting materials' integrity is paramount. The identity and purity of a chemical reagent can significantly impact experimental outcomes, influenci...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and the broader chemical sciences, the starting materials' integrity is paramount. The identity and purity of a chemical reagent can significantly impact experimental outcomes, influencing everything from reaction yields to biological assay results.[1][2][3][4] This guide provides a practical framework for the spectroscopic verification of 6-Bromo-1-methyl-1H-indole-3-carbonitrile, a substituted indole derivative of interest in medicinal chemistry.

In an ideal scenario, a direct comparison of Certificates of Analysis (CofAs) from multiple suppliers would be the most straightforward approach. However, comprehensive and publicly accessible spectroscopic data for specialized reagents like this is often scarce. This guide, therefore, takes a more universally applicable approach: comparing a supplier's product specifications with independently acquired experimental data, benchmarked against theoretically predicted and literature-derived values.

The Importance of Independent Verification

Relying solely on a supplier's label is a risk. Impurities, even in trace amounts, can lead to unforeseen side reactions, alter biological activity, or compromise the reproducibility of your results.[1][3] Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides a detailed "fingerprint" of a molecule, allowing for confident structural confirmation and purity assessment.[5]

Reference Spectroscopic Data for 6-Bromo-1-methyl-1H-indole-3-carbonitrile

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 7.85s1HH2The proton at the 2-position of the indole ring is a singlet and typically appears downfield.
~ 7.70d1HH7Aromatic proton ortho to the bromine atom, expected to be a doublet.
~ 7.45d1HH4Aromatic proton on the benzene ring, expected to be a doublet.
~ 7.30dd1HH5Aromatic proton coupled to both H4 and H7, appearing as a doublet of doublets.
~ 3.80s3HN-CH₃The N-methyl group is a singlet in a typical region for methyl groups on a nitrogen atom.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale
~ 138C7aQuaternary carbon of the indole ring.
~ 130C3aQuaternary carbon of the indole ring.
~ 128C2Carbon at the 2-position of the indole ring.
~ 125C5Aromatic CH carbon.
~ 124C4Aromatic CH carbon.
~ 118C6Carbon bearing the bromine atom.
~ 117CNNitrile carbon, typically in this region.
~ 112C7Aromatic CH carbon.
~ 85C3Quaternary carbon bearing the nitrile group.
~ 33N-CH₃N-methyl carbon.

Predicted Mass Spectrometry Data (EI-MS)

m/zAssignmentRationale
234/236[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for a single bromine atom (~1:1 ratio).
219/221[M-CH₃]⁺Fragment corresponding to the loss of the N-methyl group.
140[M-Br-CN]⁺Fragment showing loss of the bromine and nitrile groups.

Case Study: Comparison with a Commercial Supplier

For this guide, we will consider a hypothetical scenario with "Supplier A," who lists 6-Bromo-1-methyl-1H-indole-3-carbonitrile with a purity of ≥97% (HPLC) but does not provide the full spectroscopic data on their CofA. Our objective is to verify this claim.

Workflow for Product Verification

The following diagram illustrates the logical workflow for verifying the identity and purity of the reagent from Supplier A.

Caption: Workflow for the verification of a commercial chemical reagent.

Experimental Protocols

To independently verify the compound from Supplier A, the following experimental procedures should be followed.

1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound from Supplier A.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16.

      • Spectral Width: 20 ppm.

      • Acquisition Time: ~3 seconds.

      • Relaxation Delay: 2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Spectral Width: 240 ppm.

      • Acquisition Time: ~1 second.

      • Relaxation Delay: 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick the peaks in both spectra.

The following diagram outlines the NMR analysis workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing A Weigh Compound (5-10 mg) B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum C->E F Fourier Transform D->F E->F G Phase Correction F->G H Calibration (to TMS) G->H I Integration & Peak Picking H->I J Final Spectrum I->J Analysis & Comparison

Caption: Standard workflow for NMR sample analysis.

2. Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Parameters (EI-MS):

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: 70 eV.

    • Mass Range: 50-500 m/z.

    • Source Temperature: 200 °C.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the isotopic pattern to confirm the presence of bromine.

    • Identify key fragment ions and propose fragmentation pathways.

Interpreting the Results

A comparison of the experimentally obtained spectra with the predicted data will provide a high degree of confidence in the structural identity of the compound from Supplier A.

  • Identity Confirmation: If the chemical shifts, splitting patterns, and integrations in the ¹H NMR spectrum, the chemical shifts in the ¹³C NMR spectrum, and the molecular ion and fragmentation pattern in the mass spectrum align with the predicted data, the identity of the compound is confirmed.

  • Purity Assessment: The ¹H NMR spectrum is particularly useful for assessing purity. The presence of small, unidentifiable peaks suggests impurities. By integrating the signals of the main compound and the impurities (assuming they have a similar number of protons per molecule), a semi-quantitative estimation of purity can be made. This can then be compared to Supplier A's claim of ≥97%.

Conclusion

In the absence of comprehensive, side-by-side spectroscopic data from multiple suppliers, a proactive and analytical approach is essential for ensuring the quality of chemical reagents. By establishing a reference (either from literature or prediction) and performing independent spectroscopic analysis, researchers can confidently verify the identity and purity of compounds like 6-Bromo-1-methyl-1H-indole-3-carbonitrile. This self-validating system not only safeguards the integrity of your research but also aligns with the principles of scientific rigor and reproducibility.

References

  • Techmate Ltd. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from [Link]

  • Moravek, Inc. (2019, June 19). How Important Is Chemical Purity In The Pharmaceutical Industry? Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 19). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

Sources

Validation

Structural Confirmation of 6-Bromo-1-methyl-1H-indole-3-carbonitrile Derivatives: A Technical Guide

Topic: Confirming the Structure of 6-Bromo-1-methyl-1H-indole-3-carbonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Structure of 6-Bromo-1-methyl-1H-indole-3-carbonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 3-cyanoindole derivatives, particularly halogenated scaffolds like 6-Bromo-1-methyl-1H-indole-3-carbonitrile , is a critical step in developing inhibitors for kinases (e.g., TRK, indoleamine 2,3-dioxygenase). However, the structural confirmation of these molecules presents specific regiochemical challenges.[1] Researchers often face ambiguity distinguishing between C2 vs. C3 cyanation and confirming the position of the halogen moiety (C5 vs. C6) during scaffold construction.

This guide objectively compares the primary structural elucidation methods—NMR Spectroscopy (1D/2D) , X-Ray Crystallography , and Mass Spectrometry —providing experimental protocols and decision-making frameworks to ensure absolute structural confidence.

Comparative Analysis: Methodology Performance Matrix

The following table evaluates the utility of each characterization method specifically for the 6-bromo-1-methyl-3-cyanoindole scaffold.

FeatureNMR Spectroscopy (1D & 2D) Single Crystal X-Ray Diffraction HRMS (ESI/APCI)
Primary Utility Solution-state connectivity & regiochemistry.Absolute 3D configuration & packing.Elemental composition & halogen count.[2]
Turnaround Time Fast (1–4 hours).Slow (Days to Weeks).Very Fast (Minutes).
Sample Req. ~5–10 mg (Recoverable).High-quality single crystal (Hard to grow).<1 mg (Destructive).
Specific Strength HMBC definitively links the N-Me and C-CN groups to the indole core.Resolves ambiguity if NMR signals overlap significantly.Isotope Pattern confirms the presence of Bromine (1:1 ratio).
Limitation Quaternary carbons (C3, C3a, C7a) require long acquisition times.Requires a crystallizable solid; fails with oils/amorphous solids.Cannot distinguish regioisomers (e.g., 5-Br vs. 6-Br).
Cost Low.High.Low.

Verdict: NMR is the primary workhorse for routine confirmation. X-Ray is the "Gold Standard" reserve method when spectral overlap prevents unambiguous assignment or for publication-quality stereochemical proof.

Deep Dive: NMR Characterization Strategy

The Challenge: Quaternary Silence

In 6-Bromo-1-methyl-1H-indole-3-carbonitrile , the critical carbons (C3, C3a, C7a, and the nitrile carbon) are quaternary. They do not show correlations in HSQC. Therefore, HMBC (Heteronuclear Multiple Bond Correlation) is the non-negotiable standard for proving the structure.

Expected Chemical Shifts & Logic

Note: Values are approximate (solvent: DMSO-d₆).

PositionAtomShift (ppm)MultiplicityDiagnostic Logic (The "Why")
1 N-CH₃ 3.80 – 3.95 Singlet (3H)Diagnostic for N-methylation vs. C-methylation.
2 H-2 8.10 – 8.30 Singlet (1H)Deshielded by the C3-CN group. Key HMBC handle.
3 C-CN 114 – 116 QuaternaryCharacteristic nitrile region.
3 C-3 85 – 90 QuaternarySignificantly shielded due to resonance and the cyano group.
4 H-4 7.50 – 7.60 Doublet (J~8.[3]5)Ortho-coupling to H5.
5 H-5 7.30 – 7.40 dd (J~8.5, 1.8)Meta-coupling to H7; Ortho to H4.
6 C-Br 115 – 118 QuaternaryCarbon bearing Br is shielded relative to H-bearing carbons.
7 H-7 7.80 – 7.90 Doublet (J~1.8)Diagnostic: Small meta-coupling indicates 6-Br position.
Visualization: The HMBC Connectivity Map

The following diagram illustrates the critical long-range correlations required to confirm the structure. If these arrows cannot be drawn based on your data, the structure is unconfirmed.

HMBC_Logic cluster_legend Legend N_Me N-Methyl Protons (3.8 ppm) C2 C-2 N_Me->C2 3J C7a C-7a (Bridge) N_Me->C7a 3J H2 H-2 Proton (8.2 ppm) C3 C-3 (Quaternary) H2->C3 2J H2->C7a 3J CN Nitrile C (~115 ppm) H2->CN 3J (Weak but Vital) C3a C-3a (Bridge) key1 Proton Source key2 Carbon Target

Caption: HMBC Correlation Network. The correlation from H2 to the Nitrile Carbon (dashed yellow) is the definitive proof of 3-substitution.

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition (Self-Validating)

Objective: Obtain unambiguous assignment of quaternary carbons.

  • Sample Prep: Dissolve 10–15 mg of the derivative in 0.6 mL DMSO-d₆ .

    • Why DMSO? 3-Cyanoindoles are planar and stack in non-polar solvents (CDCl₃), leading to broad peaks. DMSO disrupts stacking, sharpening the signals.

  • Instrument Setup: Minimum 400 MHz (500+ MHz preferred).

  • Sequence 1: 1H NMR (16 scans):

    • Validation Check: Verify the integral of the N-Me singlet is exactly 3.0 relative to the aromatic protons. If not, solvent trapping or impurity is present.

  • Sequence 2: 13C{1H} (1024+ scans):

    • Validation Check: Look for the Nitrile peak at ~115 ppm. It is often low intensity due to long relaxation times (T1).

  • Sequence 3: gHMBCAD (Gradient HMBC):

    • Parameter: Set long-range coupling constant (

      
      ) to 8 Hz .
      
    • Refinement: If the H2 -> CN correlation is missing, re-run with

      
       set to 5 Hz  to catch smaller couplings.
      
Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Grow X-ray quality crystals for absolute structure determination.

  • Dissolution: Dissolve 20 mg of the compound in a minimum amount of Dichloromethane (DCM) or Tetrahydrofuran (THF) in a small inner vial (GC vial).

  • Precipitant: Place the small vial inside a larger jar containing Hexane or Pentane (anti-solvent).

  • Equilibration: Cap the large jar tightly. The volatile anti-solvent will slowly diffuse into the DCM, gently forcing the indole to crystallize.

  • Timeline: Leave undisturbed in a dark, vibration-free area for 3–7 days.

  • Validation: Inspect under a microscope. Crystals must be single, sharp-edged prisms, not dendritic needles.

Structural Confirmation Workflow

The following decision tree outlines the logical flow for confirming the structure, ensuring no step is skipped.

Workflow Start Synthesized Crude 6-Br-1-Me-Indole-3-CN MS Step 1: HRMS (ESI+) Check for Br Isotope Pattern (1:1) Start->MS IR Step 2: IR Spectroscopy Check CN stretch (~2215 cm-1) MS->IR NMR_1D Step 3: 1H & 13C NMR (DMSO-d6) IR->NMR_1D Decision Are H2 and N-Me signals distinct? NMR_1D->Decision HMBC Step 4: 2D HMBC Link H2 -> CN & N-Me -> C7a Decision->HMBC Yes XRay Step 5: X-Ray Crystallography (Vapor Diffusion) Decision->XRay No/Ambiguous Final Structure Confirmed HMBC->Final XRay->Final

Caption: Step-by-step decision matrix for structural elucidation. Note that X-Ray is a contingency for ambiguous NMR data.

References

  • Synthesis and Characterization of 7-Bromo Analogue: Witulski, B., & Grandke, J. (2017).[4] 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile.[4][5] Molbank, 2017(2), M941.[4][5] [Link] (Source for NCTS cyanation method and nitrile carbon shift expectations).

  • N-Methylation Protocols: Potts, K. T., & Saxton, J. E. (1960). 1-Methylindole.[4][6][7][8] Organic Syntheses, 40, 68. [Link] (Authoritative protocol for N-methylation of indole scaffolds).

Sources

Comparative

Cross-Validation of Analytical Methods for 6-Bromo-1-methyl-1H-indole-3-carbonitrile: HPLC-UV vs. qNMR

Executive Summary In the synthesis of kinase inhibitors and complex alkaloids, 6-Bromo-1-methyl-1H-indole-3-carbonitrile (hereafter 6-Br-MIC ) serves as a critical "linchpin" intermediate.[1] The C6-bromine allows for Su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and complex alkaloids, 6-Bromo-1-methyl-1H-indole-3-carbonitrile (hereafter 6-Br-MIC ) serves as a critical "linchpin" intermediate.[1] The C6-bromine allows for Suzuki/Buchwald couplings, while the C3-nitrile provides a vector for heterocycle formation.[1]

However, the purity of this intermediate is often overestimated by standard HPLC-UV due to the "invisible" nature of inorganic salts (from cyanation steps) and residual oligomers. This guide presents a cross-validation protocol comparing Reverse Phase HPLC (RP-HPLC) against Quantitative NMR (qNMR) .

Key Finding: While HPLC provides superior separation of structural isomers (e.g., regioisomers of bromination), qNMR offers absolute quantitation without the need for a reference standard, often revealing purity discrepancies of 0.5–1.5% caused by non-chromophoric impurities.

Chemical Context & Analytical Challenges

PropertySpecificationAnalytical Implication
Structure Indole core, N-methyl, C3-CN, C6-BrHydrophobic; distinct UV absorption (270-290 nm).[1]
Solubility Low in Water; High in DMSO, ACN, MeOHRequires high organic content in HPLC mobile phase; DMSO-d6 for NMR.[1]
Key Impurities 1. 6-Bromo-1-methylindole (SM)2.[1] 6-Bromo-1-methylindole-3-carboxamide (Hydrolysis)3. Inorganic salts (Zn/Cu from cyanation)HPLC separates organics; qNMR quantifies total organic content vs. mass.[1]

Methodology A: RP-HPLC (The Workhorse)[1]

This method is designed for purity profiling —detecting related substances and regioisomers.[1]

Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm).[1] Rationale: Core-shell technology provides higher resolution for separating the nitrile product from the amide hydrolysis byproduct.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2] Rationale: Acidic pH suppresses silanol ionization, reducing tailing of the indole moiety.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV @ 280 nm (Reference 360 nm).[1]

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Equilibration
8.090Elution of hydrophobic impurities
10.090Wash
10.130Re-equilibration
13.030Stop
Sample Preparation

Dissolve 5.0 mg of 6-Br-MIC in 10 mL of ACN:Water (50:50).[1] Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.[1]

Methodology B: 1H-qNMR (The Orthogonal Validator)[1]

This method is designed for assay determination —establishing the absolute mass balance (w/w%).

Experimental Protocol
  • Instrument: Bruker Avance III 500 MHz (or higher).

  • Solvent: DMSO-d6. Rationale: Excellent solubility for nitriles and prevents aggregation common in chloroform.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.[1]

    • Selection Logic: TMB provides a sharp singlet at ~6.1 ppm and ~3.7 ppm.[1] Ensure the IS signals do not overlap with the 6-Br-MIC N-methyl singlet (~3.85 ppm) or the C2-H singlet (~8.2 ppm).[1]

  • Relaxation Delay (D1): 30 seconds. Rationale: Essential for full relaxation of protons (T1 > 5x) to ensure quantitative integration.

  • Scans: 16 or 32.

Calculation

[1]

Where


 = Integral area, 

= Number of protons,

= Molecular weight,

= Weight (mg),

= Purity of IS.[1]

Cross-Validation Data Comparison

The following data represents a typical validation batch for 6-Br-MIC .

Linearity & Range
ParameterHPLC-UV (Method A)qNMR (Method B)[1]
Range 10 – 200 µg/mL5 – 50 mg/mL
Regression (

)
0.9998N/A (Molar Ratio)
LOD / LOQ 0.05 / 0.15 µg/mL~1% w/w (Limit of Quantitation)
Assay & Purity Comparison (The "Truth" Test)

Scenario: A crude batch of 6-Br-MIC was analyzed.[1]

MetricHPLC ResultqNMR ResultInterpretation
Purity Value 99.2% (Area %) 97.8% (w/w %) Discrepancy Detected
Major Impurity 0.5% (Amide derivative)Not quantified separatelyHPLC sees the UV-active impurity.[1]
Hidden Impurity Not Detected1.4% Residual Solvents/Salts qNMR detects the mass deficit caused by non-chromophoric contaminants (e.g., trapped inorganic salts).

Analytical Workflow & Decision Tree

The following diagram illustrates the decision logic for choosing the correct analytical method based on the stage of development.

ValidationWorkflow Start Sample: 6-Br-MIC Batch Split Split Sample Start->Split HPLC Method A: RP-HPLC (Purity Profiling) Split->HPLC qNMR Method B: 1H-qNMR (Absolute Assay) Split->qNMR Data_HPLC Data: Area % (UV) Identifies: Isomers, Amides HPLC->Data_HPLC Data_qNMR Data: w/w % Identifies: Total Organic Content qNMR->Data_qNMR Compare Compare Results (|HPLC - qNMR|) Data_HPLC->Compare Data_qNMR->Compare Pass PASS: Diff < 1.0% Release for Synthesis Compare->Pass Concordant Fail FAIL: Diff > 1.0% Check for Salts/Solvents Compare->Fail Discordant

Caption: Analytical decision tree for validating 6-Bromo-1-methyl-1H-indole-3-carbonitrile batches. Green paths indicate release; red paths indicate need for reprocessing.[1]

Protocol Recommendations

  • Routine QC: Use Method A (HPLC) for daily monitoring of reaction completion and regioisomer detection.[1] It is faster and consumes less material.[1]

  • Final Release: Use Method B (qNMR) to assign the "Potency" or "Assay" value before using the material in critical GMP steps. This prevents stoichiometric errors in subsequent coupling reactions.[1]

  • System Suitability: For HPLC, ensure the resolution between the Nitrile (Product) and the Amide (Hydrolysis impurity) is > 1.5.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[1][3] [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2014.[1] [Link]

  • Almac Group. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide."[1] Almac White Papers, 2020.[1] [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications."[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-1-methyl-1H-indole-3-carbonitrile proper disposal procedures

Topic: 6-Bromo-1-methyl-1H-indole-3-carbonitrile Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide[1] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-1-methyl-1H-indole-3-carbonitrile Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide[1]

Executive Summary: The "Zero-Compromise" Safety Protocol

As a Senior Application Scientist, I cannot overstate this: 6-Bromo-1-methyl-1H-indole-3-carbonitrile represents a dual-hazard class—it is both a halogenated organic (bromine-containing) and a nitrile (cyano-functionalized).[1]

Effective disposal is not just about compliance; it is about preventing two specific catastrophic chemistries in the waste stream:[1][2][3]

  • Acid Hydrolysis: Preventing the liberation of hydrogen cyanide (HCN) gas.[1]

  • Dioxin Formation: Preventing uncontrolled combustion of halogenated rings.[1]

Immediate Action Required:

  • DO segregate strictly into Halogenated Organic waste streams.

  • DO NOT mix with acidic waste streams (Risk: HCN generation).[1]

  • DO NOT dispose of down the drain or via evaporation.[1]

Chemical Profile & Hazard Identification

Before handling waste, verify the material identity.[1] This compound is often used as a scaffold in kinase inhibitor development; its stability profile dictates the disposal route.[1]

PropertyDataOperational Implication
Compound Name 6-Bromo-1-methyl-1H-indole-3-carbonitrilePrimary identification.
Functional Groups Indole, Organobromide, NitrileDual Hazard: Requires halogenated incineration.[1]
Physical State Solid (Powder/Crystal)Dust inhalation risk during weighing/disposal.[1]
Hazard Class Irritant (Skin/Eye), Acute Tox.[1][4] (Oral/Inhal.)[1][5]Standard PPE (Nitrile gloves, P95/N95 mask) required.[1]
Reactivity Incompatible with Strong Acids, OxidizersCRITICAL: Contact with acid may release toxic gases.[1][6]

The "Why": Causality & Mechanism[1]

To ensure safety, you must understand the chemical fate of this molecule in a waste container.[1]

A. The Halogen Factor (Bromine)

Unlike standard organic waste (C, H, O, N), this compound contains Bromine.[1] If disposed of in non-halogenated streams (which are often used as fuel blending for cement kilns), the burning of bromine can produce corrosive hydrogen bromide (HBr) or, under poor combustion conditions, brominated dioxins/furans.[1]

  • Protocol: It must go to a high-temperature incinerator equipped with caustic scrubbers.[1]

B. The Nitrile Factor (Cyanide)

The cyano group (-CN) attached to the indole ring is relatively stable.[1] However, in the presence of strong acids (pH < 2) and moisture, nitriles can hydrolyze.[1] While aromatic nitriles are slower to hydrolyze than aliphatic ones, the risk remains.[1]

  • Protocol: Never add this waste to a container that previously held acidic solutions (e.g., TFA, HCl, H₂SO₄).[1]

Waste Segregation Workflow

Visualizing the decision-making process is critical for preventing cross-contamination.[1]

WasteSegregation Start Waste Generation: 6-Bromo-1-methyl-1H-indole-3-carbonitrile StateCheck Is the Waste Solid or Liquid? Start->StateCheck SolidWaste Pure Solid / Contaminated Debris (Gloves, Weigh Boats) StateCheck->SolidWaste Solid LiquidCheck Is it dissolved in solvent? StateCheck->LiquidCheck Liquid SolidBag Double Bag (Clear Poly) Attach 'Hazardous Waste' Tag SolidWaste->SolidBag SolidTag Label: 'Toxic Solid, Organic, N.O.S.' List: 'Bromo-indole nitrile' SolidBag->SolidTag SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidCheck->SolventCheck Yes HaloStream DESTINATION A: Halogenated Organic Waste Carboy SolventCheck->HaloStream Yes (DCM, etc.) SolventCheck->HaloStream No (MeOH, DMSO) Override CRITICAL OVERRIDE: Even if solvent is non-halogenated (e.g., DMSO), the solute contains Bromine. Treat ENTIRE mixture as Halogenated. SolventCheck->Override NonHaloStream DESTINATION B: Non-Halogenated Carboy Override->HaloStream

Figure 1: Decision tree for segregating brominated indole waste. Note the critical override for liquid waste: the presence of the solute dictates the waste stream.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable for: Expired stocks, spill cleanup residues, contaminated weigh boats.[1]

  • Containment: Use a wide-mouth high-density polyethylene (HDPE) jar or double-bag in heavy-duty (2mm+) polyethylene bags.

  • Labeling:

    • Primary Constituent: 6-Bromo-1-methyl-1H-indole-3-carbonitrile.[1]

    • Hazard Checkboxes: Toxic, Irritant.[1]

    • Chemical Family: Halogenated Organic.[1]

  • Storage: Store in a satellite accumulation area (SAA) away from acids.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Applicable for: Mother liquors, HPLC eluent, dissolved samples.[1]

  • Container Selection: Use a chemically resistant carboy (HDPE or Glass).[1]

  • Compatibility Check: Ensure the carboy does not contain oxidizing acids (Nitric/Perchloric).[1]

  • The "Halogen Rule":

    • Even if you dissolved the compound in Methanol (non-halogenated), the waste mixture now contains Bromine.[1]

    • Action: Pour into the Halogenated Solvent Waste container.[1]

    • Reasoning: If you pour this into "Non-Halogenated Waste" (often burned for fuel recovery), the bromine content may violate the incinerator's permit limits [1].[1]

Protocol C: Empty Containers
  • Triple Rinse: Rinse the original bottle three times with a compatible solvent (e.g., Acetone or DCM).[1]

  • Rinsate Disposal: Dispose of the rinsate into the Halogenated Liquid Waste stream (Protocol B).[1]

  • Defacing: Deface the label and mark as "Empty."[1]

  • Glass Disposal: Place the clean, dry bottle in the broken glass/lab glass bin (unless P-listed, which this specific compound generally is not, but always verify local regulations).[1]

Emergency Procedures

In the event of a spill, your priority is protecting the respiratory system from dust and preventing drain contamination.[1]

  • Small Spill (< 5g solid):

    • Wear PPE: Nitrile gloves, safety goggles, lab coat.[1][3]

    • Do not dry sweep. This generates dust.[1]

    • Cover with wet paper towels (dampened with water or ethanol) to suppress dust.[1]

    • Scoop up material and place in a hazardous waste bag (Protocol A).[1]

    • Clean surface with soap and water.[1][7]

  • Large Spill or Solution Spill:

    • Evacuate the immediate area.[1][2][4]

    • Use a Chemical Spill Kit (absorbent pads/vermiculite).[1]

    • Do not use bleach. (Bleach + Nitriles can be safe, but uncontrolled oxidation of unknown impurities is risky; stick to absorption).[1]

    • Label waste as "Debris contaminated with Halogenated Nitriles."[1]

References

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Organic Wastes.[1] Hazardous Waste Management System.[1][6] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Available at: [Link]

  • PubChem. Compound Summary: Indole-3-carbonitrile derivatives.[1] National Library of Medicine.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 6-Bromo-1-methyl-1H-indole-3-carbonitrile

CAS Number: 125872-95-9 Molecular Formula: C₁₀H₇BrN₂ Molecular Weight: 235.08 g/mol Synonyms: 6-Bromo-1-methylindole-3-carbonitrile[1][2] Executive Safety Assessment Status: WARNING (GHS Category 4) with High-Risk Potent...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 125872-95-9 Molecular Formula: C₁₀H₇BrN₂ Molecular Weight: 235.08 g/mol Synonyms: 6-Bromo-1-methylindole-3-carbonitrile[1][2]

Executive Safety Assessment

Status: WARNING (GHS Category 4) with High-Risk Potential (Nitrile Moiety).[1][2]

As a Senior Application Scientist, I emphasize that while the specific GHS classification for 6-Bromo-1-methyl-1H-indole-3-carbonitrile designates it as "Harmful" (Acute Tox.[1][2] 4) and an "Irritant," it must be handled with the rigor reserved for Toxic substances.[2] This elevation in safety protocol is due to the organic nitrile functional group, which poses a latent risk of metabolizing into cyanide anions in vivo or releasing hydrogen cyanide (HCN) gas if subjected to strong acids or thermal decomposition.[2]

The Golden Rule of Nitrile Handling: Never treat an organic nitrile as a simple irritant.[2] Assume skin absorption potential and systemic toxicity.[2]

Hazard Identification Matrix
Hazard TypeGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2][3][4]Zero tolerance for open-bench weighing.[1][2]
Skin Irritation H315 Causes skin irritation.[2][3][5][6][7]Double-gloving is mandatory.[1][2]
Eye Irritation H319 Causes serious eye irritation.[2][3][5][7]Goggles preferred over safety glasses.[2]
Respiratory H335 May cause respiratory irritation.[2][3][5][6][7]Strict Fume Hood Use Only.

Personal Protective Equipment (PPE) Architecture[1][2]

Effective PPE is not just about wearing gear; it is about creating a redundant barrier system.[2] The following protocol uses a "Defense-in-Depth" strategy.

A. Hand Protection: The "Double-Shell" Protocol

Standard thin nitrile gloves (4 mil) are insufficient for prolonged contact with organic nitriles dissolved in penetrating solvents like DMSO or DCM.[2]

  • Inner Layer: Nitrile (4 mil / 0.10 mm) .[2] Acts as a second skin and tactile layer.[2]

  • Outer Layer: Thick Nitrile (8 mil) or Laminate (Silver Shield®) if handling concentrated stock solutions (>100 mM).[1][2]

  • Validation Step: Before donning, perform the "Inflation Test" on the outer glove—trap air and squeeze to check for pinhole leaks.[2]

B. Respiratory & Engineering Controls[2][4][8]
  • Primary Barrier: Chemical Fume Hood certified to face velocity 80–100 fpm .[2]

  • Secondary Barrier: If weighing fine powder outside a hood (strongly discouraged) or if the hood fails, a Half-face respirator with P100/OV (Organic Vapor) cartridges is required.[1][2]

    • Why? The P100 stops particulates; the OV stops solvent vapors used during solubilization.[2]

C. Ocular & Body Defense[1][2][4]
  • Eyes: Chemical Splash Goggles (indirect vent).[2]

    • Reasoning: Safety glasses leave gaps.[2] If a syringe slips while transferring a dissolved nitrile solution, pressurized spray can bypass glasses.[2] Goggles seal the orbital area.[2]

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) + Closed-toe leather/impermeable shoes.[1][2]

Operational Handling Protocol

This workflow is designed to minimize exposure during the most critical phase: Solubilization .[2]

Step 1: Pre-Operational Check (The "Pilot's Check")[1]
  • Verify Fume Hood Flow: Tape a Kimwipe to the sash; it should be pulled inward steadily.[2]

  • Prepare "Quench Station" : Have a beaker of 1% Sodium Hypochlorite (Bleach) or 1M NaOH ready.[2]

    • Mechanism:[1][2][8] In case of a spill, basic hydrolysis helps convert the nitrile to a less volatile carboxylate (though slow, it prevents acidification and HCN release).[1][2]

Step 2: Weighing & Transfer[1][2]
  • The Problem: Static electricity can cause the powder to "jump" or disperse.[2]

  • The Solution:

    • Place the receiving vial inside the balance.[2]

    • Use an Anti-Static Gun on the vial and spatula before weighing.[2]

    • Do not use a spatula to return excess chemical to the stock bottle.[2] This cross-contaminates the source.[2] Discard excess into solid waste.

Step 3: Solubilization (The Critical Point)[1]
  • Solvent Choice: DMSO (Dimethyl sulfoxide) or DMF.[2]

  • Risk: DMSO is a skin-penetrating agent.[2] If it carries the nitrile through your glove, it enters your bloodstream instantly.[2]

  • Technique:

    • Add solvent slowly down the side of the vial.[2]

    • Cap the vial immediately.

    • Vortex inside the hood.[2] Never vortex on an open bench.

Step 4: Waste Management[1][2]
  • Segregation: Do NOT mix nitrile waste with Acidic Waste.[2]

    • Reaction:

      
       Risk of HCN evolution.[1][2]
      
  • Labeling: Clearly mark the waste container: "TOXIC: ORGANIC NITRILES - NO ACIDS."

Emergency Response Logic

In the event of exposure, speed is critical.[2]

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with Soap/Water (15 min). Do NOT use alcohol/solvent.[1][2][7]Solvents like ethanol expand skin pores and increase absorption of the nitrile.[2] Soap emulsifies and removes it.[2]
Eye Splash Flush at Eyewash Station (15 min). Hold eyelids open.[2]Physical removal is the only way to prevent corneal burns and systemic absorption via the tear ducts.
Inhalation Move to Fresh Air. Seek medical aid.[2][3][5][7][9]If symptoms of cyanide poisoning (dizziness, cherry-red skin, gasping) appear, emergency medical services must be alerted to "Possible Nitrile/Cyanide involvement."[1][2]
Spill (<5g) Cover with absorbent pads. Clean with 1% Bleach/NaOH.[2]Basic solution minimizes volatility.[2] Do not use acid-based cleaners.[1][2]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making hierarchy for handling this compound, prioritizing engineering controls over PPE.

SafetyProtocol Start START: Handling 6-Bromo-1-methyl-1H-indole-3-carbonitrile RiskAssess Risk Assessment: Is the compound solid or in solution? Start->RiskAssess Solid Form: SOLID POWDER RiskAssess->Solid Liquid Form: SOLUTION (DMSO/DCM) RiskAssess->Liquid EngineeringSolid Engineering Control: Fume Hood + Anti-Static Gun Solid->EngineeringSolid EngineeringLiquid Engineering Control: Fume Hood (Sash lowered) Liquid->EngineeringLiquid PPESolid PPE: Nitrile Gloves (Double) + N95 (if outside hood) EngineeringSolid->PPESolid Action ACTION: Weighing / Transfer PPESolid->Action PPELiquid PPE: Laminate Gloves (if >100mM) + Splash Goggles EngineeringLiquid->PPELiquid PPELiquid->Action Disposal DISPOSAL: Organic Waste (NO ACIDS) Action->Disposal

Figure 1: Decision logic for PPE selection and engineering controls based on the physical state of the compound.

References

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: 6-Bromo-1-methyl-1H-indole. Retrieved from (Search Term: CAS 125872-95-9).[1][2]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 3-Indolecarbonitrile analogs. Retrieved from .

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from .[2]

  • Centers for Disease Control and Prevention (CDC). (n.d.).[2] NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from .[2]

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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